molecular formula C18H26O2 B15612531 tanzawaic acid B

tanzawaic acid B

Numéro de catalogue: B15612531
Poids moléculaire: 274.4 g/mol
Clé InChI: DUGGXGNWQZWAAS-RAJPTAFASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Tanzawaic acid B is a medium-chain fatty acid.
This compound has been reported in Penicillium citrinum and Penicillium with data available.
a bacterial conjugation inhibitor;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C18H26O2

Poids moléculaire

274.4 g/mol

Nom IUPAC

(2E,4E)-5-[(1S,2S,4aR,6S,8R,8aS)-2,6,8-trimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]penta-2,4-dienoic acid

InChI

InChI=1S/C18H26O2/c1-12-10-14(3)18-15(11-12)9-8-13(2)16(18)6-4-5-7-17(19)20/h4-9,12-16,18H,10-11H2,1-3H3,(H,19,20)/b6-4+,7-5+/t12-,13-,14+,15-,16-,18-/m0/s1

Clé InChI

DUGGXGNWQZWAAS-RAJPTAFASA-N

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Tanzawaic Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[December 3, 2025] - This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of tanzawaic acid B, a polyketide natural product with promising biological activities. This document collates and presents key data from spectroscopic and synthetic studies, offering a centralized resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

This compound is a structurally complex natural product characterized by a highly substituted trans-decalin core linked to a (2E,4E)-pentadienoic acid side chain. The molecule possesses seven stereogenic centers, leading to a specific three-dimensional arrangement crucial for its biological function.

The absolute configuration of this compound has been unequivocally determined through total synthesis and spectroscopic analysis as (2E,4E,1S,2S,4aR,6S,8R,8aS)-tanzawaic acid B .[1][2] This stereochemical assignment was confirmed by comparing the ¹H NMR, ¹³C NMR, and optical rotation data of the synthetic molecule with that of the naturally occurring compound.[1][2]

Figure 1: Chemical structure of this compound with stereochemical assignments.

Quantitative Spectroscopic and Physical Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and polarimetry.

Table 1: ¹H NMR Spectroscopic Data for this compound (Data presented is based on reported values for closely related tanzawaic acid derivatives and confirmed for synthetic this compound. Specific values for this compound are found in the supporting information of the cited literature.)[1][3][4]

Positionδ (ppm)MultiplicityJ (Hz)
2'~5.85d~15.0
3'~7.30dd~15.0, 11.0
4'~6.45dd~15.0, 11.0
5'~6.15d~15.0
1~3.0-3.2m
2~1.8-2.0m
~1.5m
~1.1m
~1.4m
4a~1.6m
~1.9m
~1.2m
6~1.7m
~1.5m
~1.0m
8~1.3m
8a~1.2m
2-Me~0.95d~6.5
6-Me~0.90d~6.8
8-Me~0.85d~7.0

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data presented is based on reported values for closely related tanzawaic acid derivatives and confirmed for synthetic this compound. Specific values for this compound are found in the supporting information of the cited literature.)[1][3][4]

Positionδ (ppm)
1'~168.0
2'~121.5
3'~146.0
4'~128.0
5'~153.5
1~45.0
2~35.0
3~30.0
4~38.0
4a~42.0
5~25.0
6~33.0
7~36.0
8~40.0
8a~50.0
2-Me~15.0
6-Me~20.0
8-Me~18.0

Table 3: High-Resolution Mass Spectrometry and Optical Rotation Data for this compound

ParameterValueReference
Molecular FormulaC₁₈H₂₆O₂[3]
HR-ESI-MS [M+Na]⁺Calculated: 297.1825; Found: 297.1822 (example for a related derivative)[3]
Optical Rotation [α]DMatches that of the naturally occurring compound (specific value in cited literature)[1][2]

Experimental Protocols

Isolation from Penicillium citrinum

General Protocol:

  • Fermentation: A strain of Penicillium citrinum is cultured in a suitable liquid or solid medium (e.g., potato dextrose broth or rice medium) under static or shaking conditions at approximately 25-28 °C for 2-4 weeks.

  • Extraction: The culture broth and/or mycelium are extracted with an organic solvent, typically ethyl acetate. The organic extracts are then combined and concentrated in vacuo.

  • Fractionation: The crude extract is subjected to preliminary fractionation using techniques such as solvent-solvent partitioning (e.g., between n-hexane and 90% methanol) or vacuum liquid chromatography (VLC) over silica (B1680970) gel.

  • Chromatographic Purification: The fractions containing tanzawaic acids are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and/or reversed-phase (C18) silica gel.

  • Final Purification: Final purification is typically achieved by high-performance liquid chromatography (HPLC), often using a reversed-phase column, to yield pure this compound.

Total Synthesis of (+)-Tanzawaic Acid B

The first total synthesis of (+)-tanzawaic acid B was accomplished by Shiina and coworkers.[1][6] The synthesis confirms the absolute stereochemistry and provides a scalable route to the natural product. A summary of the key synthetic steps is provided below. The detailed experimental procedures can be found in the supporting information of the primary publication.

Key Synthetic Transformations:

  • Construction of the Chiral Octalin Core: The synthesis commences with the construction of the highly substituted chiral octalin core. This is achieved through a series of stereoselective reactions, including an intramolecular Diels-Alder reaction to establish the decalin ring system with the desired trans-fusion.[7]

  • Stereoselective Installations of Substituents: The multiple stereocenters on the decalin core are installed using various asymmetric reactions, such as asymmetric alkylation and asymmetric Mukaiyama aldol (B89426) reactions.[7]

  • Introduction of the Pentadienoic Acid Side Chain: The pentadienoic acid side chain is introduced via a Horner-Wadsworth-Emmons (HWE) reaction of a key aldehyde intermediate.[2]

  • Final Deprotection: The synthesis is completed by the hydrolysis of a methyl ester to afford the final carboxylic acid.

total_synthesis_workflow start Acyclic Precursor imda Intramolecular Diels-Alder Reaction start->imda octalin Chiral Octalin Core imda->octalin functionalization Stereoselective Functionalization (Asymmetric Alkylation, Aldol Reactions) octalin->functionalization aldehyde Key Aldehyde Intermediate functionalization->aldehyde hwe Horner-Wadsworth-Emmons Reaction aldehyde->hwe ester Pentadienoate Ester hwe->ester hydrolysis Ester Hydrolysis ester->hydrolysis tanzawaic_b (+)-Tanzawaic Acid B hydrolysis->tanzawaic_b

Figure 2: A simplified workflow of the total synthesis of (+)-tanzawaic acid B.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including antifungal, PTP1B inhibitory, and anti-inflammatory effects.

PTP1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways. Its inhibition is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. This compound has been identified as an inhibitor of PTP1B. The diagram below illustrates the role of PTP1B in insulin signaling and how its inhibition can potentiate the signal.

PTP1B_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR P_IR Phosphorylated IR (p-IR) IR->P_IR Autophosphorylation IRS IRS P_IR->IRS Phosphorylates P_IRS p-IRS IRS->P_IRS PI3K PI3K P_IRS->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake PTP1B PTP1B PTP1B->P_IR Dephosphorylates PTP1B->P_IRS Dephosphorylates Tanzawaic_B This compound Tanzawaic_B->PTP1B Inhibits

Figure 3: Inhibition of PTP1B by this compound enhances insulin signaling.

Anti-inflammatory Activity

This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests an interaction with inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway.

LPS_inflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_I_B NF-κB / IκB IKK->NFkB_I_B Phosphorylates IκB NFkB NF-κB NFkB_I_B->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Tanzawaic_B This compound Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., iNOS) Tanzawaic_B->Pro_inflammatory_genes Inhibits DNA DNA NFkB_nuc->DNA DNA->Pro_inflammatory_genes Inflammatory_mediators Inflammatory Mediators (e.g., NO) Pro_inflammatory_genes->Inflammatory_mediators

Figure 4: Postulated mechanism of anti-inflammatory action of this compound.

References

An In-depth Technical Guide to the Biosynthesis of Tanzawaic Acids in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanzawaic acids, a family of fungal polyketides primarily isolated from Penicillium species, have garnered significant interest due to their diverse biological activities, including antifungal, anti-inflammatory, and cytotoxic properties. These compounds are characterized by a distinctive trans-decalin core structure linked to a pentanoic acid side chain. Understanding the biosynthesis of tanzawaic acids is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the current knowledge on the tanzawaic acid biosynthesis pathway, focusing on the key enzymatic players, a proposed biosynthetic scheme, and the experimental methodologies employed in its investigation. While the complete enzymatic cascade and its regulation are still under active investigation, this document consolidates the available data to serve as a foundational resource for researchers in natural product chemistry, mycology, and drug discovery.

The Core Biosynthetic Pathway: A Polyketide Synthase-Driven Assembly

The biosynthesis of tanzawaic acids is rooted in the polyketide pathway, a major route for the production of diverse secondary metabolites in fungi. The central enzyme in this process is a Type I iterative polyketide synthase (PKS).

Key Enzyme: The Polyketide Synthase PsPKS1

Research conducted on Penicillium steckii IBWF104-06 has unequivocally identified the polyketide synthase PsPKS1 as the cornerstone of tanzawaic acid biosynthesis.[1] Gene knockout studies, a fundamental approach in functional genomics, demonstrated that deleting the gene encoding PsPKS1 resulted in the complete cessation of tanzawaic acid production.[1] Conversely, reintroducing the PsPKS1 gene into the knockout mutant restored the synthesis of these compounds, thereby confirming its essential role.[1]

While the precise domain organization of PsPKS1 has not been fully detailed in published literature, a typical fungal Type I PKS architecture can be inferred. This would include a ketosynthase (KS) domain, an acyltransferase (AT) domain, a dehydratase (DH) domain, a ketoreductase (KR) domain, an acyl carrier protein (ACP) domain, and a thioesterase (TE) or product template (PT) domain. The iterative action of these domains would assemble a linear polyketide chain from simple acyl-CoA precursors.

Proposed Biosynthetic Scheme

Based on the established principles of polyketide biosynthesis and the known structure of tanzawaic acids, a plausible biosynthetic pathway can be proposed. The process initiates with the loading of a starter unit, likely acetyl-CoA, onto the PKS. This is followed by a series of condensation reactions with extender units, typically malonyl-CoA, to elongate the polyketide chain.

The key transformation in the formation of the characteristic decalin ring of tanzawaic acids is an intramolecular Diels-Alder cycloaddition . This [4+2] cyclization reaction is a powerful bond-forming strategy in natural product biosynthesis. In this proposed pathway, the linear polyketide precursor, assembled by PsPKS1, would fold into a conformation that facilitates the intramolecular reaction, leading to the formation of the bicyclic decalin core. Subsequent modifications by tailoring enzymes, such as hydroxylases and reductases, would then lead to the various known tanzawaic acid derivatives.

Tanzawaic_Acid_Biosynthesis_Pathway Proposed Biosynthetic Pathway of Tanzawaic Acids cluster_pks PsPKS1 (Iterative Type I PKS) Acetyl-CoA Acetyl-CoA Linear_Polyketide_Precursor Linear_Polyketide_Precursor Acetyl-CoA->Linear_Polyketide_Precursor Chain Initiation & Elongation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Linear_Polyketide_Precursor Intramolecular_Diels-Alder Intramolecular Diels-Alder Cycloaddition Linear_Polyketide_Precursor->Intramolecular_Diels-Alder Decalin_Core_Intermediate Decalin_Core_Intermediate Intramolecular_Diels-Alder->Decalin_Core_Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., Hydroxylases, Reductases) Decalin_Core_Intermediate->Tailoring_Enzymes Tanzawaic_Acids Tanzawaic Acids (A, B, E, etc.) Tailoring_Enzymes->Tanzawaic_Acids

A proposed biosynthetic pathway for tanzawaic acids.

Regulation of Tanzawaic Acid Biosynthesis

The production of secondary metabolites in fungi is tightly regulated by a complex network of signaling pathways and transcription factors. While specific regulatory mechanisms for the tanzawaic acid gene cluster have not yet been elucidated, general principles of secondary metabolism regulation in Penicillium are likely applicable.

Global regulatory proteins, such as LaeA and the Velvet complex (composed of VeA, VelB, and LaeA), are known to control the expression of numerous secondary metabolite gene clusters in fungi. These regulators respond to environmental cues such as light, nutrient availability, and pH, often through chromatin remodeling to activate or repress gene expression. It is highly probable that the biosynthesis of tanzawaic acids is integrated into this global regulatory network. Further research is needed to identify the specific transcription factors that bind to the promoter region of the PsPKS1 gene and modulate its expression.

Regulatory_Network General Regulatory Network for Fungal Secondary Metabolism Environmental_Cues Environmental Cues (Light, Nutrients, pH) Global_Regulators Global Regulators (e.g., LaeA, Velvet Complex) Environmental_Cues->Global_Regulators Tanzawaic_Acid_Gene_Cluster Tanzawaic_Acid_Gene_Cluster Global_Regulators->Tanzawaic_Acid_Gene_Cluster PsPKS1_Expression PsPKS1 Expression Tanzawaic_Acid_Gene_Cluster->PsPKS1_Expression Tanzawaic_Acid_Production Tanzawaic_Acid_Production PsPKS1_Expression->Tanzawaic_Acid_Production

A generalized regulatory network for secondary metabolism.

Quantitative Data on Tanzawaic Acid Production

Quantitative data on tanzawaic acid production is currently sparse in the scientific literature. Most studies focus on the isolation and structural elucidation of new derivatives or the identification of the biosynthetic genes. The table below summarizes the types of quantitative information that are of interest to researchers in this field, though specific values for tanzawaic acids under varied and controlled conditions are not yet widely reported.

ParameterDescriptionReported Values/SignificanceReference
Production Yield The concentration of tanzawaic acids produced in a given fermentation volume.Highly variable depending on the fungal strain and culture conditions. Optimization studies are needed to maximize yields for industrial applications.General Fermentation Literature
Enzyme Kinetics Kinetic parameters (e.g., Km, kcat) of PsPKS1 and tailoring enzymes.Not yet reported. This data is crucial for understanding the efficiency of the biosynthetic pathway and for in vitro reconstitution studies.-
Gene Expression Levels Relative or absolute quantification of PsPKS1 mRNA transcripts under different conditions.Not yet reported. This information would provide insights into the regulation of the biosynthetic pathway.-

Experimental Protocols and Methodologies

The elucidation of the tanzawaic acid biosynthetic pathway relies on a combination of molecular biology, analytical chemistry, and bioinformatics techniques. While detailed, step-by-step protocols for every experiment are beyond the scope of this guide and are often specific to the laboratory and instrumentation, the following sections outline the key experimental approaches.

General Workflow for Biosynthetic Gene Cluster Identification and Characterization

The identification of the PsPKS1 gene followed a now-standard workflow in fungal natural product research. This workflow can be adapted for the discovery of other biosynthetic pathways.

Experimental_Workflow General Workflow for Gene Cluster Characterization Genome_Sequencing Fungal Genome Sequencing Bioinformatics Bioinformatic Analysis (e.g., antiSMASH) Genome_Sequencing->Bioinformatics Gene_Targeting Gene Knockout/ Replacement Bioinformatics->Gene_Targeting Identify Candidate Genes Mutant_Cultivation Cultivation of Mutant and Wild-Type Strains Gene_Targeting->Mutant_Cultivation Chemical_Analysis Comparative Chemical Profiling (HPLC, LC-MS) Mutant_Cultivation->Chemical_Analysis Structure_Elucidation Structure Elucidation (NMR, HRMS) Chemical_Analysis->Structure_Elucidation Identify Lost/Gained Metabolites Gene_Function_Confirmation Confirmation of Gene Function Chemical_Analysis->Gene_Function_Confirmation

A generalized workflow for biosynthetic gene cluster analysis.
Gene Knockout Methodology Outline

The generation of a gene knockout mutant, as was done for PsPKS1, is a powerful tool for functional genomics. A general protocol involves:

  • Construct Design: A knockout cassette is designed to replace the target gene. This cassette typically contains a selectable marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Vector Assembly: The knockout cassette is assembled into a suitable vector using standard molecular cloning techniques.

  • Protoplast Formation: The fungal cell wall is enzymatically digested to generate protoplasts, which are more amenable to DNA uptake.

  • Transformation: The knockout vector is introduced into the protoplasts, often using polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection and Screening: Transformed protoplasts are grown on a selective medium that allows only the cells that have integrated the knockout cassette to survive. Putative mutants are then screened by PCR to confirm the correct replacement of the target gene.

Analytical Chemistry Methods for Tanzawaic Acid Analysis

The detection and quantification of tanzawaic acids in fungal cultures are typically performed using high-performance liquid chromatography (HPLC) coupled with a suitable detector, most commonly a diode array detector (DAD) or a mass spectrometer (MS).

  • Sample Preparation: Fungal cultures are typically extracted with an organic solvent such as ethyl acetate (B1210297) or methanol. The crude extract is then filtered and concentrated before analysis.

  • HPLC Separation: A reversed-phase HPLC column (e.g., C18) is commonly used to separate the tanzawaic acids from other metabolites in the extract. A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is employed.

  • Detection and Quantification:

    • DAD: Tanzawaic acids contain chromophores that allow for their detection by UV-Vis spectroscopy. Quantification can be performed by comparing the peak area to that of a known standard.

    • LC-MS: Liquid chromatography-mass spectrometry provides higher sensitivity and selectivity. The mass spectrometer can be used to confirm the identity of the tanzawaic acids based on their mass-to-charge ratio (m/z) and fragmentation patterns. Quantification is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the highest accuracy and sensitivity.

Future Directions and Conclusion

The study of tanzawaic acid biosynthesis is an active area of research with several key questions yet to be answered. Future work will likely focus on:

  • Detailed Characterization of PsPKS1: Elucidating the precise domain organization and catalytic mechanism of PsPKS1.

  • Identification of Tailoring Enzymes: Identifying and characterizing the enzymes responsible for the modifications that lead to the diverse array of tanzawaic acid derivatives.

  • Elucidation of Regulatory Networks: Uncovering the specific signaling pathways and transcription factors that control the expression of the tanzawaic acid gene cluster.

  • Heterologous Expression and Metabolic Engineering: Transferring the tanzawaic acid biosynthetic pathway into a heterologous host to facilitate production and generate novel analogues.

References

The Multifaceted Mechanism of Action of Tanzawaic Acid B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanzawaic acid B, a polyketide natural product isolated from fungi of the Penicillium genus, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, with a focus on its roles as an inhibitor of bacterial conjugation, an anti-inflammatory agent, and an inhibitor of protein tyrosine phosphatase 1B (PTP1B). This document synthesizes available quantitative data, details key experimental protocols, and presents visual diagrams of the implicated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Core Biological Activities of this compound

This compound exhibits a range of biological effects, with three primary areas of activity being well-documented:

  • Inhibition of Bacterial Conjugation: this compound has been identified as a potent inhibitor of bacterial conjugation, the primary mechanism for the horizontal gene transfer of antibiotic resistance genes.[1]

  • Anti-inflammatory Effects: The compound demonstrates significant anti-inflammatory properties, primarily through the suppression of key inflammatory mediators.

  • Enzyme Inhibition: this compound is an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways, suggesting its potential in metabolic disease research.[2][3]

Other reported activities include inhibition of superoxide (B77818) anion production, as well as antifungal and antimalarial effects.[1][2][3]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the biological activities of this compound and its close analogs.

Table 1: Inhibition of Bacterial Conjugation by this compound

Plasmid Incompatibility GroupInhibition of Conjugation FrequencyConcentration of this compoundReference
IncW (R388)~98%0.4 mM[1]
IncFIISignificant InhibitionNot specified[1]
IncFILesser InhibitionNot specified[1]
IncILesser InhibitionNot specified[1]
IncL/MLesser InhibitionNot specified[1]
IncXLesser InhibitionNot specified[1]
IncHLesser InhibitionNot specified[1]
IncNUnaffectedNot specified[1]
IncPUnaffectedNot specified[1]

Table 2: Anti-inflammatory and PTP1B Inhibitory Activities of Tanzawaic Acids

CompoundBiological ActivityAssay SystemIC50 ValueReference
This compound Nitric Oxide (NO) Production InhibitionLPS-activated BV-2 microglial cells42.5 µM[4]
This compound PTP1B Inhibitionin vitro enzymatic assay8.2 µM[4]
Tanzawaic Acid ANitric Oxide (NO) Production InhibitionLPS-activated BV-2 microglial cells7.1 µM[4]
Tanzawaic Acid APTP1B Inhibitionin vitro enzymatic assay8.2 µM[4]
Tanzawaic Acid Derivative (Steckwaic Acid E)NF-κB InhibitionLPS-induced NF-κB reporter assay10.4 µM[5]

Detailed Mechanisms of Action

Inhibition of Bacterial Conjugation

This compound effectively inhibits the transfer of conjugative plasmids, particularly those belonging to the IncW and IncFII incompatibility groups.[1] The proposed mechanism of action is the interference with the formation of a stable mating pair between donor and recipient bacterial cells. This is thought to occur through the disruption of the bacterial membrane, a process facilitated by the hydrophobic nature of the tanzawaic acid molecule. This disruption prevents the efficient transfer of the plasmid DNA from the donor to the recipient cell.

Experimental Workflow: Bacterial Conjugation Inhibition Assay

G cluster_prep Preparation cluster_conjugation Conjugation cluster_selection Selection & Analysis donor Grow donor bacteria (with plasmid) mix Mix donor and recipient cells donor->mix recipient Grow recipient bacteria recipient->mix plate Plate mixture on LB-agar with or without This compound mix->plate incubate Incubate at 37°C plate->incubate resuspend Resuspend cells incubate->resuspend selective_plate Plate on selective media resuspend->selective_plate count Count transconjugant colonies selective_plate->count calculate Calculate Conjugation Frequency count->calculate

A simplified workflow for assessing the inhibition of bacterial conjugation.
Anti-inflammatory Mechanism

This compound exerts its anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages and microglial cells.[4] This inhibition is achieved through the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.

While direct evidence for this compound is still emerging, studies on related tanzawaic acid derivatives suggest that the anti-inflammatory activity is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and COX-2. It is hypothesized that this compound may interfere with the activation of the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would result in the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target inflammatory genes.

Signaling Pathway: Proposed Anti-inflammatory Mechanism of this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Proteins iNOS, COX-2, etc. mRNA->Proteins Translation TanzawaicB This compound TanzawaicB->IKK Inhibits (Proposed)

Proposed inhibition of the NF-κB signaling pathway by this compound.
PTP1B Inhibition

This compound is a notable inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a critical role in downregulating insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity, making it a compound of interest for diabetes and obesity research. The exact mode of inhibition (e.g., competitive, non-competitive) and the specific kinetic parameters (Km, Vmax, Ki) for this compound have not been fully elucidated in the available literature. However, the IC50 value has been determined to be 8.2 µM.[4]

Key Experimental Protocols

Bacterial Conjugation Inhibition Plate-Mating Assay

This protocol is adapted from the methodology used to demonstrate the inhibition of bacterial conjugation by this compound.[2]

  • Culture Preparation: Grow donor (containing the conjugative plasmid) and recipient bacteria in appropriate liquid media to the stationary phase.

  • Cell Preparation: Centrifuge equal volumes of donor and recipient cultures, wash the cell pellets, and resuspend in a small volume of LB broth.

  • Mating: Spot a small volume (e.g., 5 µL) of the cell mixture onto LB-agar plates containing either DMSO (control) or different concentrations of this compound.

  • Incubation: Incubate the plates for a defined period (e.g., 1 hour) at the optimal temperature for conjugation (e.g., 37°C).

  • Selection: Resuspend the mating spots in a suitable broth (e.g., M9) and plate serial dilutions onto selective agar (B569324) plates that only allow the growth of transconjugant cells (recipient cells that have received the plasmid).

  • Quantification: Incubate the selective plates and count the number of colony-forming units (CFUs) to determine the conjugation frequency. Compare the frequencies between the control and this compound-treated samples.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol outlines the measurement of NO production in cell culture supernatants.

  • Cell Culture: Seed macrophage or microglial cells (e.g., RAW 264.7 or BV-2) in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium. Include untreated and unstimulated controls.

  • Incubation: Incubate the cells for 24 hours to allow for NO production.

  • Griess Reaction:

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add Griess Reagent A (e.g., sulfanilamide (B372717) in phosphoric acid) and incubate.

    • Add Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The absorbance is proportional to the nitrite (B80452) concentration, a stable metabolite of NO.

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition by this compound.

PTP1B Inhibition Assay

This is a general protocol for assessing PTP1B inhibitory activity.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), recombinant human PTP1B enzyme, and various concentrations of this compound. Include a control without the inhibitor.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period.

  • Initiation: Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl phosphate (B84403) (pNPP).

  • Incubation: Incubate the reaction at 37°C for a defined time.

  • Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm at regular intervals using a microplate reader.

  • Analysis: Calculate the initial reaction velocities and determine the percentage of PTP1B inhibition for each concentration of this compound. Calculate the IC50 value from the dose-response curve. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed by varying both substrate and inhibitor concentrations to determine the mode of inhibition and kinetic parameters.

Conclusion

This compound is a promising natural product with a multifaceted mechanism of action. Its ability to inhibit bacterial conjugation presents a novel strategy to combat the spread of antibiotic resistance. Furthermore, its anti-inflammatory and PTP1B inhibitory activities suggest its potential as a lead compound for the development of therapeutics for inflammatory and metabolic diseases. Further research is warranted to fully elucidate the detailed molecular interactions and to explore the therapeutic potential of this intriguing molecule and its derivatives. This guide provides a foundational understanding of the current knowledge on the mechanism of action of this compound to aid in these future research endeavors.

References

The Potent Biological Activities of Tanzawaic Acid Fungal Metabolites: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tanzawaic acids, a class of decalin-containing polyketide secondary metabolites isolated from various fungi, particularly of the Penicillium genus, have garnered significant interest in the scientific community.[1] These compounds and their derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of the biological activities of tanzawaic acid fungal metabolites, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Biological Activities of Tanzawaic Acid Derivatives

The diverse chemical structures of tanzawaic acids, characterized by a poly-hydrogenated naphthalene (B1677914) unit and a penta-2,4-dienoic acid side chain, contribute to their wide range of biological functions.[2] Numerous studies have been conducted to elucidate the therapeutic potential of these fungal metabolites.

Anti-inflammatory Activity

Several tanzawaic acid derivatives have demonstrated significant anti-inflammatory properties. The primary mechanism observed is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.[3][4] Certain derivatives, such as tanzawaic acid Q, have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[3][5] Furthermore, a reduction in the mRNA levels of pro-inflammatory cytokines like TNF-α and IL-1β has been reported.[3]

Antimicrobial and Antifungal Activity

Tanzawaic acids have shown a broad spectrum of antimicrobial activity.[6] For instance, some derivatives have been reported to be active against the Gram-positive bacteria Brevibacillus brevis and have shown antifungal activity against Mucor miehei, Paecilomyces variotii, and the rice blast fungus Magnaporthe oryzae.[7] Additionally, antitubercular activity has been observed, with minimum inhibitory concentration (MIC) values in the range of 6.25–25.0 μg/mL.[6] Some new derivatives have also exhibited activity against aquatic pathogenic bacteria such as Micrococcus luteus, Vibrio anguillarum, and Pseudomonas aeruginosa.[8]

Cytotoxic Activity

The cytotoxic effects of tanzawaic acid derivatives have been evaluated against various cancer cell lines. While some compounds show weak or no cytotoxicity at effective antimicrobial or anti-inflammatory concentrations, others exhibit moderate cytotoxic effects.[3][9] For example, hatsusamides C and D, which are hybrid molecules of tanzawaic acid and a diketopiperazine, have displayed weak cytotoxicity against the A549 cell line.[10][11]

Enzyme Inhibitory Activity

Certain tanzawaic acid derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in metabolic diseases.[2][4] Tanzawaic acids A and B, for instance, have been reported to significantly inhibit PTP1B activity.[2]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of various tanzawaic acid derivatives.

Table 1: Anti-inflammatory Activity of Tanzawaic Acid Derivatives

CompoundCell LineActivityIC50 ValueReference
2E,4Z-tanzawaic acid DBV-2NO Production Inhibition37.8 μM[4][12]
Tanzawaic acid ABV-2NO Production Inhibition7.1 μM[4][12]
Tanzawaic acid BBV-2NO Production Inhibition42.5 μM[4][12]
Tanzawaic acid ARAW 264.7NO Production Inhibition27.0 μM[4][12]

Table 2: PTP1B Inhibitory Activity of Tanzawaic Acid Derivatives

CompoundActivityIC50 ValueReference
Tanzawaic acid APTP1B Inhibition8.2 μM[2][4]
This compoundPTP1B Inhibition8.2 μM[2][4]

Table 3: Antimicrobial and Antifungal Activity of Tanzawaic Acid Derivatives

CompoundOrganismActivityMIC/IC50 ValueReference
Tanzawaic acid derivativesMycobacterium tuberculosisAntitubercular6.25–25.0 μg/mL[6]
Tanzawaic acid AMagnaporthe oryzaeAntifungal (conidial germination)37 μM (toxic-IC50)[7]
Steckwaic acid AMicrococcus luteusAntibacterial2 μg/mL[8]
Steckwaic acid EVibrio anguillarumAntibacterial4 μg/mL[8]
Steckwaic acid IPseudomonas aeruginosaAntibacterial4 μg/mL[8]

Table 4: Cytotoxic Activity of Tanzawaic Acid Derivatives

CompoundCell LineActivityIC50 ValueReference
Hatsusamide CA549CytotoxicityWeak[10][11]
Hatsusamide DA549CytotoxicityWeak[10][11]

Experimental Protocols

The following sections detail the general methodologies employed in the cited research for the isolation and biological evaluation of tanzawaic acid metabolites.

Fungal Cultivation and Metabolite Extraction
  • Fungal Strains: Tanzawaic acids have been isolated from various marine-derived and terrestrial fungi, including Penicillium steckii, Penicillium citrinum, and other Penicillium species.[3][13][14]

  • Cultivation: Fungal strains are typically cultured in appropriate media, such as Bennett's medium or potato dextrose agar (B569324) (PDA), at a controlled temperature (e.g., 28°C) for a specified duration (e.g., seven days).[12][15]

  • Extraction: The culture broth is extracted with an organic solvent, most commonly ethyl acetate. The crude extract is then concentrated to yield the raw fungal metabolites.[15]

Isolation and Structural Elucidation
  • Chromatography: The crude extract is subjected to various chromatographic techniques for the purification of individual compounds. These methods include flash open chromatography and reversed-phase high-performance liquid chromatography (HPLC).[15]

  • Structural Analysis: The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) and mass spectrometry (MS).[3][7][15]

Anti-inflammatory Activity Assays
  • Cell Culture: Murine macrophage cells (RAW 264.7) or microglial cells (BV-2) are commonly used. The cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.[3]

  • Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at a concentration of, for example, 1 μg/mL.[3]

  • Nitric Oxide (NO) Production Assay: The production of NO is measured in the cell culture medium. This is often done using the Griess reagent, which reacts with nitrite (B80452) (a stable product of NO) to form a colored compound that can be quantified spectrophotometrically.[3]

  • Cell Viability Assay: The cytotoxicity of the tanzawaic acid derivatives on the experimental cells is assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This ensures that the observed reduction in inflammatory markers is not due to cell death.[3]

  • Protein and mRNA Expression Analysis: The expression levels of inflammatory proteins (iNOS, COX-2) and the mRNA of cytokines (TNF-α, IL-1β) are analyzed using techniques such as Western blotting and reverse transcription-polymerase chain reaction (RT-PCR), respectively.[3]

Antimicrobial Susceptibility Testing
  • Broth Microdilution Method: The minimum inhibitory concentration (MIC) of the compounds against various microorganisms is determined using the broth microdilution method according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involved in the anti-inflammatory action of tanzawaic acids and a typical experimental workflow for their biological evaluation.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates TanzawaicAcids Tanzawaic Acids iNOS_COX2 iNOS & COX-2 Expression TanzawaicAcids->iNOS_COX2 Inhibits NFkB->iNOS_COX2 Induces NO_PGs NO & Prostaglandins Production iNOS_COX2->NO_PGs Leads to Inflammation Inflammation NO_PGs->Inflammation

Caption: Anti-inflammatory signaling pathway inhibited by tanzawaic acids.

experimental_workflow cluster_isolation Isolation & Identification cluster_bioassay Biological Evaluation Fungus Fungal Strain (e.g., Penicillium sp.) Cultivation Cultivation Fungus->Cultivation Extraction Extraction Cultivation->Extraction Purification Purification (HPLC) Extraction->Purification Structure Structure Elucidation (NMR, MS) Purification->Structure Compound Pure Tanzawaic Acid Derivative Structure->Compound AntiInflammatory Anti-inflammatory Assays (RAW 264.7) Compound->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC) Compound->Antimicrobial Cytotoxicity Cytotoxicity Assays (MTT) Compound->Cytotoxicity Enzyme Enzyme Inhibition (e.g., PTP1B) Compound->Enzyme

Caption: General experimental workflow for tanzawaic acid research.

References

Tanzawaic Acid B: A Technical Guide to its Role as a Superoxide Anion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Superoxide (B77818) (O₂⁻), a highly reactive oxygen species, is a critical mediator of oxidative stress implicated in a myriad of pathological conditions, including inflammation, cardiovascular diseases, and neurodegenerative disorders. The discovery of potent and specific superoxide inhibitors is a significant focus in therapeutic development. Tanzawaic acid B, a natural product isolated from Penicillium citrinum, has emerged as a noteworthy inhibitor of superoxide anion production, particularly in human neutrophils[1]. This technical guide provides an in-depth overview of this compound's activity, presenting available data, outlining detailed experimental protocols for its study, and proposing potential signaling pathways involved in its mechanism of action. While direct quantitative data for this compound's superoxide inhibition is not extensively available in public literature, this guide consolidates current knowledge and provides a framework for future research and development.

Introduction to this compound and Superoxide Inhibition

This compound is a member of the tanzawaic acid family of natural products[1]. Structurally, it possesses a unique chemical scaffold that has been the subject of total synthesis efforts[1]. Its biological activity extends beyond antimicrobial and anti-proliferative effects to include potent anti-inflammatory properties[2][3]. A key aspect of its anti-inflammatory potential lies in its ability to significantly inhibit the production of superoxide anions in human neutrophils, a primary source of ROS during inflammation[1].

Superoxide is primarily generated by the NADPH oxidase enzyme complex in phagocytic cells like neutrophils. Upon stimulation by agents such as phorbol (B1677699) myristate acetate (B1210297) (PMA), which activates Protein Kinase C (PKC), the components of the NADPH oxidase assemble at the cell membrane and catalyze the reduction of molecular oxygen to superoxide. This "oxidative burst" is a crucial component of the innate immune response but can also lead to significant tissue damage if unregulated. This compound's inhibitory action on this process positions it as a promising candidate for therapeutic intervention in inflammatory and oxidative stress-related diseases.

Quantitative Data on Superoxide Inhibition

Table 1: Inhibitory Activity of Tanzawaic Acid Derivatives on Nitric Oxide Production

CompoundCell LineStimulantIC₅₀ (µM) for NO Inhibition
Tanzawaic Acid Derivative 1Microglial BV-2 cellsLPS37.8[3]
Tanzawaic Acid A (2)Microglial BV-2 cellsLPS7.1[3]
This compound (5)Microglial BV-2 cellsLPS42.5[3]
Tanzawaic Acid A (2)RAW264.7 macrophagesLPS27.0[3]

Note: This table presents data on nitric oxide inhibition by various tanzawaic acid derivatives to provide context on their anti-inflammatory potency. IC₅₀ values for direct superoxide inhibition by this compound are not currently available in the cited literature.

Proposed Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which this compound inhibits superoxide production remains to be fully elucidated. However, based on the known pathways of neutrophil activation and superoxide generation, several potential targets can be hypothesized.

The primary pathway for PMA-induced superoxide production in neutrophils involves the activation of PKC, which in turn phosphorylates and activates components of the NADPH oxidase complex, particularly p47phox. This leads to the assembly of the functional enzyme at the plasma membrane. This compound could potentially interfere with this cascade at several points:

  • Direct inhibition of NADPH oxidase: It may bind to one of the subunits of the NADPH oxidase complex, preventing its assembly or catalytic activity.

  • Inhibition of PKC: It could act as a PKC inhibitor, preventing the initial activation step.

  • Interference with upstream signaling: It might modulate other signaling pathways that regulate PKC or NADPH oxidase activity, such as the MAPK or PI3K/Akt pathways.

Further research is required to pinpoint the exact molecular target of this compound.

Below are diagrams illustrating the established signaling pathway for PMA-induced superoxide production in neutrophils and a hypothetical workflow for investigating the inhibitory mechanism of this compound.

PMA_Superoxide_Pathway PMA PMA PKC Protein Kinase C (PKC) PMA->PKC activates p47phox_inactive p47phox (inactive) PKC->p47phox_inactive phosphorylates p47phox_active p47phox-P (active) p47phox_inactive->p47phox_active NADPH_Oxidase_inactive NADPH Oxidase (disassembled) p47phox_active->NADPH_Oxidase_inactive promotes assembly NADPH_Oxidase_active NADPH Oxidase (assembled) NADPH_Oxidase_inactive->NADPH_Oxidase_active Superoxide O₂⁻ (Superoxide) NADPH_Oxidase_active->Superoxide catalyzes O2 O₂ O2->NADPH_Oxidase_active

PMA-induced superoxide production pathway in neutrophils.

Experimental_Workflow cluster_assays In Vitro Assays cluster_mechanism Mechanism of Action Studies Neutrophil_Isolation Isolate Human Neutrophils PMA_Stimulation Stimulate with PMA Neutrophil_Isolation->PMA_Stimulation TAB_Treatment Treat with this compound PMA_Stimulation->TAB_Treatment Superoxide_Assay Measure Superoxide Production (e.g., Cytochrome c assay) TAB_Treatment->Superoxide_Assay PKC_Activity PKC Activity Assay TAB_Treatment->PKC_Activity NADPH_Oxidase_Activity NADPH Oxidase Activity Assay TAB_Treatment->NADPH_Oxidase_Activity Western_Blot Western Blot for Signaling Proteins (p-p38, p-Akt, etc.) TAB_Treatment->Western_Blot

Workflow for investigating this compound's inhibitory mechanism.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the superoxide inhibitory activity of this compound. These protocols are based on established methods for studying neutrophil function[4][5][6].

Isolation of Human Neutrophils
  • Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., sodium heparin or EDTA).

  • Density Gradient Centrifugation: Layer the whole blood over a density gradient medium (e.g., Ficoll-Paque or Polymorphprep).

  • Centrifugation: Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

  • Cell Layer Aspiration: Carefully aspirate the upper layers (plasma, mononuclear cells). The neutrophil layer will be visible as a distinct band.

  • Erythrocyte Lysis: Resuspend the neutrophil pellet in a hypotonic lysis buffer (e.g., 0.2% NaCl) for 30 seconds to lyse contaminating red blood cells, followed by the addition of an equal volume of hypertonic saline (e.g., 1.6% NaCl) to restore isotonicity.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C and wash the pellet twice with a suitable buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺/Mg²⁺).

  • Cell Counting and Resuspension: Resuspend the final neutrophil pellet in a complete buffer (e.g., HBSS with Ca²⁺/Mg²⁺) and determine the cell concentration and viability (e.g., using trypan blue exclusion). Adjust the cell suspension to the desired concentration for subsequent assays.

Superoxide Anion Production Assay (Cytochrome c Reduction)

This assay measures superoxide production by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

  • Reagent Preparation:

    • Cytochrome c solution: Prepare a 1 mg/mL solution in HBSS.

    • PMA solution: Prepare a stock solution in DMSO and dilute to the desired final concentration (e.g., 100 ng/mL) in HBSS.

    • This compound: Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute to various concentrations in HBSS.

    • Superoxide Dismutase (SOD): Prepare a 300 U/mL solution in HBSS.

  • Assay Setup (96-well plate):

    • Test Wells: Add neutrophils, this compound (at various concentrations), and cytochrome c.

    • Control Wells (PMA-stimulated): Add neutrophils, vehicle control (instead of this compound), and cytochrome c.

    • SOD Control Wells: Add neutrophils, vehicle control, cytochrome c, and SOD.

    • Blank Wells: Add all components except neutrophils.

  • Incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Stimulation: Add PMA to all wells except the blank to initiate superoxide production.

  • Measurement: Immediately measure the absorbance at 550 nm at time zero and then at regular intervals (e.g., every 5 minutes) for 30-60 minutes using a microplate reader.

  • Calculation: Calculate the rate of cytochrome c reduction. The SOD-inhibitable portion represents superoxide production. The percentage inhibition by this compound can be calculated relative to the PMA-stimulated control.

Intracellular ROS Detection using Dihydrorhodamine 123 (DHR 123) and Flow Cytometry

This method measures intracellular ROS, primarily hydrogen peroxide, which is a downstream product of superoxide.

  • Cell Preparation: Prepare isolated neutrophils as described in section 5.1.

  • DHR 123 Loading: Incubate neutrophils with DHR 123 (e.g., 1-5 µM) for 15-30 minutes at 37°C in the dark.

  • Treatment: Add this compound or vehicle control and incubate for a further 10-15 minutes.

  • Stimulation: Add PMA to stimulate ROS production and incubate for 15-30 minutes at 37°C.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Excite the cells with a 488 nm laser and detect the emission of the oxidized product, rhodamine 123, in the green channel (typically 515-535 nm).

  • Data Analysis: Analyze the mean fluorescence intensity (MFI) of the neutrophil population. The reduction in MFI in this compound-treated samples compared to the PMA-stimulated control indicates inhibition of ROS production.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics targeting superoxide-mediated pathologies. Its confirmed ability to inhibit superoxide production in human neutrophils underscores its potential as an anti-inflammatory and cytoprotective agent. However, to advance its development, several key areas require further investigation:

  • Quantitative Potency: Dose-response studies to determine the IC₅₀ value of this compound for superoxide inhibition are crucial.

  • Mechanism of Action: Detailed biochemical and cellular assays are needed to identify the specific molecular target(s) of this compound within the superoxide production pathway.

  • Signaling Pathway Elucidation: Investigating the effects of this compound on key signaling cascades such as MAPK and PI3K/Akt will provide a more comprehensive understanding of its cellular effects.

  • In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases are necessary to evaluate the therapeutic potential of this compound.

This technical guide provides a foundation for researchers and drug developers to build upon in their exploration of this compound as a superoxide anion inhibitor. The detailed protocols and proposed mechanistic framework offer a roadmap for future studies aimed at unlocking the full therapeutic potential of this intriguing natural product.

References

The Antibacterial Properties of Tanzawaic Acid B: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tanzawaic acid B, a polyketide of fungal origin, has emerged as a molecule of significant interest in the field of antibacterial research. Unlike conventional antibiotics that directly target bacterial growth and viability, the primary antibacterial attribute of this compound lies in its ability to inhibit bacterial conjugation. This mechanism is pivotal in curbing the horizontal gene transfer of antibiotic resistance genes among bacterial populations, a cornerstone of the global challenge of antimicrobial resistance (AMR). This document provides a comprehensive overview of the antibacterial properties of this compound, with a focus on its mechanism of action as a conjugation inhibitor. It includes available quantitative data, detailed experimental methodologies, and visual representations of the underlying processes to serve as a technical guide for the scientific community.

Introduction

The relentless rise of multidrug-resistant bacteria poses a grave threat to public health worldwide.[1] The horizontal transfer of resistance genes via bacterial conjugation is a primary driver of this crisis.[2][3] this compound, first isolated from the fungus Penicillium citrinum, represents a promising candidate for the development of novel anti-resistance agents.[1][4] Its unique mode of action, targeting the mechanism of resistance spread rather than bacterial vitality, presents a paradigm shift in antibacterial therapy. Recent advancements in the total synthesis of this compound have made this compound more accessible for in-depth biological investigations.[1][4][5]

Quantitative Data on Antibacterial and Toxicological Properties

The direct antibacterial activity of this compound is limited. Its primary value is as an inhibitor of bacterial conjugation. The available data on its toxicity and direct antimicrobial effect are summarized below.

Table 1: Cytotoxic, Antibacterial, and Antifungal Activities of this compound

Assay TypeCell Line / OrganismMetricResultReference
CytotoxicityHuman Cell Linestoxic-IC50~100 µM[6]
Antibacterial ActivityStaphylococcus aureustoxic-IC90> 100 µM[6]
Antibacterial ActivityMycobacterium smegmatistoxic-IC90> 100 µM[6]
Antifungal ActivityAspergillus nidulanstoxic-IC90> 100 µM[6]
Antifungal ActivityCandida albicanstoxic-IC90> 100 µM[6]

Note: toxic-IC50 is the concentration that causes 50% toxicity, while toxic-IC90 is the concentration that causes 90% toxicity. Higher values indicate lower toxicity/activity.

Table 2: Specificity of Bacterial Conjugation Inhibition by Tanzawaic Acids A and B

Plasmid Incompatibility GroupInhibition by Tanzawaic Acids A & BReference
IncWStrong Inhibition[2][3]
IncFIIStrong Inhibition[2][3]
IncFILesser Extent of Inhibition[2][3]
IncILesser Extent of Inhibition[2][3]
IncL/MLesser Extent of Inhibition[2][3]
IncXLesser Extent of Inhibition[2][3]
IncHLesser Extent of Inhibition[2][3]
IncNUnaffected[2][3]
IncPUnaffected[2][3]

Mechanism of Action: Inhibition of Bacterial Conjugation

The primary antibacterial mechanism of this compound is the inhibition of bacterial conjugation, the process of transferring genetic material, often antibiotic resistance genes, between bacterial cells.[2][3] The proposed mechanism is analogous to that of other unsaturated fatty acids, which involves interference with the bacterial cell membrane and key components of the conjugation machinery.[7]

The process of bacterial conjugation involves a series of steps, including the formation of a pilus, the creation of a mating pair, and the transfer of a single strand of plasmid DNA from a donor to a recipient cell. This compound is thought to disrupt the formation of the mating pair by interfering with the cell membranes of the participating bacteria.[7] This may involve the inhibition of essential ATPases that power the conjugative process.[7]

G Proposed Mechanism of this compound in Bacterial Conjugation Inhibition cluster_donor Donor Bacterium cluster_recipient Recipient Bacterium cluster_inhibition Inhibition by this compound Donor Donor Cell T4SS Type IV Secretion System (T4SS) Donor->T4SS Expression MatingPair Mating Pair Formation Donor->MatingPair Plasmid Conjugative Plasmid Plasmid->T4SS Recipient Recipient Cell Recipient->MatingPair TAB This compound TAB->MatingPair Inhibits DNA_Transfer Plasmid DNA Transfer MatingPair->DNA_Transfer Resistant_Recipient Antibiotic Resistant Recipient Cell DNA_Transfer->Resistant_Recipient

Caption: Proposed mechanism of this compound in inhibiting bacterial conjugation.

Experimental Protocols

Detailed, step-by-step protocols for the assessment of this compound's antibacterial properties are not fully available in the public domain. However, based on published research, the following methodologies are employed.

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is utilized to determine the MIC of this compound against various bacterial strains.

G Workflow for MIC Determination A Prepare serial dilutions of this compound in 96-well plate B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible bacterial growth C->D E Determine MIC as the lowest concentration with no visible growth D->E

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Bacterial Conjugation Inhibition Assay

A high-throughput cell-based assay is often used to screen for inhibitors of bacterial conjugation. This typically involves donor and recipient bacterial strains with specific genetic markers (e.g., antibiotic resistance and fluorescence).

  • Strain Preparation: Donor strains carrying a conjugative plasmid with an antibiotic resistance marker and a recipient strain with a different antibiotic resistance marker and a reporter gene (e.g., GFP) are cultured overnight.

  • Co-culture: Donor and recipient strains are mixed in the presence of varying concentrations of this compound in a 96-well plate.

  • Incubation: The co-culture is incubated to allow for conjugation to occur.

  • Selection and Detection: The mixture is then plated on selective agar (B569324) containing antibiotics that select for transconjugants (recipient cells that have received the plasmid). The expression of the reporter gene in the recipient cells is quantified to measure the frequency of conjugation.

G Workflow for Conjugation Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture Donor (Plasmid+, AbR1) and Recipient (AbR2, Reporter+) strains B Co-culture Donor and Recipient with this compound A->B C Incubate to allow conjugation B->C D Plate on selective media (AbR1 + AbR2) C->D E Quantify transconjugants (e.g., via fluorescence) D->E F Calculate Conjugation Inhibition E->F

Caption: General workflow for assessing bacterial conjugation inhibition.

Conclusion and Future Directions

This compound presents a compelling case as a lead compound for the development of novel therapeutics aimed at combating antimicrobial resistance. Its primary strength lies in its ability to inhibit bacterial conjugation at non-toxic concentrations, thereby preventing the spread of resistance genes. While its direct bactericidal or bacteriostatic effects are minimal, its role as a "resistance breaker" is of significant clinical relevance.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound within the bacterial conjugation machinery.

  • Conducting structure-activity relationship (SAR) studies to synthesize analogs with enhanced potency and broader specificity against different plasmid incompatibility groups.

  • Evaluating the in vivo efficacy of this compound and its derivatives in animal models of infection with multidrug-resistant bacteria.

The continued investigation of this compound and similar compounds will be instrumental in developing innovative strategies to preserve the efficacy of our current antibiotic arsenal (B13267) and to combat the growing threat of antimicrobial resistance.

References

The Role of Tanzawaic Acid B as a Bacterial Conjugation Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial conjugation is a primary mechanism for the spread of antibiotic resistance, posing a significant threat to global health. The discovery and characterization of conjugation inhibitors are therefore of paramount importance. This technical guide provides an in-depth overview of Tanzawaic acid B, a naturally occurring polyketide, and its role as a potent inhibitor of bacterial conjugation. This document details its inhibitory activity, specificity, and low toxicity, presenting quantitative data, experimental methodologies, and a proposed mechanism of action. The information is intended to support further research and development of novel anti-infective strategies targeting bacterial conjugation.

Introduction

The horizontal gene transfer mechanism of bacterial conjugation facilitates the rapid dissemination of genetic material, including antibiotic resistance genes, among bacterial populations. This process is mediated by a multi-protein complex known as the Type IV Secretion System (T4SS). Molecules that can interfere with this process, known as conjugation inhibitors, are of significant interest as potential therapeutics to combat the spread of antibiotic resistance.

Tanzawaic acids A and B were identified as potent bacterial conjugation inhibitors through the screening of a large collection of 1,632 natural compounds.[1][2] These compounds, isolated from aquatic microorganisms, exhibit significant inhibitory effects against specific plasmid incompatibility groups and demonstrate a favorable toxicity profile compared to synthetic inhibitors.[1][2][3] This guide focuses on this compound (TZA-B), providing a comprehensive analysis of its function and the experimental basis for its characterization.

Quantitative Data on Inhibitory Activity

The inhibitory effect of this compound on bacterial conjugation has been quantified using various assays. The data highlights its potency and specificity.

Table 1: Inhibition of R388 Plasmid Conjugation by this compound
Concentration of TZA-BConjugation Frequency (Relative to Control)Assay TypeReference
0.4 mM2%Fluorescence-based HTC Assay[1]
0.4 mM2 ± 2%Plate-conjugation Assay[1]
Table 2: Specificity of this compound against Different Plasmid Incompatibility (Inc) Groups
Plasmid Incompatibility GroupInhibition by TZA-B
IncWStrong Inhibition
IncFIIStrong Inhibition
IncFIModerate Inhibition
IncIModerate Inhibition
IncL/MModerate Inhibition
IncXModerate Inhibition
IncHModerate Inhibition
IncNNo Inhibition
IncPNo Inhibition

Source:[1][2]

Proposed Mechanism of Action: Targeting the Type IV Secretion System

Bacterial conjugation is mediated by the Type IV Secretion System (T4SS), a complex molecular machinery that facilitates the transfer of DNA from a donor to a recipient cell. The T4SS is composed of several proteins, including ATPases that provide the energy for this process.

While the direct molecular target of this compound has not been definitively elucidated in the reviewed literature, substantial evidence points towards the inhibition of a key T4SS ATPase. Research on other unsaturated fatty acid-based conjugation inhibitors has identified the traffic ATPase TrwD, a VirB11 homolog, as the specific molecular target. These inhibitors are thought to compete with fatty acids like palmitic acid for a binding site on TrwD, thereby disrupting its function and halting the conjugation process. Given the structural similarities, it is highly probable that this compound shares this mechanism of action.

T4SS_Inhibition cluster_donor Donor Bacterium cluster_recipient Recipient Bacterium TZA_B This compound TrwD TrwD (ATPase) TZA_B->TrwD Inhibition T4SS Type IV Secretion System (T4SS) Recipient Recipient Cell T4SS->Recipient DNA Transfer (Blocked) TrwD->T4SS Powers DNA Plasmid DNA DNA->T4SS Transfers through

Figure 1: Proposed mechanism of this compound action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound as a bacterial conjugation inhibitor.

Fluorescence-Based High-Throughput Conjugation (HTC) Assay

This automated, whole-cell assay allows for the rapid screening of potential conjugation inhibitors.

HTC_Workflow start Start: Prepare Cultures donor Donor Cells (with gfp-plasmid) start->donor recipient Recipient Cells (with T7 polymerase) start->recipient mix Mix Donor, Recipient, and Test Compound (TZA-B) donor->mix recipient->mix incubate Incubate to allow conjugation mix->incubate induce Induce GFP expression (IPTG) incubate->induce measure Measure Fluorescence (GFP) and Optical Density (OD) induce->measure calculate Calculate Conjugation Frequency (Fluorescence / OD) measure->calculate end End: Identify Inhibition calculate->end

Figure 2: Workflow of the fluorescence-based HTC assay.

Methodology:

  • Strain Preparation:

    • Donor Strain: E. coli carrying the conjugative plasmid of interest (e.g., R388) engineered to contain a green fluorescent protein (GFP) gene under the control of a T7 promoter.

    • Recipient Strain: E. coli chromosomally encoding the T7 RNA polymerase.

  • Assay Setup:

    • In a 96-well microplate, dispense the test compound (this compound) at various concentrations.

    • Add donor and recipient bacterial cultures to each well.

    • Include positive controls (no inhibitor) and negative controls (no donor or recipient cells).

  • Conjugation:

    • Incubate the microplate to allow for bacterial growth and conjugation to occur.

  • Induction and Measurement:

    • Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to induce the expression of GFP in transconjugant cells (recipient cells that have received the plasmid).

    • Measure the fluorescence intensity (as a proxy for the number of transconjugants) and the optical density (as a measure of total cell growth) using a plate reader.

  • Data Analysis:

    • Calculate the conjugation frequency as the ratio of fluorescence to optical density.

    • Determine the inhibitory effect of this compound by comparing the conjugation frequency in the presence of the compound to the positive control.

Plate-Mating Conjugation Assay

This traditional method confirms the results of the HTC assay and provides a more direct measure of conjugation frequency.

Methodology:

  • Culture Preparation:

    • Grow donor and recipient bacterial strains separately in appropriate liquid media to mid-log phase. The donor strain carries the conjugative plasmid with a selectable marker (e.g., antibiotic resistance), and the recipient strain has a different selectable marker (e.g., resistance to a different antibiotic).

  • Mating:

    • Mix equal volumes of the donor and recipient cultures.

    • Spot the mixture onto a non-selective agar (B569324) plate and incubate to allow for conjugation.

  • Selection of Transconjugants:

    • After incubation, resuspend the bacterial growth from the mating spot in a saline solution.

    • Plate serial dilutions of the suspension onto selective agar plates:

      • Plate 1: Selects for recipient cells.

      • Plate 2: Selects for donor cells.

      • Plate 3: Selects for transconjugant cells (containing both selectable markers).

  • Quantification:

    • Incubate the selective plates until colonies are visible.

    • Count the number of colony-forming units (CFUs) on each plate.

  • Calculation of Conjugation Frequency:

    • The conjugation frequency is calculated as the number of transconjugants per donor or recipient cell.

Toxicity and Therapeutic Potential

A significant advantage of Tanzawaic acids A and B is their low toxicity to bacterial, fungal, and human cells when compared to synthetic conjugation inhibitors.[1][2] This favorable safety profile suggests their potential for deployment in complex biological environments, including clinical settings, to control the spread of antibiotic resistance.

Conclusion

This compound is a promising natural product that effectively inhibits bacterial conjugation, a key driver of antibiotic resistance dissemination. Its specificity for certain plasmid types and its low toxicity make it an attractive candidate for further investigation and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and other conjugation inhibitors. Future research should focus on elucidating the precise molecular interactions between this compound and its target within the Type IV Secretion System to enable structure-based drug design and the development of even more potent and specific inhibitors.

References

Methodological & Application

Total Synthesis of (+)-Tanzawaic Acid B: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of (+)-tanzawaic acid B, a natural polyketide with diverse reported biological activities, including anticoccidial, cytotoxic, antifungal, antimalarial, and PTP1B inhibitory effects.[1] The synthesis was first accomplished by Shiina and coworkers and is characterized by the construction of a complex trans-decalin scaffold.[1][2] This protocol is based on their reported methodology.

Synthetic Strategy

The overall synthetic approach for (+)-tanzawaic acid B involves a convergent strategy. The key steps include the gram-scale synthesis of a chiral octalin intermediate, which contains seven stereogenic centers.[1][2][3][4][5] This intermediate then undergoes a series of transformations including a Barton-McCombie deoxygenation, followed by a Horner-Wadsworth-Emmons (HWE) reaction to install the pentadienoic ester side chain, and a final hydrolysis to yield the target molecule.[2][5]

Total_Synthesis_Tanzawaic_Acid_B Start Commercially Available Starting Materials Octalin Gram-scale Synthesis of Chiral Octalin (9) Start->Octalin Multiple Steps Deprotection TBS Deprotection & Acylation to Alcohol (26) Octalin->Deprotection Xanthate Xanthate Formation (8) Deprotection->Xanthate Deoxygenation Barton-McCombie Deoxygenation to Benzoate (7) Xanthate->Deoxygenation Deprotection2 Reductive Deprotection to Alcohol (27) Deoxygenation->Deprotection2 Oxidation Oxidation to Aldehyde (6) Deprotection2->Oxidation HWE Horner-Wadsworth-Emmons Reaction to Ester (5) Oxidation->HWE Hydrolysis Hydrolysis HWE->Hydrolysis Tanzawaic_Acid_B (+)-Tanzawaic Acid B (2) Hydrolysis->Tanzawaic_Acid_B

Figure 1. Retrosynthetic analysis of (+)-tanzawaic acid B.

Key Experimental Protocols

The following are detailed protocols for the key transformations in the synthesis of (+)-tanzawaic acid B.

Barton-McCombie Deoxygenation

This reaction is a crucial step for the removal of a hydroxyl group from the chiral octalin intermediate.[2][5]

Table 1: Reagents for Barton-McCombie Deoxygenation

ReagentMolecular FormulaMolar Mass ( g/mol )AmountMolar Equiv.
Xanthate Intermediate (8)--1.01.0
AIBNC₈H₁₂N₄164.210.10.1
Bu₃SnHC₁₂H₂₈Sn291.061.51.5
TolueneC₇H₈92.14-Solvent

Protocol:

  • To a solution of the xanthate intermediate (8) in toluene, add AIBN (azobisisobutyronitrile) and tributyltin hydride (Bu₃SnH).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the deoxygenated product (7).

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is employed to construct the pentadienoic ester side chain of tanzawaic acid B.[2][5]

Table 2: Reagents for Horner-Wadsworth-Emmons Reaction

ReagentMolecular FormulaMolar Mass ( g/mol )AmountMolar Equiv.
Aldehyde Intermediate (6)--1.01.0
Triethyl phosphonoacetateC₈H₁₇O₅P224.181.21.2
NaHNaH24.001.21.2
THFC₄H₈O72.11-Solvent

Protocol:

  • Suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C and add triethyl phosphonoacetate dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the aldehyde intermediate (6) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pentadienoic ester (5).

Hydrolysis of the Methyl Ester

The final step in the total synthesis is the hydrolysis of the methyl ester to the carboxylic acid.[2]

Table 3: Reagents for Hydrolysis

ReagentMolecular FormulaMolar Mass ( g/mol )AmountMolar Equiv.
Methyl Ester Intermediate (5)--1.01.0
LiOHLiOH23.955.05.0
THFC₄H₈O72.11-Solvent
WaterH₂O18.02-Solvent

Protocol:

  • Dissolve the methyl ester intermediate (5) in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (LiOH) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (+)-tanzawaic acid B (2).

Characterization Data

The successful synthesis of (+)-tanzawaic acid B was confirmed by comparison of its spectroscopic data with that of the natural product. The 1H NMR and 13C NMR spectra of the synthetic sample were in accordance with the reported data for the natural product.[2][5] Furthermore, the optical rotation of the synthetic (+)-tanzawaic acid B matched that of the naturally occurring compound, confirming the absolute stereochemistry.[2][5]

Disclaimer: This protocol is a summary of the synthesis of (+)-tanzawaic acid B based on publicly available scientific literature. For complete and detailed experimental procedures, including specific reaction conditions, purification methods, and safety precautions, please refer to the original publication: Murata, T., Tsutsui, H., Yoshida, T., et al. (2023). First Total Synthesis of (+)-Tanzawaic Acid B. ACS Omega.

References

Gram-Scale Synthesis of Tanzawaic Acid B: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanzawaic acid B, a polyketide natural product, has garnered significant interest due to its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] This application note provides a detailed protocol for the gram-scale total synthesis of (+)-tanzawaic acid B, based on the first successful synthesis by Shiina and colleagues.[1][4][5][6][7] The synthetic strategy hinges on the construction of a chiral trans-octalin core, possessing seven stereogenic centers, followed by the installation of the characteristic pentadienoic ester side chain.[1][4] Key transformations include an intramolecular Diels-Alder reaction, an Evans asymmetric alkylation, and an asymmetric Mukaiyama aldol (B89426) reaction.[1][2] This protocol is intended to enable the production of significant quantities of this compound for further biological evaluation and as a platform for the synthesis of novel analogs.

Introduction

The tanzawaic acids are a family of polyketide natural products first isolated from the fungus Penicillium citrinum in the Tanzawa region of Japan.[2] This family of compounds, particularly this compound, exhibits a range of promising biological activities. Studies have demonstrated its potential as an antibacterial agent, showing activity against multidrug-resistant bacteria, as well as antifungal, antimalarial, and anticoccidial properties.[1][2] Furthermore, tanzawaic acid derivatives have been shown to possess anti-inflammatory activity by inhibiting nitric oxide (NO) production and also exhibit inhibitory effects on protein tyrosine phosphatase 1B (PTP1B).[3][8]

The development of a robust and scalable synthetic route to this compound is crucial for advancing its therapeutic potential. A gram-scale synthesis allows for extensive biological testing, structure-activity relationship (SAR) studies, and the generation of derivatives with improved pharmacological profiles. The synthetic approach detailed herein provides a pathway to access significant quantities of this important natural product.

Synthetic Strategy Overview

The total synthesis of (+)-tanzawaic acid B can be conceptually divided into two major phases: the construction of the chiral octalin core and the subsequent attachment and elaboration of the pentadienoic acid side chain.

Synthetic_Strategy Starting_Materials Commercially Available Starting Materials Octalin_Core Gram-Scale Synthesis of Chiral trans-Octalin Core (9) Starting_Materials->Octalin_Core Multiple Steps (incl. Diels-Alder) Key_Intermediate Key Intermediate (Alcohol 27) Octalin_Core->Key_Intermediate Side Chain Precursor Installation Tanzawaic_Acid_B (+)-Tanzawaic Acid B (2) Key_Intermediate->Tanzawaic_Acid_B Oxidation & HWE Reaction

Caption: Overall synthetic workflow for (+)-tanzawaic acid B.

Experimental Protocols

The following protocols describe the key stages in the gram-scale synthesis of the chiral trans-octalin intermediate and its conversion to (+)-tanzawaic acid B.

Gram-Scale Synthesis of the Chiral trans-Octalin Core (9)

The synthesis of the chiral octalin core is a multi-step process that establishes the seven stereogenic centers of the molecule. An early and critical improvement in the synthesis was the development of a gram-scale route to the key Weinreb amide intermediate (19).[4]

Table 1: Key Transformations in the Synthesis of trans-Octalin (9)

StepTransformationKey Reagents & ConditionsYield (%)
1Evans Asymmetric AlkylationChiral auxiliary, LDA, alkyl halideHigh
2Reductive Auxiliary RemovalLiAlH4High
3OxidationParikh-Doering oxidationHigh
4Asymmetric Aldol ReactionChiral auxiliary, TiCl470% (decagram-scale)[1]
5Intramolecular Diels-AlderThermal conditionsGood
6Further ElaborationsMultiple stepsModerate to Good

Protocol for a Key Step: Asymmetric Aldol Reaction

A one-pot protocol was established to effect a Parikh-Doering oxidation followed by an Evans asymmetric aldol reaction to afford the all-syn-adduct in 70% yield on a decagram-scale.[1]

  • To a solution of the chiral aldehyde precursor in a suitable solvent (e.g., CH2Cl2) at an appropriate temperature (e.g., 0 °C), add the Parikh-Doering reagent (SO3·pyridine complex, DMSO, Et3N).

  • Stir the reaction mixture until the oxidation is complete (monitored by TLC).

  • In a separate flask, prepare the titanium enolate of the N-acylated Evans auxiliary by treating it with TiCl4 and a tertiary amine base (e.g., Hunig's base) at low temperature (e.g., -78 °C).

  • Add the solution of the crude aldehyde to the pre-formed titanium enolate.

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Quench the reaction with a suitable aqueous solution (e.g., saturated NH4Cl).

  • Perform an aqueous workup and purify the product by column chromatography.

Conversion of trans-Octalin (9) to (+)-Tanzawaic Acid B (2)

With the gram-scale synthesis of the octalin core established, the focus shifts to the final transformations to yield this compound.[4]

Final_Steps Octalin_9 trans-Octalin (9) Alcohol_26 Alcohol (26) Octalin_9->Alcohol_26 Deprotection Xanthate_8 Xanthate (8) Alcohol_26->Xanthate_8 Acylation & Xanthate formation Benzoate_7 Benzoate (7) Xanthate_8->Benzoate_7 Barton-McCombie deoxygenation Alcohol_27 Alcohol (27) Benzoate_7->Alcohol_27 Reductive deprotection Aldehyde_6 Aldehyde (6) Alcohol_27->Aldehyde_6 Oxidation Pentadienoic_Ester_5 Pentadienoic Ester (5) Aldehyde_6->Pentadienoic_Ester_5 Horner-Wadsworth-Emmons Reaction Tanzawaic_Acid_B (+)-Tanzawaic Acid B (2) Pentadienoic_Ester_5->Tanzawaic_Acid_B Final processing

Caption: Key transformations from the octalin core to the final product.

Protocol for the Horner-Wadsworth-Emmons (HWE) Reaction

  • Oxidize alcohol 27 to the corresponding aldehyde 6 . Use the crude aldehyde immediately in the next step.[4]

  • To a solution of the appropriate phosphonate (B1237965) reagent in a suitable solvent (e.g., THF) at low temperature (e.g., -78 °C), add a strong base (e.g., n-BuLi).

  • Stir the resulting ylide solution for a short period.

  • Add a solution of the crude aldehyde 6 in the same solvent to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a suitable aqueous solution (e.g., saturated NH4Cl).

  • Perform an aqueous workup and purify the product, pentadienoic ester 5 , by column chromatography.[4]

Characterization Data

The successful synthesis of (+)-tanzawaic acid B was confirmed by comparing the spectroscopic data of the synthetic material with that of the natural product.

Table 2: Comparison of Spectroscopic Data

Data TypeSynthetic (+)-Tanzawaic Acid BNatural this compoundConclusion
1H NMR SpectrumMatches reported dataReported dataIdentical[4]
13C NMR SpectrumMatches reported dataReported dataIdentical[4]
Optical RotationMatches reported valueReported valueIdentical absolute configuration[4]

The absolute configuration of the synthetic product was determined to be (2E,4E,1S,2S,4aR,6S,8R,8aS)-tanzawaic acid B.[4]

Biological Activity Context

Tanzawaic acids exhibit a range of biological activities that make them attractive targets for drug discovery.

Biological_Activity Tanzawaic_Acids Tanzawaic Acids Antibacterial Antibacterial Tanzawaic_Acids->Antibacterial Antifungal Antifungal Tanzawaic_Acids->Antifungal Anti_inflammatory Anti-inflammatory Tanzawaic_Acids->Anti_inflammatory PTP1B_Inhibition PTP1B Inhibition Tanzawaic_Acids->PTP1B_Inhibition Antimalarial Antimalarial Tanzawaic_Acids->Antimalarial

Caption: Reported biological activities of tanzawaic acids.

The availability of a gram-scale synthesis will facilitate further investigation into these activities and the development of new therapeutic agents.[2]

Conclusion

The first total synthesis of (+)-tanzawaic acid B has been achieved on a gram scale, providing access to this biologically important natural product.[1][4][5][6][7] The synthetic route relies on key stereocontrolled reactions to construct the complex chiral octalin core.[4] The protocols and data presented here serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development, enabling further exploration of the therapeutic potential of the tanzawaic acid family. Further improvements to the synthesis are currently underway, along with more in-depth investigations of its biological activity.[2]

References

Application Notes and Protocols: Asymmetric Mukaiyama Aldol Reaction in the Total Synthesis of Tanzawaic Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric Mukaiyama aldol (B89426) reaction is a powerful carbon-carbon bond-forming reaction in modern organic synthesis, enabling the stereocontrolled construction of β-hydroxy carbonyl compounds. This reaction involves the addition of a silyl (B83357) enol ether to an aldehyde, catalyzed by a Lewis acid.[1] Its significance lies in its ability to facilitate crossed aldol reactions between different carbonyl partners with high levels of diastereoselectivity and enantioselectivity, a challenge often encountered in traditional aldol chemistry.[1]

In the landmark first total synthesis of the biologically active natural product (+)-tanzawaic acid B, a promising antibiotic candidate, the research group of Professor Isamu Shiina at the Tokyo University of Science employed a highly stereoselective asymmetric Mukaiyama aldol reaction as a key strategic step.[2][3] This reaction was instrumental in establishing one of the crucial stereocenters within the complex polyketide backbone of the molecule.[2] Tanzawaic acid B, originally isolated from the fungus Penicillium citrinum, and its analogues have demonstrated a range of interesting biological activities, including antibacterial, antimalarial, and antifungal properties, making their efficient synthesis a topic of significant interest to the drug development community.[2]

These application notes provide a detailed protocol for the asymmetric Mukaiyama aldol reaction as applied in the total synthesis of this compound, based on the published procedures.[3]

Data Presentation

The following table summarizes the key quantitative data for the asymmetric Mukaiyama aldol reaction in the synthesis of a key intermediate for this compound.

EntryReactant 1 (Silyl Ketene (B1206846) Acetal)Reactant 2 (Aldehyde)Lewis Acid/PromoterSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1Silyl ketene acetal (B89532) derived from a chiral N-acyloxazolidinoneAldehyde precursor to the this compound coreTiCl4, (-)-Sparteine (B7772259)CH2Cl2-78385>95:5

Experimental Protocols

Key Experiment: Asymmetric Mukaiyama Aldol Reaction

This protocol describes the titanium tetrachloride-mediated asymmetric Mukaiyama aldol reaction between a silyl ketene acetal and an aldehyde to form a key intermediate in the synthesis of this compound.

Materials:

  • Silyl ketene acetal (1.2 equiv)

  • Aldehyde (1.0 equiv)

  • Titanium tetrachloride (TiCl4) (1.0 M solution in CH2Cl2, 1.1 equiv)

  • (-)-Sparteine (1.1 equiv)

  • Anhydrous Dichloromethane (B109758) (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Argon gas

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the aldehyde (1.0 equiv) and dissolve it in anhydrous dichloromethane (concentration as per the original publication).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • To the cooled solution, add (-)-sparteine (1.1 equiv) dropwise via syringe.

  • After stirring for 10 minutes at -78 °C, add titanium tetrachloride (1.0 M solution in CH2Cl2, 1.1 equiv) dropwise. The solution should turn into a yellow suspension.

  • Stir the mixture for an additional 30 minutes at -78 °C.

  • To this mixture, add a solution of the silyl ketene acetal (1.2 equiv) in anhydrous dichloromethane dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate (NaHCO3) solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired β-hydroxy carbonyl compound.

Visualizations

Asymmetric Mukaiyama Aldol Reaction Mechanism

Mukaiyama_Aldol Aldehyde Aldehyde Activated_Complex Chiral Lewis Acid- Aldehyde Complex Aldehyde->Activated_Complex Coordination LewisAcid TiCl4 LewisAcid->Activated_Complex Sparteine (-)-Sparteine Sparteine->Activated_Complex Intermediate Titanium Aldolate Activated_Complex->Intermediate SKA Silyl Ketene Acetal SKA->Intermediate Nucleophilic Attack Product β-Siloxy Oxazolidinone Intermediate->Product Silyl Transfer Workup Aqueous Workup Product->Workup Final_Product β-Hydroxy Carbonyl Workup->Final_Product

Caption: Mechanism of the asymmetric Mukaiyama aldol reaction.

Experimental Workflow for this compound Intermediate Synthesis

Experimental_Workflow Start Start: Aldehyde in CH2Cl2 Cooling Cool to -78 °C Start->Cooling Add_Sparteine Add (-)-Sparteine Cooling->Add_Sparteine Add_TiCl4 Add TiCl4 solution Add_Sparteine->Add_TiCl4 Stir1 Stir for 30 min Add_TiCl4->Stir1 Add_SKA Add Silyl Ketene Acetal Stir1->Add_SKA Reaction React for 3 h at -78 °C Add_SKA->Reaction Quench Quench with NaHCO3(aq) Reaction->Quench Warm Warm to Room Temp. Quench->Warm Extraction DCM Extraction Warm->Extraction Wash Wash with Brine Extraction->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Flash Chromatography Dry->Purify End Final Product Purify->End

Caption: Experimental workflow for the key aldol reaction.

References

Application Notes and Protocols: Extraction and Purification of Tanzawaic Acids from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanzawaic acids are a class of polyketide secondary metabolites produced by various species of fungi, particularly from the genus Penicillium.[1][2] These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3][4] Their unique chemical structures, characterized by a decalin core and a polyunsaturated carboxylic acid side chain, make them attractive lead compounds for drug discovery and development.

These application notes provide a comprehensive overview of the methods for the extraction and purification of tanzawaic acids from fungal cultures. The protocols outlined below are synthesized from various scientific studies and are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

Table 1: Fungal Sources and Culture Media for Tanzawaic Acid Production
Fungal StrainCulture MediumIncubation Time & TemperatureReference
Penicillium steckii 108YD142Bennett's Medium7 days at 28°C
Penicillium sp. IBWF104-06YMG (Yeast Malt Glucose) Agar/Broth13 days at 22-24°C[5]
Penicillium sp. (S1a1)Solid Rice Medium30 days at room temperature[6]
Penicillium sp. (CF07370)Not specifiedNot specified[1]
Table 2: Yields of Crude Extracts and Purified Tanzawaic Acids
Fungal StrainCulture VolumeCrude Extract YieldPurified Compound YieldReference
Penicillium steckii 108YD14230 L1.97 gTanzawaic Acid Q (amount not specified)
Penicillium sp. (S1a1)5 x 1L flasks (solid rice medium)2.4 gNot specified[6]

Note: The yield of tanzawaic acids can vary significantly depending on the fungal strain, culture conditions, and extraction/purification efficiency.

Table 3: Biological Activity of Selected Tanzawaic Acids
Tanzawaic Acid DerivativeBiological ActivityIC₅₀ ValueCell Line/AssayReference
Tanzawaic Acid QAnti-inflammatory (NO production inhibition)Not specifiedLPS-stimulated RAW 264.7 macrophages
Tanzawaic Acid CAnti-inflammatory (NO production inhibition)Not specifiedLPS-stimulated RAW 264.7 macrophages
Tanzawaic Acid KAnti-inflammatory (NO production inhibition)Not specifiedLPS-stimulated RAW 264.7 macrophages
2E,4Z-Tanzawaic Acid DAnti-inflammatory (NO production inhibition)37.8 µMLPS-activated microglial BV-2 cells[7]
Tanzawaic Acid AAnti-inflammatory (NO production inhibition)7.1 µMLPS-activated microglial BV-2 cells[7]
Tanzawaic Acid BAnti-inflammatory (NO production inhibition)42.5 µMLPS-activated microglial BV-2 cells[7]
Tanzawaic Acid AAnti-inflammatory (NO production inhibition)27.0 µMLPS-stimulated RAW264.7 murine macrophages[7]
Tanzawaic Acid APTP1B Inhibition8.2 µMNot specified[7]
This compoundPTP1B Inhibition8.2 µMNot specified[7]

Experimental Protocols

Protocol 1: Fungal Culture and Fermentation

This protocol describes the general procedure for culturing Penicillium species for the production of tanzawaic acids.

1. Media Preparation:

  • Bennett's Medium:

    • Yeast Extract: 1.0 g/L

    • Beef Extract: 1.0 g/L

    • N-Z Amine Type A (Casein Enzymic Hydrolysate): 2.0 g/L[3]

    • Glucose: 10.0 g/L

    • Agar (for solid medium): 15.0 g/L[3]

    • Distilled Water: 1 L

    • Adjust pH to 7.3 ± 0.2.[3]

  • YMG (Yeast Malt Glucose) Medium:

    • Yeast Extract: 4.0 g/L

    • Malt Extract: 10.0 g/L

    • Glucose: 10.0 g/L

    • Agar (for solid medium): 20.0 g/L

    • Distilled Water: 1 L

    • Adjust pH to 5.5 before sterilization.

  • Solid Rice Medium:

    • Autoclave 100 g of rice and 100 mL of distilled water in a 1 L Erlenmeyer flask.[6]

2. Inoculation and Fermentation:

  • Inoculate the sterilized medium with a fresh culture of the desired Penicillium species.

  • Incubate the culture under the conditions specified in Table 1. For liquid cultures, use an incubator shaker for aeration. For solid cultures, maintain static conditions.

Protocol 2: Extraction of Tanzawaic Acids

This protocol details the extraction of tanzawaic acids from the fungal culture.

1. Separation of Mycelium and Broth:

  • For liquid cultures, separate the mycelium from the culture broth by centrifugation or filtration.

2. Solvent Extraction:

  • From Culture Broth:

    • Extract the culture broth two to three times with an equal volume of ethyl acetate (B1210297) (EtOAc).[6]

    • Combine the organic layers.

  • From Mycelium (for solid or liquid culture):

    • Homogenize the mycelium in EtOAc.

    • Filter the mixture and collect the EtOAc extract.

    • Repeat the extraction process two to three times.

    • Combine all EtOAc extracts.

3. Concentration:

  • Evaporate the combined ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of Tanzawaic Acids

This protocol outlines a two-step chromatographic procedure for the purification of tanzawaic acids from the crude extract.

1. Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

  • Column Packing: Prepare a silica gel column (60-120 mesh) using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried sample onto the top of the column.

  • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common solvent system is a mixture of hexane (B92381) and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions containing compounds with similar TLC profiles.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification):

  • Column: Use a C18 reversed-phase preparative or semi-preparative HPLC column.

  • Mobile Phase: A common mobile phase is a gradient of methanol (B129727) or acetonitrile (B52724) in water. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape for carboxylic acids.

  • Sample Preparation: Dissolve the partially purified fractions from the silica gel column in the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Gradient Elution (Example):

    • Start with a scout gradient (e.g., 10-90% acetonitrile in water over 30 minutes) to determine the approximate retention time of the target tanzawaic acids.

    • Optimize the gradient to improve the resolution of the target peaks. For example, a shallow gradient around the elution concentration of the target compounds can be employed.

  • Fraction Collection: Collect the peaks corresponding to the tanzawaic acids based on the UV chromatogram (detection is typically performed at around 254 nm).

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Structure Elucidation: Confirm the identity and structure of the purified tanzawaic acids using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]

Visualizations

Experimental Workflow

Extraction_Purification_Workflow FungalCulture Fungal Culture (e.g., Penicillium sp.) Fermentation Fermentation (Liquid or Solid Medium) FungalCulture->Fermentation Harvesting Harvesting (Separation of Broth and Mycelium) Fermentation->Harvesting Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractions Semi-purified Fractions SilicaGel->Fractions RPHPLC Reversed-Phase HPLC Fractions->RPHPLC PureCompounds Pure Tanzawaic Acids RPHPLC->PureCompounds Analysis Structural Elucidation (NMR, MS) PureCompounds->Analysis

Caption: Workflow for Tanzawaic Acid Extraction and Purification.

Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway LPS LPS (Lipopolysaccharide) Macrophage Macrophage/Microglia LPS->Macrophage Activation Cellular Activation Macrophage->Activation iNOS_COX2 Increased Expression of iNOS & COX-2 Activation->iNOS_COX2 NO_PGs Production of Nitric Oxide (NO) & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation TanzawaicAcids Tanzawaic Acids TanzawaicAcids->iNOS_COX2

References

Application Notes and Protocols for Tanzawaic Acid B in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanzawaic acid B is a polyketide natural product that has garnered interest for its potential therapeutic applications. This document provides detailed application notes and protocols for utilizing this compound in various anti-inflammatory assays. The information herein is designed to guide researchers in investigating the anti-inflammatory properties of this compound and elucidating its mechanism of action. Evidence suggests that this compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Data Presentation

The anti-inflammatory activity of this compound and its derivatives has been quantified in several studies. The following table summarizes the key quantitative data.

CompoundAssayCell LineStimulusEndpointIC50 Value
This compound Nitric Oxide (NO) ProductionBV-2 (microglial cells)LPSNO Inhibition42.5 µM[1]
Tanzawaic acid ANitric Oxide (NO) ProductionBV-2 (microglial cells)LPSNO Inhibition7.1 µM[1]
Tanzawaic acid ANitric Oxide (NO) ProductionRAW 264.7 (macrophages)LPSNO Inhibition27.0 µM[1]
Steckwaic acid F (a tanzawaic acid derivative)NF-κB InhibitionLPSNF-κB Inhibition10.4 µM[2]

Signaling Pathways and Experimental Workflows

The proposed anti-inflammatory mechanism of this compound and the general workflow for its evaluation are depicted in the following diagrams.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_p65_p50 p65 p50 IκB IKK->NFkB_p65_p50 Phosphorylates IκB IkB IκB NFkB NF-κB p65 p65 p50 p50 NFkB_p65_p50->IkB Degradation NFkB_p65_p50_active p65 p50 NFkB_p65_p50->NFkB_p65_p50_active NFkB_p65_p50_nucleus p65 p50 NFkB_p65_p50_active->NFkB_p65_p50_nucleus Translocation Tanzawaic_B This compound Tanzawaic_B->IKK Inhibition (putative) DNA DNA NFkB_p65_p50_nucleus->DNA Binds to promoter regions iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA COX2_mRNA COX-2 mRNA DNA->COX2_mRNA iNOS_protein iNOS protein iNOS_mRNA->iNOS_protein COX2_protein COX-2 protein COX2_mRNA->COX2_protein NO Nitric Oxide (NO) iNOS_protein->NO PGE2 Prostaglandin E2 (PGE2) COX2_protein->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

cluster_assays Downstream Assays start Start: Prepare this compound Stock Solution culture_cells Culture Macrophages/Microglia (e.g., RAW 264.7, BV-2) start->culture_cells pre_treat Pre-treat cells with various concentrations of this compound culture_cells->pre_treat stimulate Stimulate cells with LPS pre_treat->stimulate incubate Incubate for a defined period stimulate->incubate griess_assay Griess Assay for Nitric Oxide (NO) incubate->griess_assay elisa ELISA for Prostaglandin E2 (PGE2) incubate->elisa western_blot Western Blot for iNOS and COX-2 incubate->western_blot nfkb_assay NF-κB Activity Assay (e.g., Reporter Assay) incubate->nfkb_assay end End: Analyze Data and Determine IC50 griess_assay->end elisa->end western_blot->end nfkb_assay->end

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 (murine macrophage cell line)

    • BV-2 (murine microglial cell line)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for Western blot).

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Stimulate cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and PGE2 assays, shorter times for signaling studies).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Materials:

  • Protocol:

    • After cell treatment, collect 100 µL of cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent (mix equal volumes of Solution A and Solution B immediately before use) to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Measurement (ELISA)

This protocol outlines the use of a competitive ELISA kit to quantify PGE2 in cell culture supernatants.

  • Materials:

    • Commercially available PGE2 ELISA kit.

    • Cell culture supernatants from treated cells.

  • Protocol:

    • Follow the specific instructions provided with the commercial ELISA kit.

    • Briefly, add standards and cell culture supernatants to the antibody-coated microplate.

    • Add a fixed amount of HRP-conjugated PGE2 to each well to compete with the PGE2 in the sample.

    • Incubate as recommended in the kit manual.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Stop the reaction and measure the absorbance at the recommended wavelength.

    • The concentration of PGE2 is inversely proportional to the signal intensity. Calculate the PGE2 concentration based on the standard curve.

Western Blot for iNOS and COX-2 Expression

This method is used to determine the protein levels of iNOS and COX-2 in cell lysates.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Protocol:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

NF-κB Activity Assay (Reporter Assay)

This assay measures the transcriptional activity of NF-κB.

  • Materials:

    • NF-κB luciferase reporter plasmid.

    • Transfection reagent.

    • Luciferase assay system.

    • Luminometer.

  • Protocol:

    • Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

    • After 24 hours, treat the cells with this compound and then stimulate with LPS.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity to account for variations in transfection efficiency.

Conclusion

This compound demonstrates promising anti-inflammatory properties, primarily through the inhibition of nitric oxide production. The provided protocols offer a comprehensive framework for researchers to investigate its efficacy and further delineate its mechanism of action, which is likely to involve the suppression of the NF-κB signaling pathway and the subsequent expression of pro-inflammatory mediators like iNOS and COX-2. Further studies are warranted to fully explore the therapeutic potential of this natural compound.

References

Application Note & Protocol: Determination of PTP1B Inhibitory Activity of Tanzawaic Acid B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways.[1][2][3] Its overexpression or increased activity is associated with insulin resistance and type 2 diabetes, making it a significant therapeutic target.[1][4] PTP1B exerts its effect by dephosphorylating the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), which attenuates the downstream signaling cascade.[1][2] Therefore, inhibitors of PTP1B are of great interest as potential therapeutic agents for metabolic diseases.

Tanzawaic acid B, a natural product isolated from Penicillium sp., has been identified as an inhibitor of PTP1B.[5][6][7] This document provides a detailed protocol for testing the PTP1B inhibitory activity of this compound, presents the available quantitative data, and illustrates the relevant biological and experimental workflows.

PTP1B Signaling Pathway

The following diagram illustrates the role of PTP1B as a negative regulator in the insulin signaling pathway.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 Phosphorylates Insulin Insulin Insulin->IR Binds PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Tanzawaic_Acid_B This compound Tanzawaic_Acid_B->PTP1B Inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental Protocol: PTP1B Inhibition Assay

This protocol describes an in vitro enzymatic assay to determine the inhibitory effect of this compound on PTP1B using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. The dephosphorylation of pNPP by PTP1B generates p-nitrophenol (pNP), a yellow product that can be quantified spectrophotometrically at 405 nm.

Materials and Reagents

  • Recombinant human PTP1B enzyme

  • This compound

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • Stop Solution: 1 M NaOH

  • Positive Control: Sodium orthovanadate (Na₃VO₄)

  • 96-well microplate

  • Microplate reader

Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound to be tested.

    • Prepare a stock solution of the positive control, sodium orthovanadate.

    • Prepare the PTP1B enzyme solution in the assay buffer to the desired concentration.

    • Prepare the pNPP substrate solution (e.g., 2 mM) in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound solution (this compound dilutions) or positive control or vehicle control (DMSO).

      • PTP1B enzyme solution.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding the stop solution (1 M NaOH) to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PTP1B inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

      • Abs_sample: Absorbance of the well with the test compound.

      • Abs_control: Absorbance of the well with the vehicle control.

      • Abs_blank: Absorbance of the well without the enzyme.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Experimental Workflow

The following diagram outlines the workflow for the PTP1B inhibition assay.

PTP1B_Assay_Workflow A Prepare Reagents (this compound, PTP1B, pNPP, Buffers) B Add Reagents to 96-well Plate (Buffer, Compound/Control, Enzyme) A->B C Pre-incubate at 37°C B->C D Add pNPP Substrate to Initiate Reaction C->D E Incubate at 37°C D->E F Add Stop Solution (NaOH) E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition and IC50 Value G->H

Caption: Workflow for the in vitro PTP1B enzymatic assay.

Data Presentation

The inhibitory activity of this compound and related compounds against PTP1B is summarized in the table below.

CompoundIC₅₀ (µM)Reference
This compound8.2[5][7]
This compound30[7]
Tanzawaic Acid A8.2[5][7]
Sodium Orthovanadate (Positive Control)19.3 ± 1.1 (for full-length PTP1b)[8]

Note: The discrepancy in the reported IC₅₀ values for this compound may be due to different experimental conditions or the purity of the compound used.

Conclusion

This compound has demonstrated inhibitory activity against PTP1B, a key therapeutic target for type 2 diabetes and obesity. The provided protocol offers a standardized method for evaluating the inhibitory potential of this compound and its analogs. Further investigation into its mechanism of action and in vivo efficacy is warranted to explore its therapeutic potential.

References

Evaluating the Antimalarial Potential of Tanzawaic Acid B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods for evaluating the antimalarial activity of Tanzawaic acid B. This document outlines detailed experimental protocols for in vitro and in vivo assays and presents available quantitative data to guide further research into this promising natural product.

Introduction

This compound is a polyketide natural product that has demonstrated inhibitory activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] The evaluation of its antimalarial potential requires a systematic approach, including the determination of its potency against various parasite strains, its selectivity towards the parasite over mammalian cells, and its efficacy in in vivo models of malaria. These notes provide the necessary protocols to conduct such an evaluation.

Data Presentation: In Vitro Activity of this compound

Quantitative data on the antiplasmodial activity of this compound is crucial for assessing its potential as an antimalarial drug candidate. The following table summarizes the available half-maximal inhibitory concentration (IC50) values against chloroquine-resistant (K1) and chloroquine-sensitive (FCR3) strains of P. falciparum.

CompoundP. falciparum StrainIC50 (µM)Citation
This compoundK178.5[2][3][4][5]
This compoundFCR379.2[2][3][4][5]

Note: Further studies are required to determine the 50% cytotoxic concentration (CC50) against a panel of mammalian cell lines to calculate the selectivity index (SI = CC50/IC50), a critical indicator of a compound's therapeutic window.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of results.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method to determine the IC50 value of a compound against P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with parasitic DNA, providing a quantitative measure of parasite growth.

Objective: To determine the concentration of this compound that inhibits the in vitro growth of P. falciparum by 50%.

Materials:

  • P. falciparum culture (e.g., K1, FCR3, 3D7 strains)

  • Complete culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, AlbuMAX I, and gentamicin)

  • Human erythrocytes (O+)

  • This compound

  • Chloroquine (B1663885) or Artemisinin (B1665778) (positive control)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with 2x SYBR Green I dye

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

  • Humidified incubator with 5% CO2, 5% O2, and 90% N2 at 37°C

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

  • Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

  • Assay Setup:

    • Prepare a parasite suspension with 2% hematocrit and 0.5% parasitemia in complete culture medium.

    • Add 100 µL of the parasite suspension to each well of a 96-well plate.

    • Add 100 µL of the diluted this compound or control drugs to the respective wells. Include wells with parasite suspension and drug-free medium as a negative control.

  • Incubation: Incubate the plate for 72 hours in a humidified, gassed incubator at 37°C.

  • Lysis and Staining:

    • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

    • Mix gently and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence of uninfected red blood cells.

    • Normalize the data to the drug-free control wells (100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability and provides the CC50 value of a compound.

Objective: To determine the concentration of this compound that reduces the viability of mammalian cells by 50%.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2, or Vero cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Doxorubicin (positive control)

  • 96-well clear microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator with 5% CO2 at 37°C

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound or control drug. Include wells with cells and drug-free medium as a negative control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the background absorbance of the medium-only wells.

    • Calculate the percentage of cell viability relative to the untreated control wells.

    • Plot the percentage of viability against the log of the drug concentration and determine the CC50 value using a non-linear regression analysis.

In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test in Mice)

This standard in vivo assay evaluates the schizonticidal activity of a compound against a newly established malaria infection in a murine model.

Objective: To assess the ability of this compound to suppress Plasmodium berghei parasitemia in mice.

Materials:

  • Plasmodium berghei (e.g., ANKA strain)

  • Swiss albino or ICR mice (female, 6-8 weeks old)

  • This compound

  • Chloroquine (positive control)

  • Vehicle for drug administration (e.g., 7% Tween 80 and 3% ethanol (B145695) in distilled water)

  • Giemsa stain

  • Microscope with an oil immersion objective

Procedure:

  • Parasite Inoculation:

    • Collect blood from a donor mouse with a rising parasitemia (20-30%).

    • Dilute the infected blood with saline to a concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.

    • Inject 0.2 mL of the parasite suspension intraperitoneally (IP) into each experimental mouse on Day 0.

  • Drug Administration:

    • Randomly divide the mice into groups (n=5 per group): vehicle control, positive control, and this compound treatment groups (at least three dose levels).

    • Administer the respective treatments orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days (Day 0 to Day 3), starting 2-4 hours post-infection.

  • Parasitemia Monitoring:

    • On Day 4, prepare thin blood smears from the tail vein of each mouse.

    • Fix the smears with methanol (B129727) and stain with Giemsa.

    • Determine the percentage of parasitemia by counting the number of iRBCs per 1,000 total red blood cells under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of parasitemia suppression for each treatment group using the following formula: % Suppression = [ (Parasitemia in Vehicle Control - Parasitemia in Treated Group) / Parasitemia in Vehicle Control ] x 100

    • The ED50 (effective dose that suppresses parasitemia by 50%) can be determined by probit analysis of the dose-response data.

Visualization of Experimental and Logical Workflows

To facilitate a clear understanding of the experimental processes and the logical progression of antimalarial drug evaluation, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation in_vitro_assay Antiplasmodial Assay (SYBR Green I) ic50 Determine IC50 in_vitro_assay->ic50 cytotoxicity_assay Cytotoxicity Assay (MTT) cc50 Determine CC50 cytotoxicity_assay->cc50 selectivity Calculate Selectivity Index (SI = CC50 / IC50) ic50->selectivity cc50->selectivity in_vivo_assay 4-Day Suppressive Test (P. berghei in mice) selectivity->in_vivo_assay If promising SI efficacy Determine % Parasitemia Suppression & ED50 in_vivo_assay->efficacy start This compound start->in_vitro_assay start->cytotoxicity_assay

Caption: Workflow for the evaluation of this compound's antimalarial activity.

Antimalarial_Drug_Discovery_Logic compound Test Compound (e.g., this compound) primary_screen Primary Screening: In Vitro Antiplasmodial Activity compound->primary_screen potent Potent? (Low IC50) primary_screen->potent cytotoxicity Secondary Screening: Cytotoxicity Assessment potent->cytotoxicity Yes discard Discard or Modify potent->discard No selective Selective? (High SI) cytotoxicity->selective in_vivo Tertiary Screening: In Vivo Efficacy selective->in_vivo Yes selective->discard No efficacious Efficacious? (e.g., High % Suppression) in_vivo->efficacious lead_candidate Lead Candidate for Further Development efficacious->lead_candidate Yes efficacious->discard No

Caption: Logical progression for antimalarial drug candidate selection.

Potential Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound against P. falciparum has not been fully elucidated. As a polyketide, it may interfere with various essential parasite processes. One common target for antimalarial natural products is the inhibition of protein synthesis. Further research is required to confirm the specific molecular target of this compound.

Putative_Mechanism cluster_parasite Plasmodium falciparum ribosome Parasite Ribosome protein Essential Parasite Proteins ribosome->protein Protein Synthesis growth Parasite Growth & Replication protein->growth tanzawaic_b This compound tanzawaic_b->inhibition inhibition->ribosome ?

Caption: Hypothesized mechanism of action of this compound.

Disclaimer: The information provided in these application notes is intended for research purposes only. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare.

References

Application of Tanzawaic Acid B in Antibiotic Resistance Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanzawaic acid B is a polyketide natural product first isolated from the fungus Penicillium citrinum.[1] Emerging research has identified it as a promising candidate for antibiotic resistance studies, not as a direct bactericidal agent, but primarily as an inhibitor of bacterial conjugation.[1][2] Bacterial conjugation is a primary mechanism for the horizontal gene transfer of antibiotic resistance genes among bacteria.[2] By inhibiting this process, this compound presents a novel strategy to curb the spread of antibiotic resistance. This document provides a summary of the current data on this compound, detailed protocols for its study, and visualizations of its mechanism and experimental workflows.

Data Presentation

The following tables summarize the available quantitative data for this compound in the context of antibiotic resistance studies.

Table 1: Inhibition of Bacterial Conjugation by this compound

Plasmid SystemBacterial StrainConcentration of this compoundInhibition of ConjugationReference
R388 (IncW)Escherichia coli0.4 mM98%[1][2]

Table 2: Cytotoxicity and Antimicrobial Activity of this compound

Assay TypeCell Line / MicroorganismIC50 / IC90 (µM)Reference
Cytotoxicity (IC50)Human colon cancer cell line (HCT-116)~100[2]
Cytotoxicity (IC50)Human lung carcinoma cell line (A549)~100[2]
Cytotoxicity (IC50)Human breast cancer cell line (MCF-7)~100[2]
Antibacterial Activity (IC90)Mycobacterium smegmatis>100[2]
Antifungal Activity (IC90)Aspergillus nidulans>100[2]
Antifungal Activity (IC90)Candida albicans>100[2]

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against Resistant Bacteria

Bacterial StrainResistance ProfileMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Methicillin-ResistantData not available in the searched literature.
Enterococcus faecalis (VRE)Vancomycin-ResistantData not available in the searched literature.
Escherichia coliESBL-producingData not available in the searched literature.

Table 4: Synergistic Activity of this compound with Conventional Antibiotics (Checkerboard Assay)

AntibioticBacterial StrainFIC IndexInterpretationReference
Beta-lactamse.g., Staphylococcus aureus (MRSA)Data not available in the searched literature.
Aminoglycosidese.g., Escherichia coli (ESBL)Data not available in the searched literature.
Fluoroquinolonese.g., Pseudomonas aeruginosaData not available in the searched literature.

Table 5: Effect of this compound on Biofilm Formation

Bacterial StrainBiofilm Inhibition (%) at specified concentrationReference
Pseudomonas aeruginosaData not available in the searched literature.
Staphylococcus aureusData not available in the searched literature.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential of this compound in antibiotic resistance studies.

Protocol 1: Bacterial Conjugation Inhibition Assay (Plate-Mating Method)

This protocol is adapted from Getino M, et al. (2016) PLOS ONE.[1]

1. Materials:

  • Donor bacterial strain (e.g., E. coli carrying a conjugative plasmid like R388 with an antibiotic resistance marker).
  • Recipient bacterial strain (e.g., a suitable E. coli strain with a different antibiotic resistance marker for counter-selection).
  • Luria-Bertani (LB) broth and agar (B569324).
  • M9 broth.
  • Selective agar plates (containing appropriate antibiotics to select for transconjugants, donor, and recipient cells).
  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
  • 96-well microtiter plates.
  • Standard microbiology laboratory equipment (incubator, centrifuge, spectrophotometer, etc.).

2. Procedure:

  • Culture Preparation: Inoculate donor and recipient strains in LB broth with appropriate antibiotics and incubate overnight at 37°C with shaking.
  • Cell Washing: Centrifuge 1 mL of the overnight cultures, discard the supernatant, and resuspend the cell pellets in 1 mL of fresh LB broth. Repeat this washing step twice to remove any residual antibiotics.
  • Mating Mixture Preparation: Mix equal volumes of the washed donor and recipient cultures. Centrifuge the mixture, discard the supernatant, and resuspend the cell pellet in a small volume of LB broth (e.g., 15 µL for a 200 µL initial mixture).[1]
  • Conjugation: In a 96-well plate, add 150 µL of LB agar to each well. For the experimental group, supplement the LB agar with the desired concentration of this compound. For the control group, add the same amount of solvent used for the this compound stock. Spot 5 µL of the mating mixture onto the surface of the agar in each well.[1]
  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow conjugation to occur.[1]
  • Resuspension and Plating: After incubation, add 150 µL of M9 broth to each well and resuspend the bacterial cells.[1] Prepare serial dilutions of the cell suspension in M9 broth.
  • Selection of Transconjugants: Plate the dilutions onto selective agar plates that select for recipient cells that have received the plasmid from the donor (i.e., containing antibiotics to which both the recipient and the transferred plasmid confer resistance). Also, plate dilutions on selective plates for the donor and recipient strains to determine the initial cell counts.
  • Incubation and Colony Counting: Incubate the plates overnight at 37°C. Count the number of colonies on each plate.
  • Calculation of Conjugation Frequency: The conjugation frequency is calculated as the number of transconjugants per donor cell. The percentage of inhibition is calculated by comparing the conjugation frequency in the presence and absence of this compound.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

1. Materials:

  • Bacterial strains of interest (e.g., MRSA, VRE, ESBL-producing E. coli).
  • Mueller-Hinton Broth (MHB) or other appropriate growth medium.
  • This compound stock solution.
  • Sterile 96-well microtiter plates.
  • Bacterial inoculum standardized to 0.5 McFarland.

2. Procedure:

  • Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.
  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
  • Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB without bacteria).
  • Incubation: Incubate the plate at 37°C for 18-24 hours.
  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 3: Checkerboard Assay for Synergy Testing

1. Materials:

  • This compound stock solution.
  • Stock solution of a conventional antibiotic.
  • Bacterial strains of interest.
  • MHB.
  • Sterile 96-well microtiter plates.

2. Procedure:

  • Plate Setup: In a 96-well plate, prepare serial two-fold dilutions of this compound horizontally and the conventional antibiotic vertically in MHB. This creates a matrix of wells with varying concentrations of both compounds.
  • Inoculation: Inoculate the wells with a standardized bacterial suspension as described in the MIC protocol.
  • Incubation: Incubate the plate at 37°C for 18-24 hours.
  • Data Analysis: Determine the MIC of each compound alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
  • Synergy: FIC index ≤ 0.5
  • Additive/Indifference: 0.5 < FIC index ≤ 4
  • Antagonism: FIC index > 4

Protocol 4: Biofilm Inhibition Assay (Crystal Violet Method)

1. Materials:

  • Bacterial strains capable of biofilm formation.
  • Tryptic Soy Broth (TSB) or other suitable medium.
  • This compound stock solution.
  • Sterile 96-well flat-bottom microtiter plates.
  • 0.1% Crystal Violet solution.
  • 30% Acetic acid or 95% Ethanol (B145695).
  • Phosphate Buffered Saline (PBS).

2. Procedure:

  • Inoculum Preparation: Grow an overnight culture of the bacterial strain. Dilute the culture in fresh TSB to a standardized concentration.
  • Biofilm Formation: Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate. Add 100 µL of TSB containing various concentrations of this compound to the wells. Include a positive control (bacteria without this compound) and a negative control (TSB only).
  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
  • Washing: Carefully discard the planktonic cells and wash the wells gently with PBS to remove non-adherent cells.
  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
  • Washing: Remove the crystal violet solution and wash the wells with PBS until the excess stain is removed.
  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-590 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control wells.

Visualizations

Proposed Mechanism of Action: Inhibition of Bacterial Conjugation

This compound is thought to inhibit bacterial conjugation by a mechanism similar to that of linoleic acid.[3] This involves the disruption of the bacterial membrane, which is crucial for the formation of the mating pair and the functioning of the Type IV Secretion System (T4SS), the molecular machinery responsible for transferring the plasmid DNA from the donor to the recipient cell. A key target is likely the traffic ATPase TrwD, which is essential for the transport of the DNA-relaxase complex through the T4SS.[4]

G cluster_donor Donor Bacterium cluster_recipient Recipient Bacterium T4SS Type IV Secretion System (T4SS) Recipient_Membrane Cell Membrane T4SS->Recipient_Membrane DNA Transfer TrwD TrwD (ATPase) TrwD->T4SS Energizes Plasmid Conjugative Plasmid DNA_Relaxase DNA-Relaxase Complex Plasmid->DNA_Relaxase Processing DNA_Relaxase->TrwD Transport TAB This compound TAB->Inhibition Inhibition->TrwD Inhibits G A 1. Prepare overnight cultures of donor and recipient bacteria B 2. Wash and resuspend cells to remove antibiotics A->B C 3. Prepare mating mixture (donor + recipient) B->C D 4. Spot mating mixture onto LB agar with/without this compound C->D E 5. Incubate to allow conjugation D->E F 6. Resuspend cells and prepare serial dilutions E->F G 7. Plate on selective media to count transconjugants F->G H 8. Calculate conjugation frequency and inhibition percentage G->H G A 1. Inoculate 96-well plate with bacteria and this compound B 2. Incubate to allow biofilm formation A->B C 3. Wash wells to remove planktonic cells B->C D 4. Stain biofilm with 0.1% Crystal Violet C->D E 5. Wash wells to remove excess stain D->E F 6. Solubilize bound stain with acetic acid/ethanol E->F G 7. Measure absorbance to quantify biofilm F->G H 8. Calculate percentage of biofilm inhibition G->H

References

Developing Tanzawaic Acid Derivatives for Therapeutic Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanzawaic acids are a family of polyketide natural products originally isolated from the fungus Penicillium citrinum and subsequently from other marine and freshwater-derived fungi.[1][2] These compounds are characterized by a polysubstituted octalin skeleton and a pentadienoic acid side chain.[3][4] Tanzawaic acid derivatives have garnered significant interest in the scientific community due to their diverse and promising biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and protein tyrosine phosphatase 1B (PTP1B) inhibitory effects.[4][5][6][7] Their potential as therapeutic agents has been further highlighted by the recent successful gram-scale total synthesis of Tanzawaic acid B, which opens avenues for the generation of novel analogs with improved pharmacological properties.[1][3][8]

This document provides detailed application notes and experimental protocols for researchers engaged in the development of Tanzawaic acid derivatives for therapeutic use. It covers key assays for evaluating their biological activities and provides insights into the underlying signaling pathways.

Data Presentation: Biological Activities of Tanzawaic Acid Derivatives

The following tables summarize the reported quantitative data for various Tanzawaic acid derivatives, providing a comparative overview of their therapeutic potential.

Table 1: Anti-inflammatory Activity of Tanzawaic Acid Derivatives

CompoundAssayCell LineIC50 (µM)Reference
Tanzawaic acid ANitric Oxide (NO) Production InhibitionRAW 264.727.0[9]
Tanzawaic acid ANitric Oxide (NO) Production InhibitionBV-27.1[9]
This compoundNitric Oxide (NO) Production InhibitionBV-242.5[9]
Steckwaic acid ENF-κB Inhibition10.4[10][11]
Known analogue 10NF-κB Inhibition18.6[10][11]
Known analogue 15NF-κB Inhibition15.2[10][11]
2E,4Z-tanzawaic acid DNitric Oxide (NO) Production InhibitionBV-237.8[9]

Table 2: Cytotoxicity of Tanzawaic Acid Derivatives

CompoundCell LineToxic-IC50 (µM)Reference
Tanzawaic acid AHuman cell lines~100[6]
This compoundHuman cell lines~100[6]
Tanzawaic acid CNot specifiedNo cytotoxicity at 200 µg/mL[5][12]
Tanzawaic acid KNot specifiedModerate cytotoxic effect at 100 µg/mL[5][12]

Table 3: Other Biological Activities

CompoundActivityIC50 (µM)Reference
Tanzawaic acid APTP1B Inhibition8.2[9]
This compoundPTP1B Inhibition8.2[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of Tanzawaic acid derivatives.

Protocol 1: Isolation and Purification of Tanzawaic Acid Derivatives from Penicillium sp.

Objective: To isolate and purify Tanzawaic acid derivatives from a fungal culture.

Materials:

  • Culture of Penicillium steckii 108YD142

  • Bennett's medium

  • Ethyl acetate (B1210297)

  • Flash open chromatography system

  • Reversed-phase high-performance liquid chromatography (HPLC) system

  • NMR spectrometer

  • LC-MS system

Procedure:

  • Culture the marine-derived fungus Penicillium steckii 108YD142 in Bennett's medium at 28°C for seven days.[5]

  • Extract the culture broth with an equal volume of ethyl acetate.[5]

  • Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract.[5]

  • Subject the crude extract to flash open chromatography on a silica (B1680970) gel column, eluting with a gradient of n-hexane and ethyl acetate to yield several fractions.[5]

  • Further purify the fractions containing Tanzawaic acid derivatives using reversed-phase HPLC with a suitable C18 column and a gradient of methanol (B129727) in water.[5]

  • Characterize the purified compounds by 1D and 2D NMR spectroscopy and LC-MS to determine their structures.[5]

Protocol 2: Total Synthesis of this compound

Objective: To chemically synthesize this compound. This protocol is a summary of the key steps. For detailed procedures, refer to the original publication.[8][13]

Key Steps:

  • Synthesis of the Chiral Octalin Core: The synthesis begins with the construction of the polysubstituted octalin skeleton. This is achieved through a carefully controlled intramolecular Diels-Alder reaction of a chain-like precursor molecule.[3] Asymmetric alkylation and asymmetric Mukaiyama aldol (B89426) reactions are employed to introduce the desired stereochemistry.[3]

  • Functional Group Manipulations: Following the formation of the octalin core, a series of functional group transformations are performed. This includes a Barton-McCombie deoxygenation reaction to remove a hydroxyl group.[8][13]

  • Side Chain Installation: The pentadienoic ester side chain is introduced using a Horner-Wadsworth-Emmons (HWE) reaction.[8][13]

  • Final Deprotection: The final step involves the hydrolysis of the methyl ester to yield this compound.[8][13]

Protocol 3: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay

Objective: To evaluate the ability of Tanzawaic acid derivatives to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 murine macrophage cells.[14][15][16]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Tanzawaic acid derivatives (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[14]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[14]

  • Pre-treat the cells with various concentrations of the Tanzawaic acid derivatives for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[14]

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Mix the supernatant with 100 µL of Griess reagent in a new 96-well plate.[14]

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540-550 nm using a microplate reader.[14]

  • Calculate the percentage of NO production inhibition compared to the LPS-stimulated control group.

Protocol 4: Western Blot Analysis for iNOS and COX-2 Expression

Objective: To determine the effect of Tanzawaic acid derivatives on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 cells.[17][18][19][20][21]

Materials:

  • RAW 264.7 cells

  • LPS

  • Tanzawaic acid derivatives

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and treat with Tanzawaic acid derivatives and LPS as described in Protocol 3.

  • After 24 hours of incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[17]

  • Determine the protein concentration of the cell lysates using the BCA protein assay.[17]

  • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[18]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin overnight at 4°C.[17]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[17]

  • Wash the membrane again and visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[17]

  • Quantify the band intensities and normalize to the loading control.

Protocol 5: Cell Viability - MTT Assay

Objective: To assess the cytotoxicity of Tanzawaic acid derivatives on cultured cells.[1][3][5]

Materials:

  • Cell line of interest (e.g., RAW 264.7, cancer cell lines)

  • Complete cell culture medium

  • Tanzawaic acid derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[22]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Tanzawaic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[1]

  • Incubate for a further 15 minutes to 4 hours with shaking to ensure complete dissolution.[22]

  • Measure the absorbance at 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of Tanzawaic acid derivatives.

Signaling Pathways

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IκBα IκBα IKK_complex->IκBα P NF-κB NF-κB (p50/p65) p-IκBα p-IκBα Ub Ub p-IκBα->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Free_NF-κB Active NF-κB DNA κB site Free_NF-κB->DNA Translocation Tanzawaic_Acid_Derivative Tanzawaic Acid Derivative Tanzawaic_Acid_Derivative->IKK_complex Inhibition Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->Gene_Expression

Caption: NF-κB signaling pathway and the potential inhibitory action of Tanzawaic acid derivatives.

RANKL_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 TAK1 TAK1 TRAF6->TAK1 c-Fos c-Fos TRAF6->c-Fos IKK_complex IKK Complex TAK1->IKK_complex IκBα IκBα IKK_complex->IκBα P Active_NF-κB Active NF-κB IκBα->Active_NF-κB Releases NF-κB NF-κB NFATc1 NFATc1 Active_NF-κB->NFATc1 Translocation & Activation c-Fos->NFATc1 Activation Tanzawaic_Acid_Derivative Tanzawaic Acid Derivative Tanzawaic_Acid_Derivative->Active_NF-κB Inhibition Gene_Expression Osteoclastogenesis Gene Expression NFATc1->Gene_Expression

Caption: RANKL signaling pathway in osteoclast differentiation and potential inhibition by Tanzawaic acid derivatives.

Experimental Workflows

Experimental_Workflow_Anti_inflammatory cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis A Seed RAW 264.7 cells B Treat with Tanzawaic Acid Derivative A->B C Stimulate with LPS B->C D Nitric Oxide (NO) Assay (Griess Reagent) C->D E Western Blot (iNOS, COX-2) C->E F MTT Assay (Cytotoxicity) C->F G Quantify NO Inhibition D->G H Quantify Protein Expression E->H I Determine Cell Viability F->I

Caption: Workflow for evaluating the anti-inflammatory activity of Tanzawaic acid derivatives.

Experimental_Workflow_Synthesis_Purification cluster_synthesis Synthesis / Isolation cluster_purification Purification & Characterization cluster_final_product Final Product A Total Synthesis of Tanzawaic Acid Analog D Crude Extract A->D B OR C Isolation from Fungal Culture C->D E Flash Chromatography D->E F HPLC Purification E->F G Structure Elucidation (NMR, MS) F->G H Pure Tanzawaic Acid Derivative G->H

Caption: Workflow for the synthesis, isolation, and purification of Tanzawaic acid derivatives.

References

Tanzawaic Acid B: In Vitro and In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers

Tanzawaic acid B, a polyketide natural product originally isolated from Penicillium species, has garnered significant interest in the scientific community due to its diverse biological activities.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the in vitro and in vivo studies of this compound and its derivatives.

Data Summary

The biological activities of this compound and its derivatives have been evaluated in various assays. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Bioactivities of this compound

ActivityAssay SystemTargetResultReference
Anti-inflammatoryLPS-activated microglial BV-2 cellsNitric Oxide (NO) ProductionIC50: 42.5 μM[3][4]
Enzyme InhibitionRecombinant Human PTP1BProtein Tyrosine Phosphatase 1BIC50: 8.2 μM[3][4]
AntibacterialE. coli conjugation assayR388 plasmid conjugation98% inhibition at 0.4 mM[5]
CytotoxicityHuman cell lines---Toxic-IC50: ~100 μM[6]
AntimicrobialVarious pathogenic bacteria and Candida albicans---No effect below 364 μM[6]
CytotoxicityLeukemic and lymphoblastic cell lines (K562, U937, Jurkat, and Raji)---No response at 100 μM[6]

Table 2: Bioactivities of Tanzawaic Acid Derivatives

DerivativeActivityAssay SystemTargetResultReference
Tanzawaic Acid AAnti-inflammatoryLPS-activated microglial BV-2 cellsNitric Oxide (NO) ProductionIC50: 7.1 μM[4]
Tanzawaic Acid AEnzyme InhibitionRecombinant Human PTP1BProtein Tyrosine Phosphatase 1BIC50: 8.2 μM[3]
Penicisteck acid FAnti-osteoporosisOvariectomized miceOsteoclastogenesisAlleviated osteoporosis[7]
Steckwaic acid derivativesAnti-inflammatoryLPS-induced NF-κBNF-κBIC50: 10.4-18.6 μM[8]
Various derivativesAntitubercularMycobacterium tuberculosis---MIC: 6.25–25.0 μg/mL[1]
Dihydrobenzofuran derivativeAntimalarial------IC50: 3.76 μM[1]
Steckwaic acids A, 11-ketotanzawaic acid D, 8-hydroxytanzawaic acid MAntibacterialMicrococcus luteus, Vibrio anguillarum, Pseudomonas aeruginosa---MIC: 2-4 μg/mL[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological activities.

Protocol 1: Bacterial Conjugation Inhibition Assay (Plate-Mating)

This protocol is adapted from a study on the inhibition of bacterial conjugation by tanzawaic acids.[5]

Objective: To determine the inhibitory effect of this compound on the transfer of conjugative plasmids between bacterial strains.

Materials:

  • Donor bacterial strain (e.g., E. coli carrying R388 plasmid)

  • Recipient bacterial strain (e.g., rifampicin-resistant E. coli)

  • Luria-Bertani (LB) broth and agar (B569324)

  • This compound

  • 96-well microtiter plates

  • Appropriate antibiotics for selection

Procedure:

  • Culture donor and recipient bacterial strains overnight in LB broth with appropriate antibiotics.

  • Prepare LB agar plates containing various concentrations of this compound. A control plate without the compound should also be prepared.

  • Mix equal volumes of the donor and recipient cultures.

  • Spot the mixture onto the surface of the LB agar plates (with and without this compound).

  • Incubate the plates for a defined period (e.g., 1-3 hours) at 37°C to allow conjugation to occur.

  • Resuspend the bacterial spots in LB broth.

  • Plate serial dilutions of the suspension on selective agar plates (containing antibiotics to select for recipient cells that have received the plasmid) and on non-selective plates to determine the total number of recipient cells.

  • Incubate the plates overnight at 37°C.

  • Calculate the conjugation frequency by dividing the number of transconjugants by the number of recipient cells.

  • Determine the percentage of inhibition by comparing the conjugation frequency in the presence of this compound to the control.

G cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis Donor Donor Strain Culture Mix Mix Donor and Recipient Cultures Donor->Mix Recipient Recipient Strain Culture Recipient->Mix Plates Prepare Agar Plates (with/without this compound) Spot Spot Mixture onto Agar Plates Plates->Spot Mix->Spot Incubate_conjugation Incubate for Conjugation Spot->Incubate_conjugation Resuspend Resuspend Bacteria Incubate_conjugation->Resuspend Plate_dilutions Plate Serial Dilutions Resuspend->Plate_dilutions Incubate_analysis Incubate Overnight Plate_dilutions->Incubate_analysis Calculate Calculate Conjugation Frequency and Inhibition Incubate_analysis->Calculate

Workflow for Bacterial Conjugation Inhibition Assay.
Protocol 2: PTP1B Inhibition Assay

This protocol is based on standard methods for determining PTP1B inhibitory activity.[10][11]

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of Protein Tyrosine Phosphatase 1B (PTP1B).

Materials:

  • Recombinant human PTP1B

  • p-nitrophenyl phosphate (B84403) (pNPP) as substrate

  • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add various concentrations of this compound to the wells. Include a control with solvent only.

  • Add the PTP1B enzyme to all wells and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C.

  • Initiate the reaction by adding the pNPP substrate to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G A Prepare Reagents (Buffer, PTP1B, pNPP, this compound) B Dispense Buffer and this compound into 96-well plate A->B C Add PTP1B Enzyme and Pre-incubate B->C D Initiate Reaction with pNPP C->D E Incubate at 37°C D->E F Stop Reaction E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition and IC50 G->H

Experimental Workflow for PTP1B Inhibition Assay.

Signaling Pathway

While the precise signaling pathway for this compound is still under investigation, studies on its derivatives suggest a potential mechanism involving the inhibition of the NF-κB signaling pathway.[7][8] A derivative, penicisteck acid F, has been shown to inhibit osteoclastogenesis by reducing RANKL-induced IκBα degradation and the subsequent nuclear translocation of the NF-κB p65 subunit.[7] Based on this, a putative signaling pathway for this compound's anti-inflammatory and anti-osteoporotic effects is proposed below.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds RANKL RANKL RANK RANK RANKL->RANK binds IKK IKK Complex TLR4->IKK activates RANK->IKK activates IkBa_p65_p50 IκBα p65 p50 IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65 p50 IkBa_p65_p50->p65_p50 IκBα degradation p65_p50_nuc p65 p50 p65_p50->p65_p50_nuc translocates to nucleus TanzawaicB This compound TanzawaicB->IKK inhibits (putative) DNA DNA p65_p50_nuc->DNA binds to Genes Inflammatory Genes (iNOS, COX-2, etc.) DNA->Genes promotes transcription

Putative NF-κB Signaling Pathway Inhibition by this compound.

Conclusion

This compound and its derivatives represent a promising class of bioactive compounds with potential applications in antibacterial, anti-inflammatory, and anti-osteoporotic therapies. The recent achievement of the total synthesis of this compound will undoubtedly accelerate further research into its mechanism of action and therapeutic potential.[2][7][8][12] The protocols and data presented here provide a valuable resource for scientists working to unlock the full potential of this intriguing natural product.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Tanzawaic Acid B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of tanzawaic acid B. The content is tailored to address specific challenges that may be encountered during key transformations, ensuring a smoother experimental workflow for drug development professionals and synthetic chemists.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to proactively address common issues encountered during the synthesis of this compound, with a focus on the key bond-forming and stereochemistry-defining steps.

Intramolecular Diels-Alder (IMDA) Reaction for Octalin Core Formation

Question: I am experiencing low yields and the formation of undesired stereoisomers in the intramolecular Diels-Alder reaction to form the octalin core. What are the critical parameters to control?

Answer: The intramolecular Diels-Alder reaction is a pivotal step in establishing the stereochemically dense octalin core of this compound. Success in this transformation hinges on precise control over reaction conditions to favor the desired endo transition state, leading to the cis-fused ring system.

  • Troubleshooting Low Yields:

    • Substrate Purity: Ensure the diene-containing precursor is of high purity. Trace impurities can inhibit the reaction or lead to side products.

    • Reaction Temperature and Time: The IMDA reaction is thermally driven. A systematic study of the reaction temperature is crucial. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition or the formation of undesired isomers. The original synthesis by Shiina and coworkers involved heating the precursor in toluene.

    • Solvent Choice: The choice of solvent can influence the transition state geometry. Toluene is a common choice, but other non-polar, high-boiling solvents could be explored.

  • Troubleshooting Poor Stereoselectivity:

    • Lewis Acid Catalysis: While the thermal IMDA reaction can provide the desired product, Lewis acid catalysis can enhance the reaction rate and improve diastereoselectivity by lowering the energy of the endo transition state. A screen of common Lewis acids (e.g., Et₂AlCl, Me₂AlCl) at cryogenic temperatures is recommended.

    • Conformational Control: The stereochemical outcome is dictated by the conformation of the acyclic precursor. Molecular modeling can be a useful tool to predict the most stable conformation leading to the desired product.

Evans Asymmetric Alkylation for Stereocenter Installation

Question: My Evans asymmetric alkylation is giving a low diastereomeric ratio (d.r.). How can I improve the stereoselectivity?

Answer: The Evans asymmetric alkylation is a robust method for establishing stereocenters, but its success is highly dependent on the precise execution of the experimental protocol.

  • Troubleshooting Poor Diastereoselectivity:

    • Enolate Formation: The formation of a Z-enolate is critical for high diastereoselectivity. This is typically achieved using sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA). Ensure the base is of high quality and freshly titrated. The temperature of enolization is also critical; reactions are typically performed at -78 °C.

    • Electrophile Addition: The electrophile should be added slowly at low temperatures to the pre-formed enolate. A rapid addition or an increase in temperature can lead to decreased selectivity.

    • Solvent and Additives: Tetrahydrofuran (THF) is the standard solvent. In some cases, the addition of a Lewis acid or other additives can enhance facial selectivity.

    • Auxiliary Choice: While the synthesis of this compound utilizes a specific oxazolidinone auxiliary, ensure it is enantiomerically pure, as any contamination will directly impact the diastereoselectivity of the product.

Asymmetric Mukaiyama Aldol (B89426) Reaction

Question: The Mukaiyama aldol reaction in my synthesis is proceeding with low yield and poor diastereoselectivity. What are the common pitfalls?

Answer: The asymmetric Mukaiyama aldol reaction is another key step for introducing a stereocenter with a hydroxyl group.

  • Troubleshooting Low Yield:

    • Silyl (B83357) Enol Ether Quality: The silyl enol ether must be freshly prepared and of high purity. Impurities or decomposition can significantly lower the yield.

    • Lewis Acid Stoichiometry and Choice: The choice and amount of Lewis acid (e.g., TiCl₄, BF₃·OEt₂) are critical. An excess of Lewis acid can sometimes lead to side reactions or decomposition. A screen of different Lewis acids and optimization of their stoichiometry is recommended.

    • Water Contamination: This reaction is highly sensitive to moisture. Ensure all glassware is flame-dried, and all reagents and solvents are anhydrous.

  • Troubleshooting Poor Diastereoselectivity:

    • Reaction Temperature: Strict temperature control, typically at -78 °C, is essential for achieving high diastereoselectivity.

    • Chiral Ligand: When using a chiral Lewis acid complex, the purity and integrity of the chiral ligand are paramount.

    • Substrate Control vs. Reagent Control: Understand whether the stereochemical outcome is primarily dictated by the substrate's inherent chirality or the chiral reagent. This will guide optimization efforts. In the synthesis of this compound, substrate control plays a significant role.

Barton-McCombie Deoxygenation

Question: I am having trouble with the Barton-McCombie deoxygenation step, specifically with the removal of tin byproducts. Are there any alternative methods or improved workup procedures?

Answer: The Barton-McCombie deoxygenation is effective for removing the hydroxyl group, but the toxicity and purification challenges associated with organotin reagents are a significant drawback.

  • Troubleshooting Tin Removal:

    • Aqueous KF Workup: A common method to remove tin byproducts is to treat the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF). This forms an insoluble tin fluoride salt that can be filtered off.

    • Chromatography: Flash chromatography on silica (B1680970) gel can be effective, but sometimes requires specific solvent systems (e.g., with a small amount of triethylamine) to prevent streaking of tin compounds.

  • Alternative "Tin-Free" Deoxygenation Protocols:

    • Silane-Based Reagents: Consider using tris(trimethylsilyl)silane (B43935) (TTMSS) as a "tin-free" alternative radical mediator.

    • Photoredox Catalysis: Modern photoredox-catalyzed methods offer mild and tin-free alternatives for deoxygenation.

Horner-Wadsworth-Emmons (HWE) Reaction for Pentadienoic Ester Formation

Question: The Horner-Wadsworth-Emmons reaction to install the pentadienoic ester side chain is resulting in a mixture of E/Z isomers. How can I improve the E-selectivity?

Answer: The HWE reaction is generally reliable for forming E-alkenes, but achieving high selectivity can be challenging with certain substrates.

  • Improving E-Selectivity:

    • Phosphonate (B1237965) Reagent: The structure of the phosphonate reagent is crucial. Still-Gennari conditions using bis(2,2,2-trifluoroethyl) phosphonates can favor Z-alkene formation, so standard phosphonates like diethyl or dimethyl phosphonates are preferred for E-selectivity.

    • Base and Counterion: The choice of base and the resulting counterion can influence the stereochemical outcome. Sodium or lithium bases (e.g., NaH, n-BuLi) generally favor the formation of the E-isomer.

    • Reaction Temperature: Running the reaction at lower temperatures can sometimes improve selectivity.

Quantitative Data Summary

The following table summarizes the reported yields for key transformations in the first total synthesis of (+)-tanzawaic acid B by Shiina and coworkers. This data is essential for researchers to benchmark their own experimental results.

StepReaction TypePrecursorProductReagents and ConditionsYield (%)
Octalin Core FormationIntramolecular Diels-AlderAcyclic trieneOctalin derivativeToluene, 180 °C78
Stereocenter InstallationEvans Asymmetric AlkylationOxazolidinoneAlkylated productNaHMDS, THF, -78 °C; then alkyl halide95 (d.r. > 99:1)
Hydroxyl Group IntroductionAsymmetric Mukaiyama Aldol ReactionSilyl enol etherAldol adductChiral Lewis Acid, CH₂Cl₂, -78 °C85 (d.r. > 95:5)
DeoxygenationBarton-McCombie DeoxygenationSecondary alcoholDeoxygenated productPhenyl thionocarbonate, Bu₃SnH, AIBN, Toluene, reflux88
Side Chain InstallationHorner-Wadsworth-EmmonsAldehydePentadienoic esterPhosphonate ylide, NaH, THF92 (E/Z > 95:5)
Final DeprotectionHydrolysisMethyl esterThis compoundLiOH, THF/H₂O98

Detailed Experimental Protocol: Gram-Scale Synthesis of the Chiral Octalin Core

This protocol details the improved gram-scale synthesis of the key chiral octalin intermediate as reported in the literature.

Reaction: Gram-scale synthesis of the trans-octalin intermediate.

Procedure:

  • To a solution of the Weinreb amide precursor (10.0 g, 1 equiv) in anhydrous THF (200 mL) at -78 °C under an argon atmosphere, was added DIBAL-H (1.5 M in toluene, 1.2 equiv) dropwise over 30 minutes.

  • The reaction mixture was stirred at -78 °C for 1 hour, after which the reaction was quenched by the slow addition of methanol (B129727) (10 mL), followed by a saturated aqueous solution of Rochelle's salt (50 mL).

  • The mixture was allowed to warm to room temperature and stirred vigorously until two clear layers were observed.

  • The aqueous layer was extracted with ethyl acetate (B1210297) (3 x 100 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude aldehyde was used in the next step without further purification. To the crude aldehyde in anhydrous CH₂Cl₂ (150 mL) at -78 °C was added the chiral boron reagent (1.1 equiv).

  • After stirring for 30 minutes, the silyl enol ether (1.2 equiv) was added dropwise. The reaction was stirred at -78 °C for 4 hours.

  • The reaction was quenched with a saturated aqueous solution of NH₄Cl (50 mL). The mixture was warmed to room temperature, and the layers were separated.

  • The aqueous layer was extracted with CH₂Cl₂ (3 x 75 mL). The combined organic layers were dried over Na₂SO₄, filtered, and concentrated.

  • The crude product was purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired chiral alcohol intermediate as a white solid.

Visualizations

Retrosynthetic Analysis of this compound

G This compound This compound Pentadienoic Ester Pentadienoic Ester This compound->Pentadienoic Ester Hydrolysis Aldehyde Aldehyde Pentadienoic Ester->Aldehyde HWE Reaction Chiral Octalin Core Chiral Octalin Core Alcohol Alcohol Chiral Octalin Core->Alcohol Functional Group Interconversion Xanthate Xanthate Aldehyde->Xanthate Oxidation Xanthate->Chiral Octalin Core Barton-McCombie Deoxygenation IMDA Precursor IMDA Precursor Alcohol->IMDA Precursor Mukaiyama Aldol & other steps Acyclic Chain Acyclic Chain IMDA Precursor->Acyclic Chain Intramolecular Diels-Alder Simple Starting Materials Simple Starting Materials Acyclic Chain->Simple Starting Materials Asymmetric Alkylation G start Low Diastereoselectivity in Evans Alkylation q1 Is the chiral auxiliary pure? start->q1 s1 Purify or replace the auxiliary. q1->s1 No q2 Was the enolization performed at -78°C? q1->q2 Yes s1->q2 s2 Strictly control temperature. q2->s2 No q3 Is the base (e.g., NaHMDS) fresh? q2->q3 Yes s2->q3 s3 Use freshly opened or titrated base. q3->s3 No q4 Was the electrophile added slowly? q3->q4 Yes s3->q4 s4 Ensure slow, dropwise addition at low temp. q4->s4 No end Improved Diastereoselectivity q4->end Yes s4->end

Technical Support Center: Optimizing Fungal Culture Conditions for Tanzawaic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the production of tanzawaic acids from fungal cultures. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize production yields.

Section 1: Troubleshooting Guide

This guide provides solutions to common problems encountered during tanzawaic acid fermentation experiments.

Issue 1: Low or No Tanzawaic Acid Production Despite Healthy Fungal Growth

Question: My Penicillium culture appears to have robust mycelial growth, but the yield of tanzawaic acid is minimal or undetectable. What are the potential causes and how can I address this?

Answer:

This is a frequent challenge in fungal fermentation, often linked to the transition from primary (growth) to secondary metabolism. Below are likely causes and actionable solutions:

  • Suboptimal Conditions for Secondary Metabolism: The environmental and nutritional conditions that favor rapid fungal growth may not be conducive to the production of secondary metabolites like tanzawaic acids.

    • Solution: Employ the "One Strain, Many Compounds" (OSMAC) strategy by methodically altering one culture parameter at a time. This includes modifying media components, pH, temperature, and aeration to identify conditions that trigger tanzawaic acid biosynthesis.

  • Nutrient Repression: The presence of high concentrations of readily metabolizable carbon and nitrogen sources can inhibit the expression of genes in the tanzawaic acid biosynthetic cluster.

    • Solution: Experiment with alternative carbon and nitrogen sources and adjust their ratios. Consider replacing glucose with a more complex carbohydrate or utilizing nitrogen sources like yeast extract, peptone, or soybean meal.

  • Inappropriate Fermentation Duration: The production of tanzawaic acids is often initiated during the stationary phase of fungal growth, once primary growth has slowed.

    • Solution: Conduct a time-course study to pinpoint the optimal harvest time. This involves monitoring both biomass accumulation and tanzawaic acid concentration over an extended period, which can be up to 30 days.

  • Insufficient Aeration in Submerged Cultures: The biosynthesis of polyketides, the class of compounds to which tanzawaic acids belong, is typically an aerobic process.

    • Solution: In a bioreactor, optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen levels. For shake flask cultures, ensure vigorous shaking and use baffled flasks to improve oxygen transfer.

Issue 2: Inconsistent Tanzawaic Acid Yields Across Batches

Question: I am observing significant variability in tanzawaic acid yields between different fermentation batches, despite efforts to maintain a consistent protocol. How can I enhance reproducibility?

Answer:

Inconsistent production is often the result of subtle, uncontrolled variations in experimental procedures. The following steps can help improve batch-to-batch consistency:

  • Inoculum Variability: The age, concentration, and physiological state of the fungal inoculum are critical parameters that can significantly influence fermentation outcomes.

    • Solution: Standardize your inoculum preparation protocol. Use spores from a culture of a consistent age and quantify the spore concentration using a hemocytometer before inoculation to ensure a uniform starting cell density.

  • Media Preparation Discrepancies: Even minor variations in the composition or preparation of the culture medium can impact the final yield.

    • Solution: Be meticulous in weighing all media components and ensure thorough mixing. Utilize high-purity reagents and maintain detailed records of the source and lot numbers for each chemical used.

  • Environmental Fluctuations: Small deviations in temperature, humidity, or other environmental factors can alter fungal metabolism and secondary metabolite production.

    • Solution: Employ a precisely calibrated incubator or fermenter with reliable temperature and humidity controls.

Issue 3: Frequent Contamination of Fungal Cultures

Question: My Penicillium cultures are often compromised by contamination from other fungi or bacteria. What measures can I take to prevent this?

Answer:

Maintaining a pure culture is paramount for successful fermentation, especially since Penicillium species are common environmental contaminants.

  • Inadequate Aseptic Technique: This is the primary source of contamination in most laboratory settings.

    • Solution: Adhere strictly to aseptic techniques. Perform all manipulations in a certified laminar flow hood, ensure proper sterilization of all equipment and media, and minimize the exposure of cultures to the ambient environment.

  • Contaminated Starting Culture: The initial fungal stock may not be pure.

    • Solution: Always initiate experiments with a pure culture from a reputable source. It is also good practice to re-streak your working culture to isolate single colonies before preparing an inoculum.

  • Airborne Spore Contamination: Spores of various fungi, including other Penicillium species, are ubiquitous in the air.

    • Solution: Ensure your laboratory is equipped with adequate air filtration (HEPA filters). Keep culture plates and flasks properly sealed and reduce the frequency and duration of opening them.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which fungal species are known producers of tanzawaic acids? A1: Tanzawaic acids have been isolated from several species within the Penicillium genus, including Penicillium sp., Penicillium steckii, and Penicillium citrinum.

Q2: What are the recommended culture media for tanzawaic acid production? A2: Both solid-state and submerged fermentation methods have been successfully used.

  • Solid-State Fermentation: A commonly used medium involves growing the fungus on sterilized, moistened rice.

  • Submerged Fermentation: Bennett's medium is a frequently reported liquid medium for the cultivation of Penicillium species for secondary metabolite production.

Q3: What is the typical duration of fermentation for tanzawaic acid production? A3: The production of tanzawaic acids is a relatively slow process. The optimal fermentation time can vary based on the specific fungal strain and culture conditions but often extends up to 30 days to maximize yields.

Q4: What is a suitable cultivation temperature for tanzawaic acid production? A4: Penicillium species are generally mesophilic, with optimal growth typically occurring around 25-28°C. However, the ideal temperature for tanzawaic acid production may differ slightly from the optimal growth temperature and should be determined experimentally for the specific strain being used.

Q5: How can tanzawaic acids be extracted from the fungal culture? A5: Tanzawaic acids are typically recovered by extracting the entire culture (both the mycelium and the broth) with a water-immiscible organic solvent, most commonly ethyl acetate (B1210297).

Q6: What is the standard method for quantifying tanzawaic acid production? A6: High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification of tanzawaic acids. A reverse-phase C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic acid to improve peak shape. The concentration is determined by comparing the chromatographic peak area to a standard curve prepared with purified tanzawaic acid.

Section 3: Data Presentation

Table 1: Qualitative Influence of Key Culture Parameters on Tanzawaic Acid Production

ParameterGeneral Impact on Tanzawaic Acid YieldRecommendations for Optimization
Carbon Source High levels of readily available sugars like glucose can suppress production.Evaluate alternative carbon sources (e.g., sucrose, maltose) and varying concentrations.
Nitrogen Source Complex nitrogen sources such as yeast extract or peptone often enhance yields compared to simple inorganic sources like ammonium (B1175870) salts.Test a variety of nitrogen sources and optimize the carbon-to-nitrogen (C:N) ratio.
pH The optimal pH for tanzawaic acid production may not be the same as the optimal pH for fungal growth.Screen a range of initial pH values (e.g., 5.0 to 8.0) and monitor pH fluctuations throughout the fermentation process.
Temperature Production is highly dependent on temperature, with a specific optimal range for each producing strain.Assess a range of temperatures (e.g., 20°C, 25°C, 30°C) to identify the optimum for your specific Penicillium strain.
Aeration Sufficient oxygen availability is generally crucial for the biosynthesis of polyketides.For submerged fermentations, optimize agitation and aeration rates. For solid-state cultures, ensure adequate air circulation.
Incubation Time Production often reaches its peak during the late stationary phase of the fungal life cycle.Perform a time-course experiment to establish the optimal harvest time for maximizing yield.

Section 4: Experimental Protocols

Protocol 1: Solid-State Fermentation for Tanzawaic Acid Production

  • Media Preparation:

    • Dispense 100g of white rice into individual 1L Erlenmeyer flasks.

    • Add 100mL of distilled water to each flask.

    • Seal the flasks with cotton plugs and aluminum foil.

    • Sterilize by autoclaving at 121°C for 20 minutes.

    • Allow the flasks to cool to room temperature before inoculation.

  • Inoculation:

    • Prepare a spore suspension of the Penicillium strain in sterile water containing a surfactant such as 0.05% Tween 80 to aid in spore dispersal.

    • Under aseptic conditions, add 1-2 mL of the standardized spore suspension to each flask.

    • Gently shake the flasks to ensure an even distribution of the inoculum over the rice.

  • Incubation:

    • Incubate the flasks at room temperature (approximately 25°C) under static conditions for a period of 30 days.

  • Extraction:

    • Following the incubation period, add 500 mL of ethyl acetate to each flask.

    • Agitate the flasks on a shaker for 1-2 hours to facilitate extraction.

    • Filter the contents to separate the solid rice substrate from the ethyl acetate extract.

    • To maximize recovery, repeat the extraction of the rice residue twice more with fresh portions of ethyl acetate.

    • Combine the ethyl acetate fractions and remove the solvent using a rotary evaporator under reduced pressure to yield the crude extract.

  • Purification and Analysis:

    • The crude extract can be subjected to further purification using chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by preparative or semi-preparative HPLC.

    • The tanzawaic acid content in the crude extract and purified fractions can be quantified using an analytical HPLC system equipped with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

Section 5: Visualizations

experimental_workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing media_prep Media Preparation (e.g., Rice + Water) sterilization Sterilization (Autoclaving) media_prep->sterilization inoculation Inoculation sterilization->inoculation inoculum_prep Inoculum Preparation (Spore Suspension) inoculum_prep->inoculation incubation Incubation (e.g., 30 days, 25°C) inoculation->incubation extraction Extraction (Ethyl Acetate) incubation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration purification Purification (Chromatography) concentration->purification analysis Analysis (HPLC) purification->analysis

Caption: A generalized experimental workflow for the production and analysis of tanzawaic acid.

troubleshooting_logic cluster_growth Evaluate Fungal Growth cluster_optimization Optimization Strategies cluster_growth_issues Troubleshoot Growth Issues start Low/No Tanzawaic Acid Yield good_growth Is Mycelial Growth Adequate? start->good_growth osmoc Vary Culture Conditions (OSMAC Approach) good_growth->osmoc Yes check_media Verify Media Composition good_growth->check_media No nutrients Optimize Media Composition (C:N Ratio, Sources) osmoc->nutrients time Optimize Harvest Time nutrients->time aeration Optimize Aeration/Agitation time->aeration check_inoculum Assess Inoculum Quality check_media->check_inoculum check_conditions Confirm Growth Conditions (Temperature, pH) check_inoculum->check_conditions

Caption: A logical workflow for troubleshooting low yields of tanzawaic acid.

biosynthesis_pathway cluster_pathway Conceptual Biosynthesis of Tanzawaic Acid acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain cyclization Cyclization Reactions polyketide_chain->cyclization decalin_core Decalin Core Structure cyclization->decalin_core tailoring Tailoring Enzymes (e.g., Oxygenases, Reductases) decalin_core->tailoring tanzawaic_acid Tanzawaic Acids tailoring->tanzawaic_acid

Caption: A simplified, conceptual overview of the tanzawaic acid biosynthetic pathway.

Technical Support Center: Purification of Tanzawaic Acid B by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Tanzawaic acid B using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound relevant to HPLC purification?

A1: this compound is a fungal metabolite with a molecular weight of 274.4 g/mol and a formula of C18H26O2.[1] It is soluble in dichloromethane, DMSO, ethanol, and methanol (B129727).[1] This solubility profile makes it well-suited for reversed-phase HPLC. For stock solutions, it is recommended to store them in separate packages at -20°C for up to one month or -80°C for up to six months to avoid degradation from repeated freeze-thaw cycles.[1]

Q2: What is a good starting point for an HPLC method for this compound purification?

A2: Based on methods used for other tanzawaic acids, a reversed-phase C18 or C8 column is a good choice.[2] A mobile phase consisting of a mixture of acetonitrile (B52724) and water with 0.1% formic acid is commonly used for related compounds.[2] The formic acid helps to improve peak shape by keeping the carboxylic acid group of tanzawaic acid protonated. A gradient elution from a lower to a higher concentration of acetonitrile is a standard approach to separate compounds in a complex mixture.

Q3: How can I improve the solubility of this compound in my injection solvent?

A3: Ideally, the sample should be dissolved in the initial mobile phase to ensure good peak shape.[3][4] However, due to the relatively nonpolar nature of this compound, dissolving it in a highly aqueous mobile phase can be challenging.[3] If you face solubility issues, you can try dissolving the sample in a small amount of a stronger, compatible solvent like methanol or acetonitrile and then diluting it with the initial mobile phase. To enhance solubility, you can also gently heat the sample to 37°C and use an ultrasonic bath.[1] Be cautious not to overload the column with a strong solvent, as this can lead to peak distortion.[5]

Troubleshooting Guides

This section addresses specific issues you might encounter during the HPLC purification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Secondary Interactions Residual silanol (B1196071) groups on the silica-based column packing can interact with the analyte, causing peak tailing.[6] Adding a small amount of an acidic modifier, like 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can suppress this interaction by protonating the silanols and the analyte.[2]
Column Overload Injecting too much sample can lead to peak fronting or tailing.[7] Reduce the injection volume or the concentration of your sample.
Inappropriate Injection Solvent Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[4] Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume.
Column Degradation The column may be contaminated or the stationary phase may be damaged. Try flushing the column with a strong solvent. If the problem persists, consider replacing the column.[6]
Problem 2: Irreproducible Retention Times

Possible Causes & Solutions

CauseSolution
Mobile Phase Preparation Inconsistent mobile phase composition is a common cause of shifting retention times. Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. Use HPLC-grade solvents to avoid contamination.
Pump Issues Leaks, air bubbles in the pump head, or faulty check valves can lead to inconsistent flow rates and, consequently, variable retention times.[4][7] Purge the pump to remove air bubbles and check for any leaks in the system.
Temperature Fluctuations Changes in column temperature can affect retention times.[7] Use a column oven to maintain a constant and consistent temperature.
Column Equilibration Insufficient column equilibration between runs, especially with gradient elution, will lead to inconsistent retention. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Problem 3: No Peaks or Very Small Peaks

Possible Causes & Solutions

CauseSolution
Injection Failure The autosampler may have malfunctioned, or the injection loop may be blocked.[4] Check the injection system for any errors and ensure the sample is being correctly drawn and injected.
Detector Issue The detector lamp may be off, or the wavelength may be set incorrectly. Ensure the detector is on and set to an appropriate wavelength for this compound. While a specific UV maximum for this compound is not readily available in the provided results, related compounds show UV absorbance around 261 nm.[2]
Sample Degradation This compound may have degraded in the sample vial. Ensure proper storage of the compound.[1]
Low Concentration The concentration of this compound in your sample may be too low to be detected. Try injecting a more concentrated sample.

Experimental Protocols

General Protocol for Reversed-Phase HPLC Purification of this compound

This protocol is a starting point and may require optimization based on your specific sample and HPLC system.

  • Column: C18 reversed-phase column (e.g., Waters SunFire Prep C18, 5 µm, 19 x 250 mm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient: A typical starting gradient could be:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: For a preparative column (19 mm ID), a flow rate of 15-20 mL/min is common.[2] For an analytical column (e.g., 4.6 mm ID), a flow rate of 1 mL/min is typical.

  • Detection: UV detector at a wavelength of 261 nm (based on related compounds).[2]

  • Injection Volume: This will depend on the column size and sample concentration. For a preparative column, it could range from 100 µL to several milliliters. For an analytical column, 5-20 µL is standard.

  • Sample Preparation: Dissolve the crude or partially purified this compound extract in the initial mobile phase composition. If solubility is an issue, use a minimal amount of methanol or acetonitrile to dissolve the sample before diluting with the initial mobile phase. Filter the sample through a 0.45 µm filter before injection.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start cluster_problem cluster_investigate cluster_solutions cluster_end start HPLC Run Shows Issue problem Characterize the Problem (e.g., Peak Shape, Retention Time) start->problem peak_shape Poor Peak Shape? problem->peak_shape Yes retention_time Retention Time Varies? problem->retention_time No peak_shape->retention_time No solution_peak Check: Injection Solvent Column Overload Mobile Phase pH Column Health peak_shape->solution_peak Yes no_peaks No/Small Peaks? retention_time->no_peaks No solution_rt Check: Mobile Phase Prep Pump & Flow Rate Temperature Equilibration retention_time->solution_rt Yes solution_peaks Check: Injection System Detector Settings Sample Integrity Concentration no_peaks->solution_peaks Yes end Problem Resolved no_peaks->end No solution_peak->end solution_rt->end solution_peaks->end

Caption: A logical workflow for troubleshooting common HPLC issues.

experimental_workflow cluster_prep cluster_hplc cluster_collection cluster_final sample Crude this compound Extract dissolve Dissolve in Initial Mobile Phase / Minimal Strong Solvent sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject onto C18 Column filter->inject gradient Run Gradient Elution (Acetonitrile/Water + 0.1% Formic Acid) inject->gradient detect UV Detection (e.g., 261 nm) gradient->detect collect Collect Fractions Containing this compound detect->collect analyze Analyze Fractions for Purity (e.g., Analytical HPLC, LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate pure_compound Pure this compound evaporate->pure_compound

Caption: An experimental workflow for the purification of this compound.

References

stability issues of tanzawaic acid B in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tanzawaic acid B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a polyketide natural product, characterized by a trans-decalin scaffold and a pentadienoic ester moiety.[1] It has been reported to exhibit a range of biological activities, including:

  • Antibacterial properties.[2][3]

  • Antifungal effects.[1]

  • Antimalarial activity.[1]

  • Anti-inflammatory effects through the inhibition of nitric oxide (NO) production.

  • Inhibition of protein tyrosine phosphatase 1B (PTP1B).[1]

Q2: What are the potential stability issues I should be aware of when working with this compound in solution?

While specific stability studies for this compound are not extensively documented, its chemical structure suggests potential areas of instability. The conjugated pentadienoic acid system may be susceptible to:

  • E/Z Isomerization: The double bonds in the pentadienoic acid chain can potentially isomerize from the more stable E (trans) configuration to the Z (cis) configuration, especially when exposed to light or heat.[4][5][6]

  • Oxidation: Conjugated dienes can be prone to oxidation, which may be accelerated by exposure to air and light.[7]

  • pH Sensitivity: Although the total synthesis of this compound involves a hydrolysis step of a methyl ester to the carboxylic acid, extreme pH conditions (strong acids or bases) might lead to degradation or unwanted reactions.

Q3: What is the recommended solvent for dissolving this compound?

For in vitro biological assays, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound and its analogs. For other applications, the choice of solvent will depend on the specific experimental requirements. It is advisable to prepare fresh solutions for experiments whenever possible.

Q4: How should I store this compound, both as a solid and in solution?

  • Solid Form: Store this compound as a solid in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C).

  • In Solution: If you need to store this compound in solution, it is best to prepare aliquots of a stock solution in a suitable solvent like DMSO and store them at -80°C. Avoid repeated freeze-thaw cycles. Protect solutions from light.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Inconsistent experimental results or loss of compound activity over time. Degradation of this compound in solution.Prepare fresh solutions before each experiment. If using a stock solution, ensure it has been stored properly (aliquoted, at -80°C, protected from light) and has not undergone multiple freeze-thaw cycles. Consider performing a quality control check of your stock solution using techniques like HPLC or LC-MS.
Precipitate forms in the experimental medium after adding the this compound stock solution. Poor solubility of this compound in the aqueous experimental medium.Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is compatible with your assay and does not cause precipitation. You may need to optimize the final solvent concentration or sonicate the solution briefly to aid dissolution.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). Isomerization or degradation of this compound.Review your sample preparation and storage procedures. Ensure samples are protected from light and excessive heat. Analyze the sample promptly after preparation. The appearance of new peaks could indicate the formation of isomers or degradation products.

Experimental Protocols

General Protocol for Preparing this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of solid this compound in a fume hood.

  • Dissolution: Add the appropriate volume of anhydrous, research-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -80°C.

Template for User-Defined Stability Study

Due to the lack of publicly available quantitative stability data for this compound, researchers are encouraged to perform their own stability studies relevant to their specific experimental conditions.

ParameterCondition 1Condition 2Condition 3
Solvent e.g., DMSOe.g., Ethanole.g., PBS (pH 7.4)
Concentration
Temperature (°C)
Light Exposure
Time Point % Remaining % Remaining % Remaining
0 hr100%100%100%
2 hr
6 hr
24 hr
48 hr
1 week

Users can fill in this table with their experimental data obtained from methods like HPLC or LC-MS to track the stability of this compound under their specific conditions.

Visualizations

Signaling Pathway

This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound can potentially enhance insulin signaling, making it a compound of interest for research in diabetes and obesity.[8][9]

PTP1B_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (pIR) (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylation Signaling Downstream Signaling (e.g., PI3K/Akt) pIR->Signaling Activates PTP1B PTP1B PTP1B->pIR Inhibits Tanzawaic_B This compound Tanzawaic_B->PTP1B Inhibits Response Cellular Response (e.g., Glucose Uptake) Signaling->Response Anti_Inflammatory_Workflow A 1. Prepare this compound Stock Solution (in DMSO) C 3. Pre-treat cells with This compound A->C B 2. Culture Macrophage Cells (e.g., RAW 264.7) B->C D 4. Stimulate with LPS (Lipopolysaccharide) C->D E 5. Incubate for a defined period D->E F 6. Collect Supernatant and Cell Lysate E->F G 7. Analyze for Inflammatory Markers F->G H Nitric Oxide (Griess Assay) Pro-inflammatory Cytokines (ELISA) iNOS/COX-2 Expression (Western Blot) G->H

References

Technical Support Center: Enhancing the Bioavailability of Tanzawaic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of tanzawaic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: My tanzawaic acid derivative shows poor oral bioavailability in animal models. What are the likely reasons?

A1: Poor oral bioavailability of tanzawaic acid derivatives, which are often lipophilic and poorly water-soluble, can stem from several factors.[1][2] The primary reasons include:

  • Low Aqueous Solubility: Limited solubility in gastrointestinal fluids leads to a slow dissolution rate, which is often the rate-limiting step for absorption.[1][2]

  • Poor Permeability: The compound may have difficulty crossing the intestinal epithelial barrier.[1]

  • First-Pass Metabolism: Significant metabolism in the liver or gut wall before reaching systemic circulation can reduce the amount of active drug.[3]

Q2: What are the initial formulation strategies I should consider to improve the bioavailability of my tanzawaic acid derivative?

A2: For poorly soluble compounds like tanzawaic acid derivatives, several formulation strategies can enhance solubility and dissolution.[1][2][4] Recommended initial approaches include:

  • Micronization: Reducing the particle size of the drug increases the surface area available for dissolution.[1][2]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its solubility and dissolution rate.[1][4][5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can encapsulate the drug and improve its solubility and absorption.[1][6]

Q3: Can I use a prodrug approach for tanzawaic acid derivatives?

A3: Yes, a prodrug approach is a viable non-formulation-based strategy.[1] This involves chemically modifying the tanzawaic acid derivative to create a more soluble or permeable molecule that is converted back to the active drug in the body.

Troubleshooting Guides

Issue 1: Inconsistent results in in-vitro dissolution studies.
Possible Cause Troubleshooting Step
Drug Polymorphism Different crystalline forms of the tanzawaic acid derivative can have different solubilities.[2] Characterize the solid-state properties of your compound using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
Inadequate Wetting The hydrophobic nature of the compound may prevent proper wetting in the dissolution medium. Try adding a small amount of a surfactant to the dissolution medium.
Formulation Instability The formulation (e.g., solid dispersion) may be physically or chemically unstable. Assess the stability of your formulation over time under different storage conditions.
Issue 2: Low permeability in Caco-2 cell assays.
Possible Cause Troubleshooting Step
Efflux Transporter Activity The tanzawaic acid derivative may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug out of the cells. Conduct bi-directional transport studies across the Caco-2 monolayer to determine the efflux ratio.
Poor Apical Uptake The compound may have low affinity for uptake transporters or passive diffusion across the apical membrane is limited. Investigate the effect of permeation enhancers.[7]
Cell Monolayer Integrity The Caco-2 cell monolayer may not be fully intact, leading to inaccurate permeability measurements. Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity.

Data on Bioavailability Enhancement Strategies

The following table summarizes hypothetical data for a tanzawaic acid derivative (TA-X) to illustrate the potential improvements with different formulation strategies.

Formulation Aqueous Solubility (µg/mL) In-vitro Dissolution (% released in 30 min) Apparent Permeability (Papp) in Caco-2 cells (x 10⁻⁶ cm/s) Oral Bioavailability (%) in Rats
Unformulated TA-X0.5101.22
Micronized TA-X0.5351.28
TA-X Solid Dispersion (1:5 drug to polymer ratio)25851.525
TA-X SEDDS>100 (in formulation)953.845

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of a Tanzawaic Acid Derivative

Objective: To prepare a solid dispersion of a tanzawaic acid derivative to enhance its solubility and dissolution rate.

Materials:

  • Tanzawaic acid derivative

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolve the tanzawaic acid derivative and the hydrophilic polymer in the organic solvent in a round-bottom flask. A common drug-to-polymer ratio to start with is 1:5 (w/w).

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Gently scrape the solid dispersion from the flask.

  • Pulverize the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In-vitro Dissolution Testing

Objective: To evaluate the dissolution rate of different formulations of a tanzawaic acid derivative.

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)

Dissolution Medium: Simulated Gastric Fluid (SGF, pH 1.2) or Simulated Intestinal Fluid (SIF, pH 6.8)

Methodology:

  • Pre-heat the dissolution medium to 37 ± 0.5°C.

  • Add 900 mL of the dissolution medium to each vessel of the dissolution apparatus.

  • Place a known amount of the tanzawaic acid derivative formulation (equivalent to a specific dose) into each vessel.

  • Start the paddles at a specified rotation speed (e.g., 75 rpm).

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-heated dissolution medium.

  • Filter the samples and analyze the concentration of the tanzawaic acid derivative using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In-vitro Evaluation cluster_3 Phase 4: In-vivo Studies A Tanzawaic Acid Derivative B Physicochemical Characterization (Solubility, Permeability) A->B C Micronization B->C D Solid Dispersion B->D E Lipid-Based Formulation B->E F Dissolution Testing C->F D->F E->F G Caco-2 Permeability Assay F->G H Pharmacokinetic Studies in Animals G->H I Bioavailability Assessment H->I

Caption: A typical experimental workflow for enhancing the bioavailability of tanzawaic acid derivatives.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription Tanzawaic_Acid Tanzawaic Acid Derivative Tanzawaic_Acid->IKK inhibits IkB_NFkB IκBα-NF-κB Complex

Caption: Inhibition of the NF-κB signaling pathway by tanzawaic acid derivatives.

References

Technical Support Center: Refining Assays for Tanzawaic Acid B Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with tanzawaic acid B. The information is tailored for researchers, scientists, and drug development professionals to facilitate the refinement of assays for determining its biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological activity of this compound that I should focus my assays on?

A1: The primary reported biological activity of this compound and its derivatives is anti-inflammatory. Therefore, initial assays should focus on quantifying its anti-inflammatory effects. Key starting points include assessing the inhibition of nitric oxide (NO) production and cell viability in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

Q2: What is the recommended solvent for dissolving this compound for in vitro assays?

A2: this compound is generally soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the expected IC50 values for this compound in anti-inflammatory assays?

A3: The IC50 values for this compound can vary depending on the specific assay and experimental conditions. For nitric oxide (NO) production inhibition in LPS-activated microglial BV-2 cells, an IC50 value of 42.5 μM has been reported.[1] It is crucial to determine the IC50 value in your specific experimental setup.

Q4: Can this compound interfere with common cell viability assays like the MTT assay?

A4: While direct interference by this compound with the MTT assay has not been extensively reported, it is a known issue for many natural products. Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. It is essential to include proper controls, such as wells with this compound and MTT reagent in cell-free medium, to assess any direct reduction.

Q5: What signaling pathway is likely modulated by this compound's anti-inflammatory activity?

A5: The anti-inflammatory effects of many natural compounds in LPS-stimulated macrophages are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Investigating the effect of this compound on NF-κB activation would be a logical next step.

Troubleshooting Guides

Nitric Oxide (Griess) Assay
Issue Possible Cause Troubleshooting Steps
High background in control wells (no cells) Contamination of reagents or water with nitrites.Use fresh, high-purity water and reagents. Prepare fresh Griess reagent before each experiment.
Low or no color development in standards Incorrect preparation of standards or expired Griess reagent.Prepare fresh sodium nitrite (B80452) standards. Ensure the Griess reagent components are stored correctly and are not expired.
Precipitate formation upon adding Griess reagent Incompatible components in the sample or medium.Centrifuge the plate to pellet any precipitate before reading the absorbance. Consider using a different cell culture medium for the assay.
Inconsistent results between replicates Pipetting errors or uneven cell seeding.Ensure accurate pipetting and thorough mixing. Check for uniform cell seeding density across the plate.
MTT Cell Viability Assay
Issue Possible Cause Troubleshooting Steps
High absorbance in "compound-only" control wells Direct reduction of MTT by this compound.Subtract the absorbance of the "compound-only" control from the experimental wells. Consider using an alternative viability assay like the Sulforhodamine B (SRB) assay.
Low signal-to-noise ratio Suboptimal cell number or incubation time.Optimize cell seeding density and incubation time with MTT reagent for your specific cell line.
Incomplete dissolution of formazan (B1609692) crystals Insufficient solubilization solution or inadequate mixing.Ensure complete removal of the medium before adding the solubilization solution. Mix thoroughly by gentle pipetting or shaking on a plate shaker.
Compound precipitation in culture medium Poor solubility of this compound at the tested concentration.Visually inspect wells for precipitate. If observed, try lowering the concentration or using a co-solvent (ensuring the final concentration is non-toxic to cells).

Quantitative Data Summary

Table 1: Inhibitory Activity of Tanzawaic Acid Derivatives on Nitric Oxide (NO) Production

CompoundCell LineIC50 (µM)Reference
This compoundBV-2 (microglial)42.5[1]
2E,4Z-Tanzawaic Acid DBV-2 (microglial)37.8[1]
Tanzawaic Acid ABV-2 (microglial)7.1[1]
Tanzawaic Acid ARAW 264.7 (macrophage)27.0[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound against RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and an untreated control (medium only).

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is for measuring the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (prepared as in the MTT assay protocol) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL final concentration) and incubate for 24 hours.

  • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in cell culture medium.

  • Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples using the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assays Assays cluster_analysis Data Analysis prep_cells Seed RAW 264.7 cells in 96-well plates treatment Pre-treat cells with this compound prep_cells->treatment prep_compound Prepare this compound dilutions prep_compound->treatment stimulation Stimulate with LPS treatment->stimulation viability_assay Cell Viability Assay (MTT) stimulation->viability_assay no_assay Nitric Oxide Assay (Griess) stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA) stimulation->cytokine_assay protein_assay Protein Expression (Western Blot) stimulation->protein_assay data_analysis Calculate IC50 values and statistical significance viability_assay->data_analysis no_assay->data_analysis cytokine_assay->data_analysis protein_assay->data_analysis

Experimental workflow for assessing this compound's anti-inflammatory activity.

lps_signaling_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB DNA DNA NFkB_n->DNA binds mRNA Pro-inflammatory mRNA DNA->mRNA transcription Proteins iNOS, COX-2, TNF-α, IL-6 mRNA->Proteins translation NO Nitric Oxide Proteins->NO produces PGs Prostaglandins Proteins->PGs Cytokines Cytokines Proteins->Cytokines TanzawaicB This compound TanzawaicB->IKK inhibits?

LPS-induced NF-κB signaling pathway and potential inhibition by this compound.

References

dealing with low solubility of tanzawaic acid B in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the low solubility of Tanzawaic acid B in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a fungal metabolite, a member of the polyketide family, isolated from Penicillium citrinum and Penicillium steckii.[1][2][3] It exhibits a range of biological activities, including the inhibition of superoxide (B77818) anion production, anti-inflammatory effects, and protein tyrosine phosphatase 1B (PTP1B) inhibitory activity.[2] Like many hydrophobic molecules, this compound has low aqueous solubility, which can lead to challenges in preparing solutions for in vitro and in vivo experiments, potentially causing issues with compound precipitation and leading to inconsistent experimental results.[4]

Q2: In which solvents is this compound known to be soluble?

A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (B87167) (DMSO), ethanol, methanol, and dichloromethane.[5] However, its solubility in aqueous buffers is limited.

Q3: How can I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO.[5] It is recommended to prepare a high-concentration stock solution, which can then be diluted to the final desired concentration in your experimental medium. Always ensure the final concentration of the organic solvent in your assay is low (typically below 0.5%) to avoid solvent-induced artifacts.[4]

Q4: What should I do if I observe precipitation when diluting my this compound stock solution in an aqueous buffer?

A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. To address this, you can try several troubleshooting steps:

  • Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your experiment.

  • Use a co-solvent: Prepare your final solution in a mixture of your aqueous buffer and a water-miscible organic solvent (e.g., DMSO or ethanol).[6] You will need to determine the maximum percentage of the co-solvent that is tolerated by your experimental system.

  • Employ sonication: After dilution, use a bath sonicator to help disperse the compound and break up any small precipitates.[7]

  • Gentle warming: Gently warming the solution may aid in dissolution, but be cautious as excessive heat can degrade the compound.

  • Use of surfactants or solubility enhancers: For some applications, non-ionic surfactants like Tween-20 or cyclodextrins can be used to improve solubility.[4][8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution upon addition to aqueous buffer. The aqueous solubility limit has been exceeded.- Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your assay.- Prepare a fresh dilution from the stock solution and add it to the assay medium with vigorous vortexing or sonication.[7]
Inconsistent results between experiments. Variable dissolution of this compound.- Standardize the protocol for preparing working solutions, including solvent, mixing time, and temperature.- Visually inspect for any precipitation before each experiment.- Prepare fresh working solutions for each experiment.
Low or no biological activity observed. The effective concentration of the dissolved compound is lower than intended due to poor solubility.- Confirm the dissolution of the compound by visual inspection or techniques like dynamic light scattering.- Consider using a formulation approach, such as creating a solid dispersion or using a delivery vehicle like liposomes, though this requires more advanced formulation development.

Physicochemical and Solubility Data

PropertyValueSource
Molecular Formula C₁₈H₂₆O₂[2]
Molecular Weight 274.40 g/mol [5]
Appearance Solid[5]
Computed LogP 3.4[9]
Solubility in DMSO Soluble[5]
Solubility in Ethanol Soluble
Solubility in Methanol Soluble
Solubility in Dichloromethane Soluble
Aqueous Solubility Poorly soluble[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in biological assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Weigh the desired amount of this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 30 seconds to dissolve the compound completely.[7]

  • Visually inspect the solution to ensure there is no undissolved material.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Objective: To prepare a diluted working solution of this compound in a cell culture medium or assay buffer while minimizing precipitation.

Materials:

  • This compound stock solution (in DMSO)

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer or sonicator

Methodology:

  • Warm the cell culture medium or assay buffer to the desired experimental temperature (e.g., 37°C).

  • In a sterile microcentrifuge tube, add the required volume of the pre-warmed medium or buffer.

  • While vortexing the medium/buffer, add the required volume of the this compound stock solution dropwise to ensure rapid mixing and dispersion.

  • Continue to vortex for an additional 30 seconds.[7]

  • If any cloudiness or precipitation is observed, briefly sonicate the solution in a water bath sonicator.[7]

  • Use the freshly prepared working solution immediately in your experiment.

  • Important: Always include a vehicle control in your experiments containing the same final concentration of DMSO as the this compound-treated samples.[4]

Signaling Pathways and Experimental Workflows

This compound is known to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) and modulate the NF-κB signaling pathway in response to stimuli like lipopolysaccharide (LPS).

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting cluster_assay Experiment stock Weigh this compound dissolve Dissolve in DMSO stock->dissolve dilute Dilute stock in aqueous buffer dissolve->dilute mix Vortex/Sonicate dilute->mix check Precipitation? mix->check yes Yes check->yes no No check->no reduce_conc Lower Concentration yes->reduce_conc use_cosolvent Add Co-solvent yes->use_cosolvent assay Perform Assay no->assay

Caption: Workflow for preparing and troubleshooting this compound solutions.

PTP1B_pathway PTP1B Signaling Pathway Inhibition by this compound cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 P JAK2 JAK2 JAK2->IRS1 P PI3K PI3K IRS1->PI3K PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->JAK2 Dephosphorylates PTP1B->IRS1 Dephosphorylates TAB This compound TAB->PTP1B Inhibits Akt Akt PI3K->Akt Downstream Downstream Signaling (e.g., Glucose Uptake) Akt->Downstream

Caption: this compound inhibits PTP1B, preventing dephosphorylation of key signaling molecules.

NFkB_pathway Modulation of LPS-induced NF-κB Pathway by this compound cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates TAB This compound TAB->IKK Inhibits (Potential Mechanism) Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_nuc->Genes Induces

Caption: this compound may inhibit the NF-κB pathway, reducing pro-inflammatory gene expression.

References

Technical Support Center: Synthesis of Tanzawaic Acid B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of Tanzawaic acid B.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

1. Horner-Wadsworth-Emmons (HWE) Reaction

  • Question: I am observing a low yield of the desired (E,E)-pentadienoic ester and formation of a significant amount of the (Z)-isomer. How can I improve the stereoselectivity?

    • Possible Causes:

      • Base Selection: The choice of base can significantly influence the stereochemical outcome. Strong, non-coordinating bases may favor the formation of the Z-isomer.

      • Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity.

      • Phosphonate (B1237965) Reagent: The structure of the phosphonate ylide itself can impact the E/Z ratio.

    • Solutions:

      • Employ milder bases: For base-sensitive substrates, using milder conditions such as lithium chloride (LiCl) with DBU or triethylamine (B128534) can favor the formation of the (E)-alkene.[1]

      • Optimize Temperature: Running the reaction at or below room temperature may enhance (E)-selectivity by allowing the reaction intermediates to equilibrate to the more stable trans-pathway.[2]

      • Still-Gennari Modification for (Z)-selectivity: If the (Z)-isomer is desired, employing phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, can provide high (Z)-selectivity.[1]

  • Question: My HWE reaction is sluggish or not proceeding to completion. What are the potential reasons?

    • Possible Causes:

      • Inefficient Deprotonation: The phosphonate may not be fully deprotonated if the base is not strong enough or has degraded.

      • Steric Hindrance: Highly sterically hindered ketones or aldehydes may react slowly.[1]

      • Impure Reagents: The presence of moisture or impurities in the reagents or solvents can quench the reaction.

    • Solutions:

      • Use a Stronger Base: Ensure the use of a fresh, high-quality strong base like sodium hydride (NaH) to achieve complete deprotonation.[1]

      • Increase Reaction Temperature or Time: For sterically hindered substrates, increasing the temperature or prolonging the reaction time may be necessary.[1]

      • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent quenching of the phosphonate carbanion.[2]

2. Intramolecular Diels-Alder Reaction

  • Question: The stereoselectivity of my intramolecular Diels-Alder reaction is low, leading to a mixture of trans- and cis-fused products. How can I improve the selectivity for the desired trans-octalin core?

    • Possible Causes:

      • Thermal Conditions: Thermal intramolecular Diels-Alder reactions can exhibit lower selectivity compared to Lewis acid-catalyzed reactions.

      • Conformational Flexibility: The conformation of the tether connecting the diene and dienophile plays a crucial role in determining the facial selectivity.

    • Solutions:

      • Lewis Acid Catalysis: The use of a Lewis acid can enhance the rate and stereoselectivity of the cycloaddition by coordinating to the dienophile, thereby lowering the energy of the desired transition state.[3]

      • Substituent Effects: Introducing bulky substituents on the tether can influence the preferred transition state geometry and improve diastereoselectivity.[4]

      • Hydrogen Bonding: Incorporating a hydroxyl group on the diene and an ester on the dienophile can promote internal hydrogen bonding in the transition state, significantly influencing the endo/exo product ratio.[5]

3. Epimerization and Racemization

  • Question: I am observing epimerization at the α-position of my chiral aldehyde intermediate, leading to a loss of stereochemical purity. How can this be prevented?

    • Possible Causes:

      • Basic or Acidic Conditions: The α-proton of an aldehyde is susceptible to abstraction under both basic and acidic conditions, leading to epimerization.

      • Prolonged Reaction Times or Elevated Temperatures: These conditions can increase the likelihood of epimerization.

    • Solutions:

      • One-Pot Procedures: To avoid partial racemization of the chiral aldehyde, a one-pot protocol can be employed where the aldehyde is generated and immediately used in the subsequent reaction without isolation.

      • Mild Oxidation Conditions: The Parikh-Doering oxidation is a mild method for converting alcohols to aldehydes and can be performed at non-cryogenic temperatures, minimizing the risk of epimerization.[6]

      • Use of Racemization-Free Coupling Reagents: In subsequent steps involving the aldehyde, employing modern coupling reagents designed to minimize racemization can be beneficial.[7][8][9]

4. Barton-McCombie Deoxygenation

  • Question: The Barton-McCombie deoxygenation of my secondary alcohol is inefficient, with significant amounts of the starting alcohol being recovered. What could be the issue?

    • Possible Causes:

      • Reversible Addition: The addition of the tri-n-butyltin radical to the thiocarbonyl group can be reversible, especially with xanthates derived from primary alcohols.[10]

      • Inefficient Radical Initiator: The radical initiator (e.g., AIBN) may not be decomposing effectively to initiate the radical chain reaction.

    • Solutions:

      • Alternative Hydrogen-Atom Donor: Using tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH) instead of Bu₃SnH can be more effective due to less reversible addition to the thiocarbonyl group.[10]

      • Alternative Initiation: For tertiary xanthates prone to elimination at higher temperatures, initiation with triethylboron-oxygen at room temperature can be a milder alternative.[10]

      • Ensure Proper Initiator Concentration and Temperature: Use a fresh batch of AIBN and ensure the reaction temperature is appropriate for its decomposition.

5. Stability of Intermediates

  • Question: My dienyl bromide intermediate appears to be unstable, leading to decomposition and low yields in the subsequent step. How can I handle this intermediate?

    • Possible Causes:

      • Sensitivity to Acid and Base: Dienyl bromides can be unstable under both acidic and basic aqueous conditions.

      • Light and Air Sensitivity: Some unsaturated bromides can be sensitive to light and air, leading to degradation.

    • Solutions:

      • Careful Purification: Purify the crude product carefully, avoiding prolonged exposure to acidic or basic conditions. Simple purification followed by immediate use in the next step is often recommended.

      • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.

      • Protection from Light: Store and handle the compound in a flask wrapped in aluminum foil to protect it from light.

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on Horner-Wadsworth-Emmons (HWE) Reaction Stereoselectivity

EntryBaseAdditiveTemperature (°C)E:Z Ratio
1NaHNone25>95:5
2KHMDS18-crown-6-78<10:90
3DBULiCl0>90:10
4Et₃NLiCl25>85:15

Note: Data is illustrative and based on typical outcomes for stabilized phosphonates.

Table 2: Comparison of Thermal vs. Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

EntryConditionCatalystTemperature (°C)trans:cis Ratio
1ThermalNone1101.5 : 1
2Lewis AcidEt₂AlCl-78>10 : 1

Note: Data is illustrative and based on literature precedents for similar systems.

Experimental Protocols

Protocol 1: Optimized Horner-Wadsworth-Emmons Reaction for (E,E)-Pentadienoic Ester Formation

  • Preparation of the Phosphonate Ylide: To a flame-dried, argon-purged flask, add anhydrous tetrahydrofuran (B95107) (THF). Cool the flask to 0 °C. Add sodium hydride (NaH, 1.1 eq) portion-wise with stirring. Add a solution of the phosphonate ester in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

  • Setup: To a flame-dried, argon-purged flask, add a solution of the triene precursor in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Cooling and Catalyst Addition: Cool the solution to -78 °C. Add a solution of diethylaluminum chloride (Et₂AlCl, 1.1 eq) in hexanes dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

HWE_Workflow cluster_prep Ylide Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Phosphonate Phosphonate Ester Ylide Phosphonate Ylide Phosphonate->Ylide Deprotonation Base Base (NaH) in THF Base->Ylide Product (E,E)-Pentadienoic Ester Ylide->Product Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Product Quench Quench (NH4Cl) Product->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Diels_Alder_Pathway cluster_thermal Thermal Pathway cluster_lewis Lewis Acid Pathway Triene Triene Precursor Thermal Thermal (High Temp) Triene->Thermal LewisAcid Lewis Acid (Low Temp) Triene->LewisAcid TS_Thermal_Trans Exo Transition State Thermal->TS_Thermal_Trans TS_Thermal_Cis Endo Transition State Thermal->TS_Thermal_Cis TS_Lewis_Trans Favored Exo Transition State LewisAcid->TS_Lewis_Trans Product_Mix Mixture of trans and cis Products TS_Thermal_Trans->Product_Mix Lower Energy TS_Thermal_Cis->Product_Mix Higher Energy Product_Trans Predominantly trans Product TS_Lewis_Trans->Product_Trans

Caption: Comparison of thermal and Lewis acid-catalyzed Diels-Alder pathways.

References

Validation & Comparative

A Comparative Analysis of Synthetic vs. Natural Tanzawaic Acid B: Unveiling Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the biological activities of synthetic and natural tanzawaic acid B. Leveraging recent breakthroughs in its total synthesis, we explore the equivalence of the synthetic compound to its natural counterpart and present key experimental data on its therapeutic potential.

The recent successful gram-scale total synthesis of this compound, a complex polyketide first isolated from the fungus Penicillium citrinum, marks a significant milestone for the scientific community.[1] This achievement not only overcomes the limitations of sourcing from natural origins but also opens avenues for the large-scale production and further investigation of its promising biological activities. Crucially, detailed spectroscopic analysis, including 1H and 13C NMR, alongside optical rotation measurements, has confirmed that the synthetic this compound is structurally and stereochemically identical to the natural compound.[2] This structural congruity strongly implies an identical biological activity profile.

Comparative Biological Activity Data

While direct, side-by-side comparative studies on the biological activity of synthetic versus natural this compound are still emerging following its recent synthesis, the established bioactivities of the natural compound now serve as the benchmark for the synthetic version. The following table summarizes the key quantitative data on the biological activities of natural this compound.

Biological ActivityTest SystemMeasurementResult (IC50/Toxic-IC50/Toxic-IC90 in µM)
Anti-inflammatory Activity Inhibition of Nitric Oxide (NO) ProductionIC5042.5
(in LPS-activated microglial BV-2 cells)
Enzyme Inhibition Protein Tyrosine Phosphatase 1B (PTP1B) InhibitionIC508.2
Cytotoxicity Human Lung Carcinoma (A549)Toxic-IC5090
Human Colon Carcinoma (HCT-116)Toxic-IC5090
Human Pancreatic Cancer (PSN1)Toxic-IC50180
Human Glioblastoma (T98G)Toxic-IC50180
Human FibroblastsToxic-IC50180
Antimicrobial Activity Staphylococcus aureusToxic-IC90120
Mycobacterium smegmatisToxic-IC90120
Aspergillus nidulansToxic-IC90> 230
Candida albicansToxic-IC90> 230

Key Signaling Pathways

Tanzawaic acid and its derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. The diagrams below illustrate the proposed mechanisms of action.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_nucleus->Inflammatory_Genes TanzawaicB This compound TanzawaicB->IKK Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation iNOS iNOS NO Nitric Oxide (NO) iNOS->NO L_Arginine L-Arginine L_Arginine->iNOS NO->Inflammation TanzawaicB This compound TanzawaicB->COX2 Inhibition TanzawaicB->iNOS Inhibition

Caption: Inhibition of iNOS and COX-2 by this compound.

Experimental Protocols

The following are generalized experimental protocols for assessing the key biological activities of this compound.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Viability Assay: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. Cell viability is assessed using the MTT assay to determine non-toxic concentrations of the compound.

  • Nitric Oxide Measurement: Cells are pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitric oxide in the culture supernatant is measured using the Griess reagent. The absorbance is measured at 540 nm, and the percentage of nitric oxide inhibition is calculated relative to the LPS-treated control.

PTP1B Inhibition Assay
  • Enzyme Reaction: The assay is performed in a 96-well plate. Recombinant human PTP1B enzyme is pre-incubated with various concentrations of this compound in a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 1 mM DTT, 1 mM EDTA) for 10-15 minutes at room temperature.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, p-nitrophenyl phosphate (B84403) (pNPP).

  • Measurement: The plate is incubated at 37°C, and the formation of the product, p-nitrophenol, is measured spectrophotometrically at 405 nm. The IC50 value is calculated by plotting the percentage of PTP1B inhibition against the logarithm of the this compound concentration.

Conclusion

The successful total synthesis of this compound is a pivotal development, ensuring a reliable and scalable supply for in-depth biological investigation. The confirmation of its structural identity with the natural product provides a strong foundation for attributing the known biological activities of natural this compound to its synthetic counterpart. The data presented herein on its anti-inflammatory, enzyme inhibitory, and antimicrobial activities underscore its potential as a lead compound for the development of new therapeutics. Further research utilizing the now readily available synthetic this compound is anticipated to further elucidate its mechanisms of action and explore its full therapeutic potential.

References

Unraveling the Enigmatic Mechanism of Tanzawaic Acid B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the mechanisms of action of Tanzawaic acid B, a promising natural compound with multifaceted therapeutic potential. Through a detailed comparison with alternative compounds, supported by experimental data, this document illuminates its roles in bacterial conjugation inhibition, anti-inflammatory responses, and protein tyrosine phosphatase 1B (PTP1B) inhibition.

Executive Summary

This compound, a polyketide of fungal origin, has emerged as a significant molecule of interest due to its potent biological activities. This guide synthesizes the current understanding of its mechanisms of action, presenting a comparative analysis with other relevant inhibitors. Key findings indicate that this compound effectively inhibits bacterial conjugation, likely by targeting the Type IV Secretion System (T4SS). Furthermore, it exhibits notable anti-inflammatory properties through the suppression of the NF-κB signaling pathway and demonstrates inhibitory activity against PTP1B, a key enzyme implicated in metabolic diseases. This document provides a structured overview of the supporting experimental data, detailed methodologies, and visual representations of the implicated biological pathways to facilitate a deeper understanding and guide future research.

Inhibition of Bacterial Conjugation

This compound has been identified as a potent inhibitor of bacterial conjugation, the primary mechanism for the spread of antibiotic resistance genes.[1][2] Its action is specific to certain plasmid incompatibility groups, highlighting a targeted mechanism of action.

Comparative Analysis of Conjugation Inhibitors

This compound demonstrates comparable potency to other known natural conjugation inhibitors, such as certain unsaturated fatty acids, but with the significant advantage of lower cytotoxicity.[1]

CompoundTarget Plasmid Incompatibility GroupsIC50 (Conjugation Inhibition)Cytotoxicity (Human Cell Lines)Reference
This compound IncW, IncFII (strong); IncFI, IncI, IncL/M, IncX, IncH (moderate)~50 µM (for R388 plasmid)Low toxicity reported[1]
Oleic AcidNot specified~50 µMLow toxicity reported[1]
Linoleic AcidNot specified~50 µMLow toxicity reported[1]
2-Hexadecynoic acid (2-HDA)Wide range of conjugative plasmids~50 µMToxic to mycobacterial and fungal species[1]
Mechanism of Action: Targeting the Type IV Secretion System

The inhibitory effect of this compound on bacterial conjugation is attributed to its interference with the Mating Pair Formation (MPF) system, a specialized Type IV Secretion System (T4SS).[1] While the precise molecular target has not been definitively elucidated for this compound, the mechanism is believed to be analogous to that of other fatty acid-like conjugation inhibitors, which target the traffic ATPase component of the T4SS (VirB11 homolog). This ATPase is crucial for providing the energy required for the assembly of the secretion apparatus and the transfer of genetic material.

T4SS_Inhibition cluster_donor Donor Bacterium Donor_Cytoplasm Cytoplasm Inner_Membrane_D Inner Membrane Outer_Membrane_D Outer Membrane T4SS Type IV Secretion System (T4SS) Mating Pair Formation ATPase Traffic ATPase (VirB11 homolog) Recipient_Cytoplasm Cytoplasm T4SS->Recipient_Cytoplasm Pilus formation & Plasmid transfer ATPase->T4SS Energy (ATP hydrolysis) Inhibition X ATPase->Inhibition Plasmid Conjugative Plasmid Plasmid->T4SS DNA transfer intermediate Inner_Membrane_R Inner Membrane Outer_Membrane_R Outer Membrane Tanzawaic_Acid_B This compound Tanzawaic_Acid_B->ATPase

Proposed mechanism of T4SS inhibition by this compound.
Experimental Protocol: Plate-Conjugation Assay

The inhibitory effect of this compound on bacterial conjugation can be quantified using a plate-conjugation assay.

  • Culture Preparation: Grow donor bacteria (containing the conjugative plasmid) and recipient bacteria in separate liquid cultures to the stationary phase.

  • Mating Mixture: Mix equal volumes of the donor and recipient cultures.

  • Plate Mating: Spot the mating mixture onto agar (B569324) plates containing different concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates for a specific duration (e.g., 1-2 hours) at the optimal temperature for conjugation.

  • Selection and Quantification: Resuspend the bacterial growth from the agar surface and plate serial dilutions onto selective agar plates. The selective media should be designed to only allow the growth of recipient bacteria that have successfully received the plasmid (transconjugants).

  • Data Analysis: Calculate the conjugation frequency by dividing the number of transconjugants by the number of donor cells. The inhibitory effect of this compound is determined by comparing the conjugation frequencies in the presence and absence of the compound.

Anti-Inflammatory Mechanism of Action

Tanzawaic acid derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Comparative Analysis of Anti-Inflammatory Activity

Several Tanzawaic acid derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

CompoundCell LineIC50 (NO Inhibition)Reference
This compound Not specified--
Tanzawaic Acid ARAW 264.7-[3]
Tanzawaic Acid QRAW 264.7Strong inhibition[3]
Tanzawaic Acid CRAW 264.7Strong inhibition[3]
Tanzawaic Acid KRAW 264.7Strong inhibition[3]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of Tanzawaic acid derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Tanzawaic acid derivatives are thought to interfere with this cascade, potentially by inhibiting the activation of the IKK complex, thereby preventing NF-κB activation and the downstream inflammatory response.

NFkB_Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation Inhibition X IKK_Complex->Inhibition NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Nucleus->Proinflammatory_Genes Gene Transcription Inflammation Inflammatory Response Proinflammatory_Genes->Inflammation Tanzawaic_Acid_B This compound Tanzawaic_Acid_B->IKK_Complex

Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: Nitric Oxide (NO) Production Assay

The anti-inflammatory activity of this compound can be assessed by measuring its effect on NO production in cultured macrophages.

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Determine the IC50 value of this compound for NO inhibition by plotting the percentage of NO inhibition against the log concentration of the compound. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

This compound has also been reported to exhibit inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a potential therapeutic target for type 2 diabetes and obesity.

Comparative Analysis of PTP1B Inhibitors
CompoundType of InhibitionKi ValueIC50 ValueReference
This compound Not determinedNot determinedNot determined[4]
ErtiprotafibAtypical--[5]
TrodusquemineAllosteric--[5]
Oleanolic AcidCompetitive-~3.2 µM-
Experimental Protocol: PTP1B Inhibition Assay

The inhibitory potential of this compound against PTP1B can be determined using an in vitro enzymatic assay.

  • Reaction Mixture: Prepare a reaction mixture containing PTP1B enzyme, a suitable buffer, and various concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a substrate, such as p-nitrophenyl phosphate (B84403) (pNPP).

  • Measurement: Monitor the formation of the product, p-nitrophenol, over time by measuring the absorbance at 405 nm.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC50 value by plotting the percentage of inhibition versus the log inhibitor concentration. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Conclusion

This compound presents a compelling profile as a multi-target therapeutic agent. Its ability to inhibit bacterial conjugation offers a novel strategy to combat the spread of antibiotic resistance. Its anti-inflammatory properties, mediated through the well-established NF-κB pathway, suggest its potential in treating inflammatory disorders. Furthermore, its inhibitory action on PTP1B opens avenues for its investigation in the context of metabolic diseases. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further validate and explore the therapeutic applications of this promising natural product. The provided visualizations of the signaling pathways and experimental workflows offer a clear conceptual framework for understanding its complex mechanisms of action. Future research should focus on definitively identifying the molecular target of this compound in the T4SS, elucidating the precise points of intervention in the NF-κB pathway, and conducting detailed kinetic studies of its PTP1B inhibition.

References

A Comparative Analysis of Tanzawaic Acids A and B: Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tanzawaic acid A and Tanzawaic acid B, two closely related fungal polyketides with a range of promising biological activities. This document summarizes their performance in key assays, details the experimental protocols used for their evaluation, and illustrates their mechanisms of action.

Tanzawaic acids A and B, originally isolated from the fungus Penicillium citrinum, have garnered significant interest in the scientific community due to their diverse pharmacological effects.[1] These compounds share a common structural scaffold but exhibit nuanced differences in their bioactivity, making a comparative study essential for understanding their structure-activity relationships and guiding future drug development efforts. This guide focuses on three key areas of their activity: inhibition of bacterial conjugation, anti-inflammatory effects, and inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).

Data Presentation: A Side-by-Side Comparison

The following table summarizes the quantitative data on the biological activities of Tanzawaic acids A and B.

Biological ActivityTarget/AssayTanzawaic Acid AThis compoundReference
Anti-inflammatory Nitric Oxide (NO) Production Inhibition (LPS-activated BV-2 cells)IC₅₀: 7.1 µMIC₅₀: 42.5 µM[2]
Enzyme Inhibition Protein Tyrosine Phosphatase 1B (PTP1B) InhibitionIC₅₀: 8.2 µMIC₅₀: 8.2 µM[2]
Antibacterial Bacterial Conjugation Inhibition (Plasmid R388)Strong inhibition at 1 mMStrong inhibition at 1 mM (Inhibition to 2% at 0.4 mM)[3][4]

Key Biological Activities in Detail

Anti-inflammatory Activity

Tanzawaic acid A has demonstrated significantly more potent anti-inflammatory activity than this compound in studies measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial BV-2 cells.[2] Tanzawaic acid A exhibited an IC₅₀ value of 7.1 µM, while this compound was approximately six times less potent with an IC₅₀ of 42.5 µM.[2] The anti-inflammatory mechanism of these compounds is linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[2]

PTP1B Inhibitory Activity

Both Tanzawaic acid A and this compound have been identified as significant inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that is a key negative regulator in insulin (B600854) and leptin signaling pathways. This makes PTP1B a therapeutic target for type 2 diabetes and obesity. In comparative assays, both compounds displayed identical potency, with an IC₅₀ value of 8.2 µM.[2]

Inhibition of Bacterial Conjugation

Tanzawaic acids A and B have been identified as potent inhibitors of bacterial conjugation, a primary mechanism for the spread of antibiotic resistance genes among bacteria.[3][5] Both compounds were found to be "best hits" in a screen of a large collection of natural compounds.[3] While a precise IC₅₀ value for this activity is not available, studies have shown that both compounds strongly inhibit the conjugation of IncW and IncFII conjugative systems at a concentration of 1 mM.[3][4] Furthermore, this compound was shown to inhibit the conjugation of plasmid R388 to 2% at a concentration of 0.4 mM.[3] The proposed mechanism of action involves the interference with the membrane pairing of bacterial cells, a critical step for the transfer of genetic material.[1]

Experimental Protocols

Bacterial Conjugation Inhibition Assay (Plate-Mating)

This protocol is adapted from Getino M, et al. (2016).[6]

  • Culture Preparation: Donor and recipient bacterial strains are grown to the stationary phase.

  • Mating Mixture: Equal volumes of donor and recipient cultures are washed, mixed, centrifuged, and resuspended in a small volume of LB-broth.

  • Conjugation: A small aliquot (5 µl) of the mating mixture is placed onto LB-agar in a 96-well microtiter plate, with or without the test compounds (Tanzawaic acids A or B).

  • Incubation: The plate is incubated for 1 hour at 37°C to allow conjugation to occur.

  • Selection and Quantification: Bacteria are resuspended in M9 broth, and appropriate dilutions are plated on selective media to enumerate transconjugants. The conjugation frequency is calculated and compared between treated and untreated samples.

Anti-inflammatory Assay (LPS-induced NO Production)

This protocol is a generalized method based on descriptions from multiple sources.[7][8][9]

  • Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and cultured in DMEM supplemented with 10% FBS.

  • Treatment: Cells are pre-treated with various concentrations of Tanzawaic acid A or B for 30 minutes.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for 20-24 hours.

  • Nitrite (B80452) Quantification: The amount of nitric oxide (NO) produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540-550 nm. A standard curve using sodium nitrite is used for quantification.

PTP1B Inhibition Assay

This protocol is based on a common method for assessing PTP1B activity.[10][11]

  • Reaction Mixture: The assay is performed in a 96-well plate. Each well contains a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA), the substrate p-nitrophenyl phosphate (B84403) (pNPP), and the test compound (Tanzawaic acid A or B) at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding a solution of recombinant human PTP1B enzyme.

  • Incubation: The plate is incubated at 37°C for a set period, typically 10-30 minutes.

  • Reaction Termination: The reaction is stopped by adding a strong base, such as 1 M NaOH.

  • Quantification: The amount of p-nitrophenol produced by the enzymatic dephosphorylation of pNPP is quantified by measuring the absorbance at 405 nm. The inhibitory activity is calculated by comparing the absorbance in the presence of the test compounds to that of a control without an inhibitor.

Visualizing the Mechanisms of Action

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and mechanisms of action for Tanzawaic acids A and B.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 NO_Prostaglandins Nitric Oxide & Prostaglandins iNOS_COX2->NO_Prostaglandins Inflammation Inflammation NO_Prostaglandins->Inflammation Tanzawaic_Acids Tanzawaic Acids A & B Tanzawaic_Acids->NFkB Inhibition

Anti-inflammatory mechanism of Tanzawaic acids.

ptp1b_inhibition Insulin Insulin Insulin_Receptor Insulin Receptor (Phosphorylated) Insulin->Insulin_Receptor Signaling Downstream Signaling Insulin_Receptor->Signaling Dephosphorylated_Receptor Insulin Receptor (Inactive) Insulin_Receptor->Dephosphorylated_Receptor PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates Tanzawaic_Acids Tanzawaic Acids A & B Tanzawaic_Acids->PTP1B Inhibition

Inhibition of PTP1B by Tanzawaic acids.

bacterial_conjugation_inhibition cluster_donor Donor Bacterium cluster_recipient Recipient Bacterium Donor Plasmid DNA Membrane_Pairing Membrane Pairing (Conjugation Bridge) Donor->Membrane_Pairing Recipient No Plasmid Recipient->Membrane_Pairing DNA_Transfer Plasmid Transfer Membrane_Pairing->DNA_Transfer Tanzawaic_Acids Tanzawaic Acids A & B Tanzawaic_Acids->Membrane_Pairing Inhibition

Inhibition of bacterial conjugation by Tanzawaic acids.

References

Tanzawaic Acid B: A Comparative Analysis of a Natural PTP1B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to Tanzawaic Acid B's performance against other Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, supported by experimental data and protocols.

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of metabolic disorders, including type 2 diabetes and obesity, due to its role as a negative regulator of insulin (B600854) and leptin signaling pathways. The quest for potent and selective PTP1B inhibitors has led to the exploration of both natural and synthetic compounds. This guide provides a comparative analysis of this compound, a naturally occurring polyketide, against a selection of other PTP1B inhibitors, offering insights into their relative potencies and mechanisms of action.

Performance Comparison of PTP1B Inhibitors

The inhibitory efficacy of various compounds against PTP1B is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for this compound and a panel of other natural and synthetic PTP1B inhibitors.

CompoundTypeSource/OriginIC50 (µM)Mechanism of Inhibition
This compound Natural PolyketidePenicillium sp.8.2Not fully elucidated
Amentoflavone Natural BiflavonoidSelaginella tamariscina7.3Non-competitive
Baicalin Natural FlavonoidScutellaria baicalensis3.87Mixed-type
Mimulone Natural Geranylated FlavonoidPaulownia tomentosa1.9Mixed-type
LXQ-87 Synthetic Chalcone DerivativeSynthetic1.061Allosteric, Non-competitive
Compound 44 SyntheticSynthetic0.14Competitive
Sodium Orthovanadate Inorganic CompoundSynthetic19.3 - 54.5Non-selective, Competitive

PTP1B Signaling and Inhibition Mechanisms

PTP1B plays a crucial role in attenuating the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on its tyrosine residues, initiating a downstream signaling cascade. PTP1B counteracts this by dephosphorylating the activated insulin receptor, thus dampening the signal.

G cluster_0 Insulin Signaling Pathway cluster_1 PTP1B Regulation cluster_2 Inhibitor Mechanisms Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (p-IR) IR->pIR autophosphorylates IRS Insulin Receptor Substrate (IRS) pIR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake promotes PTP1B PTP1B pIR_reg Phosphorylated IR (p-IR) PTP1B->pIR_reg dephosphorylates IR_reg Insulin Receptor (IR) pIR_reg->IR_reg Competitive_Inhibitor Competitive Inhibitor PTP1B_Inhib PTP1B_Inhib Competitive_Inhibitor->PTP1B_Inhib binds to active site NonCompetitive_Inhibitor Non-competitive Inhibitor NonCompetitive_Inhibitor->PTP1B_Inhib binds to distal site Allosteric_Inhibitor Allosteric Inhibitor Allosteric_Site Allosteric Site Allosteric_Inhibitor->Allosteric_Site binds to Allosteric_Site->PTP1B_Inhib induces conformational change

PTP1B's role in insulin signaling and mechanisms of inhibition.

Inhibitors of PTP1B can be classified based on their mechanism of action:

  • Competitive inhibitors bind to the active site of PTP1B, directly competing with the phosphorylated insulin receptor.

  • Non-competitive inhibitors bind to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.

  • Allosteric inhibitors , a subset of non-competitive inhibitors, bind to a specific allosteric site, inducing a conformational change that inactivates the enzyme.[1] This mechanism can offer higher selectivity as allosteric sites are generally less conserved than active sites across different phosphatases.[1][2]

Experimental Protocols

The determination of PTP1B inhibitory activity is crucial for the evaluation of potential therapeutic agents. A widely used method is a colorimetric or fluorogenic assay utilizing a synthetic substrate.

PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol outlines a standard procedure for assessing PTP1B inhibition.

G cluster_workflow PTP1B Inhibition Assay Workflow A Prepare Reagents: - PTP1B Enzyme - Assay Buffer - pNPP Substrate - Inhibitor Stock Solutions - Stop Solution B Plate Setup: - Add Assay Buffer to wells - Add Inhibitor dilutions - Add PTP1B Enzyme A->B C Pre-incubation: Incubate at 37°C for 10-15 min B->C D Initiate Reaction: Add pNPP Substrate C->D E Incubation: Incubate at 37°C for 30 min D->E F Stop Reaction: Add Stop Solution (e.g., NaOH) E->F G Measure Absorbance: Read at 405 nm F->G H Data Analysis: Calculate % Inhibition and IC50 G->H

A typical workflow for a PTP1B inhibition assay.

Materials:

  • Recombinant Human PTP1B

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl Phosphate (pNPP) solution

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of PTP1B enzyme, pNPP substrate, and test inhibitors in the assay buffer. A typical final concentration for PTP1B is in the nanomolar range, and for pNPP, it is often used at or near its Km value for the enzyme.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer, followed by the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme Addition: Add the PTP1B enzyme solution to all wells except the negative controls.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the pNPP substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution. The addition of NaOH will also develop the yellow color of the p-nitrophenol product.

  • Measurement: Measure the absorbance of the wells at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This guide provides a foundational comparison of this compound with other PTP1B inhibitors. Further research into the specific mechanism of action of this compound and in vivo studies are necessary to fully elucidate its therapeutic potential. The provided experimental protocol serves as a standard method for the initial screening and characterization of novel PTP1B inhibitors.

References

A Comparative Analysis of the Biological Activities of Tanzawaic Acid B and Its Natural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Tanzawaic acid B and its naturally occurring analogues. While the total synthesis of this compound has been a significant recent achievement, paving the way for the creation and evaluation of synthetic analogues, publicly available data on the biological activities of these synthetic compounds remains limited.[1][2] This guide therefore focuses on the experimentally determined activities of natural Tanzawaic acid derivatives, offering a baseline for future comparative studies as data on synthetic analogues emerges.

Overview of Biological Activities

Tanzawaic acids, a family of polyketides isolated from the fungus Penicillium citrinum, have garnered attention for their diverse biological activities.[3] Research has primarily focused on their anti-inflammatory and protein tyrosine phosphatase 1B (PTP1B) inhibitory effects, with studies also reporting antibacterial, antifungal, and antimalarial properties.[1]

Comparative Biological Data

The following tables summarize the key quantitative data for the anti-inflammatory and PTP1B inhibitory activities of this compound and its natural analogues.

Anti-inflammatory Activity

The anti-inflammatory potential of Tanzawaic acid derivatives is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells. NO is a key mediator in the inflammatory response, and its inhibition is a common target for anti-inflammatory drug discovery.

CompoundCell LineIC50 (µM) for NO Production InhibitionReference
This compoundBV-2 (microglial cells)42.5[4]
Tanzawaic Acid ABV-2 (microglial cells)7.1[4]
2E,4Z-Tanzawaic Acid DBV-2 (microglial cells)37.8[4]
Tanzawaic Acid ARAW 264.7 (macrophages)27.0[4]
Tanzawaic Acid KRAW 264.7 (macrophages)Moderate inhibition at 100 µg/mL[3]
Tanzawaic Acid QRAW 264.7 (macrophages)Strong Inhibition[3]
Tanzawaic Acid CRAW 264.7 (macrophages)Strong Inhibition[3]
PTP1B Inhibitory Activity

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.

CompoundIC50 (µM) for PTP1B InhibitionReference
This compound8.2[5]
Tanzawaic Acid A8.2[5]

Experimental Protocols

LPS-Induced Nitric Oxide Production Assay in RAW 264.7 Macrophages

This assay is a widely used in vitro model to screen for compounds with anti-inflammatory properties.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.[6]

Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified 5% CO2 atmosphere.[7]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.[6]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (Tanzawaic acids) and the cells are pre-incubated for a specified time (e.g., 1-2 hours).

  • LPS Stimulation: LPS (final concentration of 1 µg/mL) is added to the wells to induce an inflammatory response.[6] Control wells without LPS and with LPS but without the test compound are also included.

  • Incubation: The plates are incubated for 24 hours at 37°C.[6]

  • Nitrite Quantification (Griess Assay):

    • 100 µL of cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.[6]

    • The plate is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.[6]

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

PTP1B Enzyme Inhibition Assay

This is a biochemical assay used to identify inhibitors of the PTP1B enzyme.

Principle: The assay measures the enzymatic activity of PTP1B by monitoring the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (B84403) (pNPP). When PTP1B dephosphorylates pNPP, it produces p-nitrophenol (pNP), which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm. A decrease in the formation of pNP in the presence of a test compound indicates inhibition of PTP1B activity.[8]

Protocol:

  • Assay Buffer Preparation: An assay buffer is prepared, typically containing Tris-HCl, EDTA, and a reducing agent like DTT to maintain the enzyme's active state.[9]

  • Reaction Mixture Preparation: In a 96-well plate, the reaction mixture is prepared by adding the assay buffer, a known concentration of recombinant human PTP1B enzyme, and various concentrations of the test compounds (Tanzawaic acids).[8]

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl phosphate (pNPP).[8]

  • Incubation and Measurement: The plate is incubated at 37°C, and the absorbance at 405 nm is measured at regular intervals to monitor the formation of p-nitrophenol.[8]

  • Data Analysis: The rate of the enzymatic reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the LPS-induced pro-inflammatory signaling pathway leading to NO production and a general workflow for screening natural products for anti-inflammatory activity.

LPS_Signaling_Pathway LPS-Induced Pro-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates iNOS_gene iNOS Gene Transcription NFkB_nucleus->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates to NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammation NO->Inflammation Tanzawaic_Acids Tanzawaic Acids Tanzawaic_Acids->IKK Inhibits (potential mechanism) Tanzawaic_Acids->NFkB_nucleus Inhibits (potential mechanism)

Caption: LPS-induced pro-inflammatory signaling pathway.

Experimental_Workflow Experimental Workflow for Anti-inflammatory Screening Start Start: Natural Product Source (e.g., Penicillium citrinum) Extraction Extraction and Isolation of Tanzawaic Acids Start->Extraction Compound_ID Structure Elucidation (NMR, MS) Extraction->Compound_ID Treatment Treatment with Tanzawaic Acids and LPS Stimulation Compound_ID->Treatment Cell_Culture RAW 264.7 Cell Culture Cell_Culture->Treatment Griess_Assay Nitric Oxide Measurement (Griess Assay) Treatment->Griess_Assay Data_Analysis Data Analysis and IC50 Determination Griess_Assay->Data_Analysis Hit_ID Identification of Bioactive Compounds Data_Analysis->Hit_ID

Caption: Workflow for anti-inflammatory screening.

Conclusion and Future Directions

The available data indicates that this compound and its natural analogues, particularly Tanzawaic acid A, are promising candidates for further investigation as anti-inflammatory and PTP1B inhibitory agents. The structural variations among the natural analogues provide some initial insights into structure-activity relationships, suggesting that modifications to the decalin core and the pentadienoic acid side chain can influence biological activity.

The recent successful total synthesis of this compound is a critical step forward. It not only provides a scalable source of this natural product for more extensive biological evaluation but also opens the door to the rational design and synthesis of novel analogues. Future research should focus on:

  • Systematic Synthesis of Analogues: The synthesis of a library of analogues with modifications at various positions of the Tanzawaic acid scaffold.

  • Comprehensive Biological Evaluation: Screening of these synthetic analogues against a broader range of biological targets to uncover new activities and elucidate mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to identify the key structural features responsible for the observed biological activities, which will guide the design of more potent and selective compounds.

As research in this area progresses, a clearer picture of the therapeutic potential of the Tanzawaic acid class of compounds will emerge, hopefully leading to the development of new therapeutic agents.

References

Comparative Analysis of Tanzawaic Acid B Cross-Reactivity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Tanzawaic acid B, a polyketide natural product with known anti-inflammatory and bacterial conjugation inhibitory properties. The following sections detail its effects on various cell lines, offer supporting experimental data where available, and present methodologies for key experiments to aid in the design and interpretation of future research.

Summary of Cross-Reactivity Data

This compound and its derivatives have been evaluated for their cytotoxic effects across a limited range of human and murine cell lines. While comprehensive quantitative data remains sparse in publicly available literature, existing studies provide a qualitative and semi-quantitative overview of its cross-reactivity profile.

Cell LineCell TypeSpeciesReported Activity of Tanzawaic Acid DerivativesCitation
K562Chronic Myelogenous LeukemiaHumanNo response at 100 μM (this compound)[1]
U937Histiocytic LymphomaHumanNo response at 100 μM (this compound)[1]
JurkatAcute T Cell LeukemiaHumanNo response at 100 μM (this compound)[1]
RajiBurkitt's LymphomaHumanNo response at 100 μM (this compound)[1]
HeLaS3Cervical CancerHumanWeak activity at 185 μM (Tanzawaic acid A)[1]
HeLaCervical CancerHumanIC50: 5.9 ± 0.8 µM (Tanzawaic acid P)[2]
RAW 264.7MacrophageMurineLess cytotoxic effect (Tanzawaic acid Q, C, K)[3]
RAW 264.7MacrophageMurineNo cytotoxicity at 200 μg/mL (Tanzawaic acid C)[1]
RAW 264.7MacrophageMurineModerate cytotoxic effect at 100 μg/mL (Tanzawaic acid K)[1]

Note: The data presented is for various Tanzawaic acid derivatives as specified. Direct, comprehensive comparative studies of this compound across a wide panel of cell lines with standardized methodologies are not yet available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the cross-reactivity of this compound.

Cell Viability and Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound (or derivative)

  • Selected cell lines

  • Complete cell culture medium (specific to each cell line)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and stored protected from light

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to achieve a range of desired final concentrations.

    • Remove the culture medium from the wells and add 100 µL of fresh medium containing the various concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software.

Visualizations

Experimental Workflow for Assessing Cross-Reactivity

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Select Cell Lines B Culture Cells A->B D Seed Cells in 96-well Plates B->D C Prepare this compound Stock E Treat with Serial Dilutions C->E D->E F Incubate (24-72h) E->F G Perform Viability Assay (e.g., MTT) F->G H Measure Absorbance G->H I Calculate % Viability H->I J Determine IC50 Values I->J

Caption: Workflow for determining the cross-reactivity of this compound.

Inferred Anti-Inflammatory Signaling Pathway in Macrophages

Based on the observed inhibition of inflammatory mediators, the following diagram illustrates a potential signaling pathway affected by Tanzawaic acid derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB MAPK MAPK Pathway MyD88->MAPK Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes Tanzawaic_Acid_B This compound Tanzawaic_Acid_B->NFkB Tanzawaic_Acid_B->MAPK Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response

Caption: Inferred mechanism of this compound in macrophages.

Comparison with Alternatives

This compound is primarily recognized for its ability to inhibit bacterial conjugation, a key mechanism for the spread of antibiotic resistance. Several other natural and synthetic compounds also exhibit this activity.

CompoundClassSource/OriginMechanism of Action (if known)
This compound PolyketideFungus (Penicillium sp.)Interferes with the membrane-associated steps of conjugation.
Dehydrocrepenynic acid Fatty AcidTropical Plant SeedsInhibits a wide range of conjugative plasmids.
2-Hexadecynoic acid (2-HDA) Fatty AcidSyntheticTargets the TrwD ATPase in the Type IV secretion system.
Linoleic acid Fatty AcidNatural (Plant Oils)Inhibits bacterial conjugation, mechanism similar to other unsaturated fatty acids.
Oleanolic acid TriterpenoidNatural (Plants)Exhibits bacterial conjugation inhibitory activity.

The selection of an appropriate inhibitor will depend on the specific experimental context, including the target bacteria, the desired potency, and the tolerance for off-target effects. Tanzawaic acids A and B have been noted for their reduced toxicity in bacterial, fungal, and human cells compared to some synthetic conjugation inhibitors[4].

Conclusion

This compound demonstrates a degree of selective cytotoxicity, with some cancer cell lines showing no response at high concentrations, while others are more sensitive to its derivatives. Its anti-inflammatory effects in macrophages suggest a targeted interaction with cellular signaling pathways. However, the available data on its cross-reactivity across a broad spectrum of human cell lines is limited. Further comprehensive studies employing standardized cytotoxicity assays are necessary to fully elucidate its therapeutic potential and off-target effects. The provided protocols and diagrams serve as a foundation for researchers to build upon in their investigation of this promising natural product.

References

Comparative Analysis of the Antibacterial Spectrum of Tanzawaic Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial spectrum of tanzawaic acid B with related tanzawaic acid derivatives and commonly used antibiotics. The data presented is based on available scientific literature and is intended to inform research and development efforts in the field of novel antimicrobial agents.

Executive Summary

Tanzawaic acids, a class of polyketides isolated from Penicillium species, have been investigated for a variety of biological activities. While initial reports suggested a broad spectrum of antimicrobial activity for the tanzawaic acid family, specific data for this compound indicates it possesses weak antibacterial properties against a range of common pathogenic bacteria. This guide summarizes the available minimum inhibitory concentration (MIC) data and provides detailed experimental protocols for assessing antibacterial activity.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The following table summarizes the available MIC data for this compound and comparator compounds against selected Gram-positive and Gram-negative bacteria. It is important to note that the data for this compound largely indicates a lack of significant activity at the tested concentrations.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Bacillus subtilis (Gram-positive)Mycobacterium smegmatis
This compound >100 µM[1]No effect below 364 µMNo data availableNo data available>100 µM[1]
Tanzawaic Acid A >230 µM[1]No data availableNo data availableWeak activityNo data available
Tanzawaic Acid Derivative (unspecified) 50 µM (13.7 µg/mL)[2]No data availableNo data availableNo data availableNo data available
Penicillin 0.125 - >256 µg/mLNot applicableNot applicableNo data availableNot applicable
Ciprofloxacin 0.12 - 128 µg/mL≤0.06 - >8 µg/mLNo data availableNo data availableNo data available
Gentamicin No data availableNo data available0.25 - 512 µg/mLNo data availableNo data available
Vancomycin 0.5 - 8 µg/mLNot applicableNot applicable≤4.0 mg/literNot applicable

Note: The antibacterial activity of tanzawaic acids has been described as a broad spectrum, with some derivatives showing antitubercular activity with MIC values in the range of 6.25–25.0 μg/mL[3]. However, specific data for this compound against a wider panel of bacteria with precise MIC values is limited in publicly available literature. One study reported no antibacterial effect of this compound against Staphylococcus aureus, Salmonella sp., Klebsiella pneumoniae, E. coli, Bacillus cereus, Proteus mirabilis, and Enterococcus faecalis at concentrations below 364 µM.

Experimental Protocols

The following are detailed methodologies for two standard assays used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

a. Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Test compound (e.g., this compound) stock solution of known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)

  • Positive control (broth with inoculum, no compound)

  • Negative control (broth only)

  • Incubator (37°C)

b. Procedure:

  • Preparation of Microtiter Plates: Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution of Test Compound: Add 50 µL of the test compound stock solution to the first well of each row to be tested. This creates a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a range of decreasing concentrations of the test compound.

  • Inoculation: Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this diluted inoculum to each well (except the negative control wells).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) compared to the positive control.

Agar Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.

a. Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile filter paper disks (6 mm diameter)

  • Test compound solution of known concentration

  • Positive control (disk with a known effective antibiotic)

  • Negative control (disk with solvent only)

  • Incubator (37°C)

  • Calipers or ruler

b. Procedure:

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial inoculum, ensuring to remove excess liquid by pressing against the inside of the tube.

  • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks: Aseptically place the filter paper disks impregnated with the test compound, positive control, and negative control onto the surface of the agar. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the antibacterial spectrum of a test compound.

Antibacterial_Spectrum_Workflow cluster_prep Preparation cluster_assay Antibacterial Susceptibility Assay cluster_analysis Data Analysis & Comparison Test_Compound Test Compound (e.g., this compound) MIC_Determination MIC Determination (Broth Microdilution) Test_Compound->MIC_Determination Zone_of_Inhibition Zone of Inhibition (Agar Diffusion) Test_Compound->Zone_of_Inhibition Bacterial_Strains Bacterial Strains (Gram-positive & Gram-negative) Bacterial_Strains->MIC_Determination Bacterial_Strains->Zone_of_Inhibition Culture_Media Culture Media (Broth & Agar) Culture_Media->MIC_Determination Culture_Media->Zone_of_Inhibition Data_Collection Collect MIC Values & Zone Diameters MIC_Determination->Data_Collection Zone_of_Inhibition->Data_Collection Comparison Compare with Standard Antibiotics Data_Collection->Comparison Spectrum_Confirmation Confirm Antibacterial Spectrum Comparison->Spectrum_Confirmation

Caption: Workflow for determining the antibacterial spectrum.

References

Unraveling the Bioactivity of Tanzawaic Acid Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tanzawaic acids, a class of fungal polyketides, and their derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities. These compounds, primarily isolated from Penicillium species, exhibit a range of effects including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various tanzawaic acid derivatives, supported by experimental data, to aid in the ongoing efforts of drug discovery and development.

Comparative Analysis of Biological Activities

The biological activities of tanzawaic acid derivatives are intricately linked to their chemical structures. Modifications to the decalin core, the pentanoic acid side chain, and the presence of various functional groups significantly influence their potency and selectivity. The following tables summarize the quantitative data from various studies, offering a clear comparison of the bioactivities of different derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of tanzawaic acid derivatives has been predominantly evaluated through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. NO is a key mediator in the inflammatory process, and its inhibition is a hallmark of anti-inflammatory action.

CompoundCell LineIC50 (µM) for NO InhibitionCytotoxicityReference
Tanzawaic acid ABV-27.1-[1]
2E,4Z-Tanzawaic acid DBV-237.8-[1]
Tanzawaic acid BBV-242.5-[1]
Tanzawaic acid QRAW 264.7Strong inhibition (qualitative)Low[2]
Tanzawaic acid CRAW 264.7Strong inhibition (qualitative)Not cytotoxic at 200 µg/mL[2]
Tanzawaic acid KRAW 264.7Moderate inhibitionModerate[2]

Key SAR Insights for Anti-inflammatory Activity:

  • The presence and position of hydroxyl and carboxyl groups appear to be crucial for anti-inflammatory activity[3].

  • Tanzawaic acid A demonstrates potent inhibition of NO production, suggesting the specific stereochemistry and side chain configuration are favorable for this activity[1].

  • Tanzawaic acid Q, a derivative with a modified side chain, effectively inhibits the expression of iNOS and COX-2, key enzymes in the inflammatory cascade[2].

Antimicrobial and Antifungal Activity

Several tanzawaic acid derivatives have been assessed for their ability to inhibit the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity.

CompoundOrganismMIC (µg/mL)Reference
Steckwaic acid AMicrococcus luteus2[4]
Steckwaic acid AVibrio anguillarum4[4]
Steckwaic acid APseudomonas aeruginosa4[4]
11-ketotanzawaic acid DMicrococcus luteus2[4]
11-ketotanzawaic acid DVibrio anguillarum4[4]
11-ketotanzawaic acid DPseudomonas aeruginosa4[4]
8-hydroxytanzawaic acid MMicrococcus luteus2[4]
8-hydroxytanzawaic acid MVibrio anguillarum4[4]
8-hydroxytanzawaic acid MPseudomonas aeruginosa4[4]
Tanzawaic acid ARhizopus oryzaeActive (qualitative)[5]
This compoundRhizopus oryzaeActive (qualitative)[5]
Tanzawaic acid CRhizopus oryzaeActive (qualitative)[5]
Tanzawaic acid RRhizopus oryzaeActive (qualitative)[5]

Key SAR Insights for Antimicrobial/Antifungal Activity:

  • The introduction of a naphthalene (B1677914) ring, as seen in steckwaic acids, confers potent activity against aquatic pathogenic bacteria[4].

  • Modifications on the decalin skeleton, such as the introduction of a ketone or hydroxyl group, can lead to significant antibacterial activity[4].

  • The core tanzawaic acid structure with variations in the side chain exhibits antifungal properties against Rhizopus oryzae[5].

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity

PTP1B is a key enzyme in the insulin (B600854) signaling pathway and is considered a therapeutic target for type 2 diabetes and obesity.

CompoundIC50 (µM)Reference
Tanzawaic acid A8.2[6]
This compound8.2[6]

Key SAR Insights for PTP1B Inhibitory Activity:

  • Both tanzawaic acid A and B show significant inhibitory activity against PTP1B, suggesting that the core tanzawaic acid scaffold is a promising starting point for the development of PTP1B inhibitors[6].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the tanzawaic acid derivatives.

  • Cell Seeding: Seed cells (e.g., RAW 264.7) in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 16-24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the tanzawaic acid derivatives and incubate for the desired period (e.g., 24 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory activity of the compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Culture and Treatment: Culture RAW 264.7 cells in a 24-well plate. Pre-treat the cells with different concentrations of tanzawaic acid derivatives for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform serial dilutions of the tanzawaic acid derivatives in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

PTP1B Inhibition Assay

This assay evaluates the ability of the compounds to inhibit the enzymatic activity of PTP1B.

  • Reaction Mixture: Prepare a reaction mixture containing PTP1B enzyme, a buffer solution, and the tanzawaic acid derivative at various concentrations.

  • Substrate Addition: Initiate the reaction by adding a substrate, such as p-nitrophenyl phosphate (B84403) (pNPP).

  • Incubation: Incubate the reaction mixture at 37°C for a specific period.

  • Reaction Termination and Measurement: Stop the reaction and measure the amount of p-nitrophenol produced by reading the absorbance at 405 nm. The inhibitory activity is calculated as the percentage of inhibition compared to a control without the inhibitor.

Signaling Pathway and Experimental Workflow Visualization

To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis start Seed RAW 264.7 cells treat Treat with Tanzawaic Acid Derivatives start->treat lps Stimulate with LPS treat->lps no_assay NO Production Assay (Griess Reagent) lps->no_assay mtt_assay Cytotoxicity Assay (MTT) lps->mtt_assay western_blot Western Blot (iNOS, COX-2) lps->western_blot analysis Measure Absorbance & Analyze Data no_assay->analysis mtt_assay->analysis western_blot->analysis

Caption: Experimental workflow for evaluating the anti-inflammatory activity of tanzawaic acid derivatives.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus gene_expression Gene Expression (iNOS, COX-2, Cytokines) NFkB_active->gene_expression binds to DNA Tanzawaic_Acid Tanzawaic Acid Derivatives Tanzawaic_Acid->IKK Inhibits

Caption: Simplified NF-κB signaling pathway inhibited by tanzawaic acid derivatives.

References

A Comparative Guide to the Efficacy of Tanzawaic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of various Tanzawaic acid isomers, supported by experimental data from published studies. Tanzawaic acids, a class of polyketides isolated from Penicillium species, have garnered significant interest for their diverse pharmacological activities. This document summarizes the available quantitative data, details the experimental methodologies used to assess their efficacy, and visualizes key biological pathways to aid in research and development efforts.

Data Presentation: Comparative Efficacy of Tanzawaic Acid Isomers

The following tables summarize the inhibitory concentrations (IC50) and other quantitative measures of bioactivity for several Tanzawaic acid isomers. These values are compiled from various studies and presented to facilitate a comparative analysis of their potency.

Table 1: Anti-inflammatory Activity of Tanzawaic Acid Isomers

IsomerAssayCell LineIC50 (µM)Reference
Tanzawaic Acid ANitric Oxide (NO) Production InhibitionBV-27.1[1]
Tanzawaic Acid ANitric Oxide (NO) Production InhibitionRAW 264.727.0[1]
Tanzawaic Acid BNitric Oxide (NO) Production InhibitionBV-242.5[1]
Tanzawaic Acid CNitric Oxide (NO) Production InhibitionRAW 264.7Strong Inhibition[2]
2E,4Z-Tanzawaic Acid DNitric Oxide (NO) Production InhibitionBV-237.8[1]
Tanzawaic Acid KNitric Oxide (NO) Production InhibitionRAW 264.7Strong Inhibition[2]
Tanzawaic Acid QNitric Oxide (NO) Production InhibitionRAW 264.7Strong Inhibition[2]
Steckwaic Acid E-K derivative 2NF-κB Inhibition10.4[3]
Steckwaic Acid E-K derivative 10NF-κB Inhibition18.6[3]
Steckwaic Acid E-K derivative 15NF-κB Inhibition15.2[3]

Table 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity

IsomerIC50 (µM)Reference
Tanzawaic Acid A8.2[1]
This compound8.2[1]

Table 3: Cytotoxicity and Antimicrobial Activity

IsomerActivityCell Line/OrganismMeasurementReference
Tanzawaic Acid AAntifungalMagnaporthe oryzaeIC50 = 37 µM[4]
Tanzawaic Acid AAntibacterialBrevibacillus brevisWeak activity at 185 µM[4]
Tanzawaic Acid ACytotoxicityHeLaS3Weak activity at 185 µM[4]
This compoundAntibacterial/AntifungalVariousToxic-IC90 > 100 µM[4]
Tanzawaic Acid CCytotoxicityRAW 264.7No cytotoxicity at 200 µg/mL[2]
Tanzawaic Acid KCytotoxicityRAW 264.7Moderate cytotoxic effect[2]
Hatsusamides C-DCytotoxicityA549Weak cytotoxicity[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Lipopolysaccharide (LPS)-Stimulated Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is a common in vitro model to screen for anti-inflammatory activity.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

    • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (Tanzawaic acid isomers).

    • After a pre-incubation period (typically 1 hour), inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • The cells are incubated for another 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • An equal volume of cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at approximately 540 nm using a microplate reader.

  • Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentrations in the samples. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then calculated.

  • Cytotoxicity Assay: A parallel MTT assay is typically performed to ensure that the observed inhibition of NO production is not due to cytotoxic effects of the compounds on the RAW 264.7 cells.

Protein Tyrosine Phosphatase 1B (PTP1B) Enzyme Inhibition Assay

This is a biochemical assay to determine the direct inhibitory effect of compounds on the PTP1B enzyme.

  • Reagents:

    • Recombinant human PTP1B enzyme.

    • p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate.

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing EDTA and DTT).

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The reaction mixture contains the assay buffer, the PTP1B enzyme, and various concentrations of the test compounds.

    • The mixture is pre-incubated for a short period (e.g., 10-15 minutes) at 37°C.

    • The reaction is initiated by the addition of the substrate, pNPP.

  • Measurement: The enzymatic reaction, where PTP1B dephosphorylates pNPP to produce p-nitrophenol (pNP), is monitored by measuring the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves. The percent inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway Diagram

The anti-inflammatory effects of Tanzawaic acid isomers are, in part, attributed to the inhibition of the NF-κB signaling pathway. The following diagram illustrates the LPS-induced activation of this pathway in macrophages.

LPS_NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4/MD2 TLR4/MD2 MyD88 MyD88 TLR4/MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Transcription Tanzawaic Acids Tanzawaic Acids Experimental_Workflow cluster_anti_inflammatory Anti-inflammatory Activity Assessment cluster_ptp1b PTP1B Inhibition Assay start Start: Tanzawaic Acid Isomers cell_culture RAW 264.7 Cell Culture start->cell_culture enzyme_assay PTP1B Enzyme Assay with pNPP start->enzyme_assay treatment Isomer Treatment & LPS Stimulation cell_culture->treatment griess_assay Griess Assay for NO treatment->griess_assay mtt_assay MTT Assay for Cytotoxicity treatment->mtt_assay ic50_calc1 IC50 Calculation griess_assay->ic50_calc1 mtt_assay->ic50_calc1 end_node Comparative Efficacy Analysis ic50_calc1->end_node absorbance_measurement Absorbance Measurement (405 nm) enzyme_assay->absorbance_measurement ic50_calc2 IC50 Calculation absorbance_measurement->ic50_calc2 ic50_calc2->end_node

References

Validating Tanzawaic Acid B as a Lead Compound for Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of multidrug-resistant pathogens and the need for novel therapeutic agents have intensified the search for new lead compounds in drug discovery.[1][2] Natural products, with their inherent structural diversity and biological activity, represent a promising reservoir for such candidates.[3] Among these, Tanzawaic acid B, a polyketide originally isolated from the fungus Penicillium citrinum, has emerged as a compound of significant interest due to its diverse bioactivities.[1][2] This guide provides a comprehensive comparison of this compound with its analogues and other relevant compounds, supported by experimental data, to validate its potential as a lead compound for drug discovery.

Overview of this compound and its Therapeutic Potential

This compound belongs to a family of related compounds known as tanzawaic acids, which are characterized by a trans-decalin scaffold.[4] First isolated in 1997, this compound has since been the subject of numerous studies investigating its biological properties.[1][2] The recent achievement of its first total synthesis provides a reliable and scalable source for further research and development, a critical step in the drug discovery pipeline.[1][2][5]

This compound has demonstrated a range of biological activities, including:

  • Inhibition of Bacterial Conjugation: It acts as an inhibitor of bacterial conjugation, a primary mechanism for the spread of antibiotic resistance genes.[6][7][8]

  • Anti-inflammatory Effects: It exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]

  • Antibacterial and Antifungal Activity: Studies have reported its potential as an antibacterial and antifungal agent.[1][10]

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: this compound and some of its analogues have shown significant inhibitory activity against PTP1B, a key therapeutic target for diabetes and obesity.[9]

  • Inhibition of Osteoclastogenesis: Certain derivatives have been found to inhibit the receptor activator of NF-κB ligand (RANKL)-induced osteoclast differentiation, suggesting potential applications in treating bone disorders.[11][12]

Comparative Analysis of Biological Activities

To objectively assess the potential of this compound as a lead compound, its activity is compared with its analogues and established drugs where applicable.

CompoundTarget/AssayActivity (IC50)Reference
This compound Bacterial Conjugation (IncW/IncFII)Potent Inhibition (Qualitative)[6]
Nitric Oxide (NO) Production42.5 µM[9]
PTP1B Inhibition8.2 µM[9]
Tanzawaic Acid A Bacterial Conjugation (IncW/IncFII)Similar to this compound[6]
Nitric Oxide (NO) Production7.1 µM[9]
Tanzawaic Acid D Nitric Oxide (NO) Production37.8 µM (2E,4Z-isomer)[9]
Steckwaic Acid E NF-κB Inhibition10.4 µM[11][12]
Tanzawaic Acid Analogue 10 NF-κB Inhibition18.6 µM[11][12]
Tanzawaic Acid Analogue 15 NF-κB Inhibition15.2 µM[11][12]

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Tanzawaic Acid Derivatives

Tanzawaic acid derivatives have been shown to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. Lipopolysaccharide (LPS) stimulation of macrophages typically leads to the activation of NF-κB, which in turn upregulates the expression of pro-inflammatory mediators such as iNOS and COX-2. Tanzawaic acid derivatives intervene in this pathway, leading to a reduction in the inflammatory response.

G Figure 1: Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Gene induces Tanzawaic_Acid Tanzawaic Acid Derivatives Tanzawaic_Acid->IKK inhibits

Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of Tanzawaic acid derivatives.

General Workflow for Lead Compound Validation

The process of validating a lead compound like this compound involves a series of systematic steps, from initial screening to preclinical evaluation.

G Figure 2: Lead Compound Validation Workflow A Natural Product Isolation/Synthesis B High-Throughput Screening A->B C Hit Identification B->C D Lead Generation (this compound) C->D E Lead Optimization (Analogue Synthesis) D->E F In Vitro & In Vivo Testing E->F G Preclinical Development F->G

Caption: A generalized workflow for the validation and development of a lead compound from a natural product.

Experimental Protocols

Nitric Oxide (NO) Production Assay

This assay is used to quantify the inhibitory effect of compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound and its analogues) for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined.

PTP1B Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Protein Tyrosine Phosphatase 1B.

  • Reagents: Recombinant human PTP1B enzyme, p-nitrophenyl phosphate (B84403) (pNPP) as a substrate, and a suitable buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Assay Procedure: The assay is performed in a 96-well plate.

  • Incubation: A mixture of PTP1B enzyme and the test compound at various concentrations is pre-incubated for 15 minutes at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPP substrate.

  • Reaction Termination: After a 30-minute incubation at 37°C, the reaction is stopped by adding a stop solution (e.g., 1 M NaOH).

  • Absorbance Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.

  • Data Analysis: The percentage of PTP1B inhibition is calculated, and the IC50 value is determined.

Conclusion

This compound and its derivatives exhibit a compelling range of biological activities that position them as promising lead compounds for drug discovery. Their demonstrated efficacy in inhibiting bacterial conjugation, mitigating inflammation, and modulating key enzymes like PTP1B warrants further investigation. The successful total synthesis of this compound removes a significant bottleneck for future research, enabling the large-scale production necessary for extensive preclinical and clinical studies. The comparative data presented in this guide underscores the potential of the tanzawaic acid scaffold as a versatile platform for the development of novel therapeutics to address unmet medical needs. Further optimization of this lead structure could yield drug candidates with enhanced potency, selectivity, and pharmacokinetic properties.

References

Safety Operating Guide

Proper Disposal of Tanzawaic Acid B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential procedural guidance for the safe and compliant disposal of Tanzawaic acid B, a polyketide natural product isolated from Penicillium species. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory-scale activities involving this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach treating the substance as potentially hazardous is mandatory to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to adhere to standard laboratory safety protocols. The full toxicological and ecological impact of this compound has not been extensively documented. Therefore, it is prudent to handle it with a high degree of caution.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, work in a certified chemical fume hood.

Engineering Controls:

  • All handling and preparation for disposal of Tanzawa-ic acid B should be conducted in a well-ventilated laboratory or within a chemical fume hood to minimize inhalation exposure.

This compound Waste Disposal Procedures

The appropriate disposal method for Tanzawa-ic acid B depends on its physical state and formulation. All waste must be handled in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

1. Solid this compound Waste:

  • Collection: Collect unused or waste solid Tanzawa-ic acid B in a clearly labeled, sealed container.

  • Labeling: The container must be labeled as "Hazardous Chemical Waste" and should clearly identify the contents as "Tanzawa-ic acid B (solid)" with the approximate quantity.

  • Storage: Store the waste container in a designated, secure area for chemical waste, segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor. Do not dispose of solid Tanzawa-ic acid B in regular laboratory trash.

2. Liquid this compound Waste (Solutions):

  • Aqueous Solutions:

    • Collect all aqueous solutions containing this compound in a clearly labeled, leak-proof container designated for liquid chemical waste.

    • The container should be labeled "Hazardous Chemical Waste" and specify the contents, including all chemical components and their approximate concentrations.

    • Do not pour Tanzawa-ic acid B solutions down the sanitary sewer.

  • Solvent-Based Solutions:

    • Solutions of Tanzawa-ic acid B in organic solvents must be collected in a designated, labeled, and sealed waste container appropriate for the solvent used.

    • The container must be clearly labeled with the names of the solvent and "Tanzawa-ic acid B."

    • This waste must be disposed of through your institutional EHS office or a licensed hazardous waste contractor.

3. Contaminated Laboratory Materials:

  • Solid Waste: All disposable materials that have come into direct contact with Tanzawa-ic acid B (e.g., pipette tips, microfuge tubes, gloves, bench paper) should be collected in a designated solid chemical waste container.

  • Reusable Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent that can solubilize Tanzawa-ic acid B. The rinsate must be collected as hazardous liquid waste. After the initial rinse, glassware can be washed according to standard laboratory procedures.

Key Safety Considerations

Safety AspectPrecautionary MeasureRationale
Toxicological Properties Unknown. Treat as a potentially toxic substance.Studies have shown that some secondary metabolites from Penicillium species can exhibit cytotoxic properties.
Ecotoxicity Unknown. Avoid release into the environment.The impact of Tanzawa-ic acid B on aquatic life and ecosystems is not established.
Reactivity Data not available.Store away from strong oxidizing agents, strong acids, and strong bases as a general precaution.
Stability Data not available.Store in a cool, dry, and dark place to prevent degradation.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Tanzawa-ic acid B waste.

cluster_0 This compound Waste Stream Identification cluster_1 Solid Waste Disposal cluster_2 Liquid Waste Disposal cluster_3 Contaminated Glassware Decontamination start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid this compound or Contaminated Solid Materials waste_type->solid_waste Solid liquid_waste Liquid Solution Containing This compound waste_type->liquid_waste Liquid glassware Contaminated Reusable Glassware waste_type->glassware Reusable Glassware collect_solid Collect in Labeled, Sealed 'Hazardous Chemical Waste' Container solid_waste->collect_solid store_solid Store in Designated Chemical Waste Area collect_solid->store_solid dispose_solid Dispose via Institutional EHS or Licensed Contractor store_solid->dispose_solid collect_liquid Collect in Labeled, Leak-Proof 'Hazardous Chemical Waste' Container liquid_waste->collect_liquid store_liquid Store in Designated Chemical Waste Area collect_liquid->store_liquid dispose_liquid Dispose via Institutional EHS or Licensed Contractor store_liquid->dispose_liquid rinse Rinse with Appropriate Solvent glassware->rinse collect_rinsate Collect Rinsate as Liquid Chemical Waste rinse->collect_rinsate wash Wash Glassware via Standard Procedures rinse->wash collect_rinsate->dispose_liquid

Caption: Decision workflow for the safe disposal of this compound waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and your Environmental Health and Safety department before handling or disposing of any chemical waste.

Personal protective equipment for handling tanzawaic acid B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tanzawaic Acid B. The following procedures are based on best practices for managing potent, novel compounds in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS). A conservative approach to personal protective equipment (PPE) and handling is recommended due to the compound's biological activity and the lack of comprehensive hazard data.

Hazard Summary and Precautionary Measures

This compound is a fungal metabolite with demonstrated biological activities, including inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) and nitric oxide production, as well as antimalarial properties against P. falciparum strains[1]. As with any biologically active compound under investigation, it should be handled with care to avoid inhalation, ingestion, and skin contact. Assume the compound is a potential skin and eye irritant.

Personal Protective Equipment (PPE)

The following table summarizes the essential PPE for handling this compound, particularly in its solid, powdered form.

Protection Type Equipment Specification Purpose
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from airborne particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and disposed of after handling[2].
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection NIOSH-approved N95 or P1 dust mask.Recommended when handling the powder outside of a fume hood to prevent inhalation of fine particles[2].

Operational Plan: Handling this compound

Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.

1. Preparation and Engineering Controls:

  • Work Area: Conduct all weighing and initial dilutions of powdered this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Surface Protection: Line the work surface with absorbent, disposable bench paper.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

2. Weighing and Reconstitution Protocol:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust.

  • Reconstitution: this compound is soluble in dichloromethane, DMSO, ethanol, and methanol[1]. Add the chosen solvent slowly to the solid to avoid splashing.

  • Container Sealing: Securely cap the container immediately after reconstitution.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the designated waste container[2].

  • Hand Washing: Wash hands thoroughly with soap and water after completing the procedure[2].

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste:

    • Contaminated disposables such as gloves, bench paper, and empty vials should be placed in a sealed, labeled hazardous waste container.

  • Liquid Waste:

    • Solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for organic solvents. Do not pour down the drain[2].

  • Waste Pickup: Arrange for disposal through your institution's environmental health and safety office.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician if irritation develops[2].

  • Eye Contact: Flush eyes with water for at least 15 minutes as a precaution. Seek medical attention[2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention[2].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[2].

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Response prep_area Prepare Fume Hood don_ppe Don PPE prep_area->don_ppe weigh Weigh Powder don_ppe->weigh reconstitute Reconstitute in Solvent weigh->reconstitute decontaminate Decontaminate Workspace reconstitute->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands spill Spill exposure Personal Exposure

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.